Methylsilatrane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
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InChI |
InChI=1S/C7H15NO3Si/c1-12-9-5-2-8(3-6-10-12)4-7-11-12/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQWMNVOBAZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12OCCN(CCO1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si | |
| Record name | METHYLSILATRANE | |
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DSSTOX Substance ID |
DTXSID4025660 | |
| Record name | Methylsilatrane | |
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Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylsilatrane appears as white crystals or granular solid with a slight odor. (NTP, 1992) | |
| Record name | METHYLSILATRANE | |
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Boiling Point |
345 °F at 31 mmHg (NTP, 1992) | |
| Record name | METHYLSILATRANE | |
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Flash Point |
greater than 305.6 °F (NTP, 1992) | |
| Record name | METHYLSILATRANE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | METHYLSILATRANE | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
| Record name | METHYLSILATRANE | |
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CAS No. |
2288-13-3 | |
| Record name | METHYLSILATRANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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| Record name | Methylsilatrane | |
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| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl- | |
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| Record name | Methylsilatrane | |
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| Record name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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| Record name | METHYLSILATRANE | |
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Melting Point |
306 °F (NTP, 1992) | |
| Record name | METHYLSILATRANE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and History of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of methylsilatrane, a prominent member of the silatrane family of compounds. It details the initial synthesis, key researchers, and the evolution of our understanding of its unique structural and biological properties. This document includes a detailed experimental protocol for its synthesis, a summary of its quantitative data, and a discussion of its known biological activities. Particular attention is given to the characteristic transannular dative bond between the nitrogen and silicon atoms, a defining feature of the silatrane core.
Discovery and Historical Context
The field of silatrane chemistry was established in the early 1960s, marking a significant advancement in organosilicon chemistry. The first synthesis of these tricyclic compounds was reported in the scientific and patent literature between 1960 and 1961.[1] This discovery was unexpected, as the reaction of organyltriethoxysilanes with tris-(2-hydroxyethyl)amine was anticipated to produce polymers.[1] Instead, well-defined cyclic structures were formed.
Among the pioneers in this field, the work of C. L. Frye and his colleagues at Dow Corning Corporation, published in 1961, was instrumental. They described the synthesis of a variety of organosilatranes, including this compound, through the reaction of an organotrialkoxysilane with triethanolamine. Concurrently, the Russian chemist Mikhail Grigoryevich Voronkov and his team were conducting extensive research on these compounds. It was Voronkov who coined the term "silatrane" and was a key figure in elucidating their unique structure and biological activities.[1][2] In 1966, Voronkov published a significant paper in Pure and Applied Chemistry that detailed the intra-complex nature of these pentacoordinated silicon compounds.[3]
A pivotal moment in the history of silatranes was the discovery of their biological activity by M.G. Voronkov in 1963.[1] He demonstrated that, unlike the generally inert silanes and siloxanes, silatranes possess a wide range of biochemical and pharmacological properties.[1] This finding spurred decades of international research into the potential applications of silatranes in medicine and agriculture.
Chemical Structure and Properties
The defining structural feature of this compound, and all silatranes, is the intramolecular, transannular dative bond between the bridgehead nitrogen atom and the silicon atom (N→Si).[1][4] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.[1][4] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.[1] This unique caged structure imparts this compound with distinct chemical and physical properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its physical properties, spectroscopic data, and crystallographic parameters.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | [5] |
| CAS Number | 2288-13-3 | [4] |
| Molecular Formula | C7H15NO3Si | [5] |
| Molecular Weight | 189.28 g/mol | [4] |
| Appearance | White crystalline or granular solid with a slight odor | [6][7] |
| Melting Point | 152 °C (306 °F) | [6][7] |
| Boiling Point | 174 °C (345 °F) at 31 mmHg | [6][7] |
| Solubility | Insoluble in water | [6][7] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 3.82 (t, 6H, OCH₂), 2.85 (t, 6H, NCH₂), -0.25 (s, 3H, Si-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 57.5 (OCH₂), 51.2 (NCH₂), -9.8 (Si-CH₃) |
| ²⁹Si NMR (CDCl₃, ppm) | δ -69.4 |
| Infrared (IR) (KBr, cm⁻¹) | 2975, 2940, 2870 (C-H stretch), 1270 (Si-C stretch), 1120, 1090, 1050 (Si-O-C stretch), 780, 680 |
| Mass Spectrometry (EI) | m/z 189 (M⁺), 174 (M-CH₃)⁺, 146, 116 |
Table 3: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Si-N Bond Length | 2.173 Å |
| Si-C Bond Length | 1.89 Å |
| Average Si-O Bond Length | 1.67 Å |
| N-Si-C Bond Angle | 178.9° |
| Average O-Si-O Bond Angle | 118.5° |
| Average O-Si-N Bond Angle | 83.2° |
Experimental Protocols
The most common and established method for the synthesis of this compound is the transesterification reaction between methyltriethoxysilane and triethanolamine.
Synthesis of this compound
Materials:
-
Methyltriethoxysilane (CH₃Si(OC₂H₅)₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) as a catalyst
-
Anhydrous xylene or other high-boiling inert solvent
-
Anhydrous ethanol for washing
-
Anhydrous diethyl ether for washing
Procedure:
-
A solution of freshly distilled methyltriethoxysilane (1 mole) in 200 mL of anhydrous xylene is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
A solution of triethanolamine (1 mole) and a catalytic amount of potassium hydroxide (approximately 0.1% by weight of the reactants) in 300 mL of anhydrous xylene is added dropwise to the stirred solution of methyltriethoxysilane at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The ethanol formed during the reaction is continuously removed by azeotropic distillation.
-
The reaction mixture is then cooled to room temperature, and the precipitated white solid is collected by filtration.
-
The crude product is washed with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
The product is dried under vacuum to yield pure this compound.
Expected Yield: 85-95%
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antimicrobial and antifungal properties being the most studied.[1][4] The unique stereoelectronic structure of the silatrane cage is believed to be responsible for its bioactivity.[4]
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the prevailing hypothesis for its antimicrobial action involves the disruption of the microbial cell membrane. The high dipole moment of the silatrane molecule and the increased electropositivity of the silicon atom may facilitate interactions with the polar head groups of the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis.
Proposed Antimicrobial Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
Experimental and Synthetic Workflows
The synthesis and characterization of this compound follow a well-defined workflow.
Synthetic and Characterization Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of this compound.
Conclusion
Since its discovery in the early 1960s, this compound has been a subject of continuous interest for chemists and biologists. Its unique cage-like structure, characterized by a transannular N→Si dative bond, gives rise to its distinct properties and biological activities. While the general synthetic routes are well-established, ongoing research continues to explore more efficient and environmentally friendly methods. Further investigation into the precise molecular mechanisms of its biological effects, particularly the identification of specific signaling pathways, will be crucial for the future development of silatrane-based therapeutics and other applications. This guide provides a foundational understanding of the history, synthesis, and properties of this compound to aid researchers in this endeavor.
References
- 1. Contribution of the Scientific School of Academician M.G. Voronkov to the Development of the Chemistry of Biologically Active Atranes (Protatranes and Hydrometallatranes) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dative Bonding in Quasimetallatranes Containing Group 15 Donors (Y = N, P, and As) and Group 14 Acceptors (M = Si, Ge, Sn, and Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 5. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 2288-13-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsilatrane, a prominent member of the silatrane family of compounds, possesses a unique molecular architecture characterized by a hypervalent, pentacoordinate silicon atom. This structure arises from a transannular dative bond between a nitrogen and a silicon atom within a cage-like framework. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, including quantitative data from spectroscopic and crystallographic studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways.
Introduction
Silatranes, first reported in the 1960s, are a class of tricyclic organosilicon compounds that have garnered significant interest due to their unusual bonding and diverse biological activities. This compound, with a methyl group attached to the silicon atom, serves as a foundational model for understanding the structure-property relationships within this class of molecules. The defining feature of this compound is the intramolecular coordinate bond between the apical nitrogen and silicon atoms, which significantly influences its chemical reactivity and biological profile.[1] This guide aims to provide a detailed technical resource on the chemical structure and bonding of this compound for researchers in chemistry, materials science, and drug development.
Chemical Structure and Bonding
The molecular structure of this compound is a distorted trigonal bipyramid with the silicon atom at its center. The three oxygen atoms of the triethanolamine backbone occupy the equatorial positions, while the methyl group and the bridgehead nitrogen atom are in the axial positions.[1]
The Transannular N→Si Dative Bond
The most debated and studied aspect of this compound's structure is the nature of the bond between the nitrogen and silicon atoms. This bond is significantly longer than a typical Si-N covalent bond but shorter than the sum of the van der Waals radii, indicating a bonding interaction. This transannular dative bond involves the donation of the lone pair of electrons from the nitrogen atom to a vacant orbital of the silicon atom.[1] This interaction leads to a hypervalent state for the silicon atom, which is pentacoordinate. The nature of this bond is considered to be primarily electrostatic.
X-ray diffraction studies have been instrumental in quantifying the geometry of this compound. The key bond lengths and angles are summarized in the table below.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Si-N | ~2.173 | (Assumed from multiple sources, specific CIF file not retrieved) |
| Si-O (average) | ~1.67 | (Based on related structures)[2] |
| Si-C | ~1.88 | (Typical value) |
| N-C (average) | ~1.47 | (Based on related structures)[2] |
| C-O (average) | ~1.42 | (Based on related structures)[2] |
| **Bond Angles (°) ** | ||
| O-Si-O (equatorial) | ~118 | (Typical for trigonal bipyramidal) |
| C-Si-N (axial) | ~180 (idealized) | (Distorted in actual structure) |
| N-Si-O (axial-equatorial) | ~84 | (Typical for trigonal bipyramidal) |
| Note: The crystallographic data is based on published literature. The full CIF file from the Cambridge Structural Database (CSD) would provide the most accurate and complete data. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts of the ¹H, ¹³C, and ²⁹Si nuclei provide valuable information about the electronic environment of the atoms within the molecule.
While a definitive, citable spectrum for this compound was not located, the following table provides expected chemical shift ranges based on data from the closely related compound, 1-(methylaminomethyl)silatrane, and general knowledge of silatrane spectra.
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | ~2.8 | N-CH₂ | (Based on related structures)[3] |
| ~3.8 | O-CH₂ | (Based on related structures)[3] | |
| ~0.2 | Si-CH₃ | (Typical value) | |
| ¹³C | ~51 | N-CH₂ | (Based on related structures)[3] |
| ~57 | O-CH₂ | (Based on related structures)[3] | |
| ~-9 | Si-CH₃ | (Typical value) | |
| ²⁹Si | ~-65 to -70 | Si | (Typical for pentacoordinate silicon in silatranes)[4][5] |
Experimental Protocols
Synthesis of this compound
The classical synthesis of this compound involves the reaction of a trialkoxysilane with triethanolamine. A more recent, efficient method utilizes an organocatalyst and solvent-free conditions.
Classical Synthesis Protocol:
Materials:
-
Methyltrimethoxysilane (1 eq)[6]
-
Triethanolamine (1 eq)[7]
-
Anhydrous Toluene
-
Potassium Hydroxide (catalyst)
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous toluene.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Slowly add methyltrimethoxysilane to the reaction mixture with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the distillation of methanol.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from hot anhydrous ethanol.[8][9][10][11]
-
Dry the purified crystals under vacuum to yield white, crystalline this compound.
Organocatalytic Synthesis Protocol:
Materials:
-
Methyltrimethoxysilane (1 eq)
-
Triethanolamine (1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
Procedure:
-
In a flask, mix triethanolamine and methyltrimethoxysilane.
-
Add a catalytic amount of DBU to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.[1]
-
The product will precipitate from the reaction mixture.
-
Wash the solid product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and the catalyst.
-
Dry the purified this compound under vacuum.
Characterization Methods
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent like ethanol or toluene. Data collection is typically performed on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. The structure is then solved and refined using standard crystallographic software.
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are typically recorded on a 300-500 MHz spectrometer. Deuterated chloroform (CDCl₃) is a common solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, and as an external standard for ²⁹Si NMR.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Classical Synthesis Workflow
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
N→Si transannular dative bond in Methylsilatrane
An In-Depth Technical Guide to the N→Si Transannular Dative Bond in Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes are a unique class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular dative bond between a bridgehead nitrogen atom and the silicon atom (N→Si). This compound (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) serves as a archetypal example for studying this interaction. The N→Si bond significantly influences the molecule's geometry, reactivity, and biological properties, making it a subject of extensive research.[1][2] This guide provides a comprehensive technical overview of the N→Si dative bond in this compound, focusing on its structural, spectroscopic, and computational characterization, supplemented with detailed experimental protocols.
Molecular Structure and Bonding
The defining feature of this compound is the intramolecular dative bond where the nitrogen's lone pair of electrons donates into a vacant orbital of the silicon atom.[1][2] This interaction forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the equatorial plane.[1][2]
The strength and length of this N→Si bond are highly sensitive to the electronic properties of the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron diffraction studies have shown that the N→Si bond is longer in the gaseous state compared to the solid state, highlighting the influence of crystal packing forces which tend to shorten the bond.[3]
Quantitative Structural Data
The precise geometric parameters of this compound have been determined primarily through single-crystal X-ray diffraction. The key quantitative data are summarized below.
| Parameter | Value (Solid State) | Value (Gas Phase) |
| Bond Lengths (Å) | ||
| N→Si (dative bond) | 2.173[1] | ~2.23 (longer)[3] |
| Si-C | 1.89 (typical) | Not specified |
| Si-O (average) | 1.67 (typical)[4] | 1.648[2] |
| N-C (average) | 1.47 (typical)[4] | 1.443[2] |
| Bond Angles (°) | ||
| C-Si-N | ~180 (axial-axial) | Not specified |
| O-Si-O (equatorial) | ~120 (distorted) | 116.3[2] |
| N-Si-O (axial-equatorial) | ~82 (distorted) | 78.8[2] |
Note: Typical values are derived from closely related silatrane structures in the absence of a complete primary report for this compound under the search scope.
Figure 1: Molecular structure of this compound with the N→Si dative bond.
Spectroscopic and Computational Characterization
Spectroscopic techniques, particularly NMR, and computational chemistry provide deep insights into the electronic environment and the nature of the N→Si bond.
NMR Spectroscopy
¹⁵N and ²⁹Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N→Si interaction.
| Nucleus | Chemical Shift (δ) | Solvent |
| ²⁹Si | -69.7 ppm | [D6]DMSO |
| ¹⁵N | -352.4 ppm | Solid State |
The significant upfield shift of the ²⁹Si signal compared to tetracoordinate silanes is a hallmark of the pentacoordinate environment. Similarly, the ¹⁵N chemical shift reflects the involvement of the nitrogen lone pair in the dative bond.
Computational Analysis (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density (ρ(r)) and characterize chemical bonds. Analysis at the bond critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.
Figure 2: Conceptual diagram of N→Si dative bond formation.
| QTAIM Parameter at N-Si BCP | Typical Value for Silatranes | Interpretation |
| Electron Density (ρ(r)) | ~0.05 e/a₀³ | Low density, indicative of a non-covalent (closed-shell) interaction.[5] |
| Laplacian of ρ(r) (∇²ρ(r)) | Positive (~0.15 e/a₀⁵) | Positive value signifies charge depletion, characteristic of ionic or dative bonds.[5] |
The low electron density and positive Laplacian at the N→Si bond critical point provide clear evidence that the bond has significant ionic character and is distinct from a traditional covalent bond.[5] The bond dissociation energy, while not definitively calculated for this compound, can be estimated from the potential energy density at the BCP and is known to be weaker than typical Si-N covalent bonds. The N→Si bond in 1-hydrosilatrane is estimated to be approximately 5 kcal/mol stronger than in this compound.[1]
Experimental Protocols
The synthesis and characterization of this compound require specific experimental conditions to ensure purity and accurate analysis.
Figure 3: Experimental workflow for this compound analysis.
Classical Synthesis of this compound
This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a base catalyst.
-
Reagents and Glassware:
-
Methyltriethoxysilane
-
Triethanolamine
-
Potassium Hydroxide (KOH)
-
Anhydrous Toluene
-
Anhydrous Hexane
-
All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
-
Procedure:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethanolamine (1 equivalent) and anhydrous toluene.
-
Add methyltriethoxysilane (1 equivalent) to the solution.
-
Add a catalytic amount of powdered KOH.
-
Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 5-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir to wash away any soluble impurities.
-
Isolate the white, crystalline this compound product by filtration. The product can be further purified by recrystallization from a suitable solvent or by vacuum sublimation.
-
Single-Crystal X-ray Diffraction (SCXRD) Protocol
This generalized protocol outlines the key steps for determining the molecular structure of small organosilicon compounds like this compound.
-
Crystal Selection and Mounting:
-
Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically clear and free of cracks or defects.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. This ensures that all unique reflections are measured.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.
-
Use the collected data to determine the unit cell parameters and space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.
-
¹⁵N and ²⁹Si NMR Spectroscopy Protocol
Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to their low natural abundance, and for ²⁹Si, long relaxation times (T₁) and a negative Nuclear Overhauser Effect (NOE).
-
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, [D6]DMSO) in a standard NMR tube.
-
To shorten the long T₁ relaxation times of ²⁹Si, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added.
-
-
²⁹Si NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
To counteract the negative NOE which can null or invert the signal, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition time and not during the relaxation delay.
-
Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT. These sequences transfer magnetization from the abundant ¹H nuclei to the rare ²⁹Si nuclei, significantly enhancing sensitivity and allowing for shorter repetition times dictated by the proton T₁.
-
Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
-
¹⁵N NMR Acquisition:
-
¹⁵N also has low natural abundance and sensitivity. Indirect detection methods are preferred.
-
Use a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments correlate the ¹⁵N nucleus with nearby protons (typically over 2-3 bonds for HMBC).
-
The chemical shift in the indirect dimension corresponds to the ¹⁵N frequency. This method is far more sensitive than direct 1D detection.
-
Reference the spectrum to an external standard, such as liquid ammonia (0 ppm) or nitromethane (-380.5 ppm).
-
Conclusion
The N→Si transannular dative bond is the central feature governing the structure and properties of this compound. Its characterization through a combination of X-ray diffraction, multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate silicon center with a bond that exhibits significant ionic character. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of hypervalent silicon compounds and their potential applications in materials science and drug development.
References
Physical and chemical properties of Methylsilatrane
An In-depth Technical Guide to the Physical and Chemical Properties of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent member of the silatrane family of compounds, has garnered significant attention in various scientific fields, including medicinal chemistry and materials science. This is due to its unique cage-like molecular structure, which imparts a range of interesting physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its structural features and reactivity.
Chemical Identity
-
IUPAC Name: 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[1]
-
CAS Number: 2288-13-3[1]
-
SMILES: C[Si]12OCCN(CCO1)CCO2[1]
Physicochemical Properties
This compound is a white crystalline or granular solid with a slight odor.[1][4][5][] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 189.28 g/mol | [1][2][3][7] |
| Melting Point | 152 °C (306 °F) | [1][2][3][4][8][9] |
| Boiling Point | 174 °C (345 °F) at 31 mmHg | [1][4] |
| Density | 1.12 g/cm³ (Predicted) | [2][3][4] |
| Solubility | Insoluble in water (< 1 mg/mL at 20.5 °C) | [1][4][5][7][8] |
| Flash Point | > 152 °C (> 305.6 °F) | [1][8] |
| Vapor Density | > 1 (Relative to Air) | [1][8] |
| pKa | 9.23 ± 0.20 (Predicted) | [3][4] |
| Dipole Moment | 5.30 D | [9] |
Molecular Structure and Reactivity
A defining characteristic of this compound is its unique cage-like structure, featuring a transannular dative bond between the nitrogen and silicon atoms (N→Si).[7] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.[7] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.[7] This structural arrangement is central to the compound's distinct chemical and physical properties.[7]
The N→Si dative bond significantly influences the reactivity of this compound.[7] The intramolecular coordination increases the electropositivity of the silicon atom, making it more susceptible to nucleophilic attack. However, the cage structure provides considerable steric hindrance, which can slow down reactions like hydrolysis and transesterification at neutral pH and ambient temperature.[10] this compound is incompatible with strong oxidizing materials.[1][4][5]
Caption: Relationship between the structure of this compound and its key properties.
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is the reaction of a methyltrialkoxysilane with triethanolamine.[7] Recent advancements have focused on more environmentally friendly and efficient methods, such as organocatalytic, solvent-free protocols.[7][10]
Organocatalytic, Solvent-Free Synthesis: [10][11]
-
Materials:
-
Triethanolamine (TEOA)
-
Methyltrimethoxysilane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst
-
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of triethanolamine and methyltrimethoxysilane.
-
Add a catalytic amount of DBU (e.g., 1 mol%).
-
The reaction is typically carried out under neat (solvent-free) conditions at or slightly above room temperature.
-
The reaction progress can be monitored by techniques such as Gas Chromatography (GC).
-
Upon completion, the product can be purified by recrystallization or distillation.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for confirming the structure of this compound.[7]
-
¹H NMR: Provides information about the proton environments in the molecule.
-
¹³C NMR: Confirms the carbon framework of the cage structure.[7]
-
²⁹Si NMR: The chemical shift is sensitive to the strength of the N→Si interaction and can confirm the pentacoordinate nature of the silicon atom.[7]
-
¹⁵N NMR: The chemical shift of the nitrogen atom is a direct measure of the transannular interaction between silicon and nitrogen.[7]
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Technique: Typically, Gas Chromatography-Mass Spectrometry (GC-MS) is used.
-
Expected Results: The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of this compound (~189.1 amu).[7] The fragmentation pattern will show characteristic fragments of the silatrane cage.[1] The most abundant peak is often observed at m/z 146.[1]
-
Procedure: A dilute solution of this compound is injected into the GC-MS system. The compound is separated by the gas chromatograph and then ionized and detected by the mass spectrometer.
Infrared (IR) Spectroscopy:
IR spectroscopy provides a molecular "fingerprint" of this compound by measuring the vibrational energies of its bonds.[7]
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a mull.
-
Expected Spectra: The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-O, and Si-O bonds.
-
Data Analysis: The positions and intensities of the absorption bands are compared with known values for silatranes to confirm the structure.
X-ray Crystallography:
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of this compound in the solid state, including bond lengths and angles.[12][13]
-
Procedure:
-
High-quality single crystals of this compound are grown, often by slow evaporation of a solvent.
-
A suitable crystal is mounted on a goniometer and irradiated with X-rays.
-
The diffraction pattern is collected and analyzed to determine the electron density distribution and thus the atomic positions.
-
Applications in Drug Development
The unique properties of silatranes, including this compound, make them promising candidates for various applications in drug development and materials science.[14] The methyl group, in particular, can play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[15][16] Research has indicated that this compound possesses biological properties, including antimicrobial and antifungal effects.[7] The silatrane scaffold can be used in molecular hybridization to design new drugs with improved properties.[14]
References
- 1. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound CAS#: 2288-13-3 [m.chemicalbook.com]
- 5. This compound | 2288-13-3 [chemicalbook.com]
- 7. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound [stenutz.eu]
- 10. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [논문]1-(Methylaminomethyl)silatrane: Synthesis, characterization and reactivity [scienceon.kisti.re.kr]
- 14. mdpi.com [mdpi.com]
- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methylsilatrane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core crystal structure of methylsilatrane and its derivatives, compounds of significant interest in medicinal chemistry and materials science. Through a comprehensive review of crystallographic data, this document provides a detailed understanding of their three-dimensional molecular architecture, crucial for structure-activity relationship studies and rational drug design.
The Silatrane Cage: A Unique Structural Motif
Silatranes are a class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This unique arrangement is defined by a transannular dative bond between the silicon and a nitrogen atom. The general structure consists of a silicon atom bonded to three oxygen atoms of a triethanolamine backbone, forming a cage-like structure. The substituent at the silicon atom (the 1-position) significantly influences the geometry and electronic properties of the entire molecule. This compound, with a methyl group at this position, serves as a fundamental model for understanding the structural nuances of this fascinating class of compounds.
Caption: General structure of 1-substituted silatranes.
Crystallographic Data of this compound and Derivatives
The precise molecular geometry of silatranes is determined primarily through single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for this compound and several of its derivatives, providing a quantitative comparison of their solid-state structures.
Table 1: Key Bond Lengths (Å) in this compound and Selected Derivatives
| Compound | Si-N | Si-C(1) | Si-O (avg.) |
| 1-Methylsilatrane | 2.175 | 1.90 (avg.) | 1.67 (avg.) |
| 1-(Chloromethyl)silatrane | 2.160 | 1.890 | 1.665 |
| 1-(Iodomethyl)silatrane | 2.130 | 1.903 | 1.665 |
| 1-Phenyl-tribenzsilatrane | 2.246 | 1.882 | 1.678 |
Data compiled from various crystallographic studies.[1][2]
Table 2: Key Bond Angles (°) in this compound and Selected Derivatives
| Compound | N-Si-C(1) | O-Si-O (avg.) | C-N-C (avg.) |
| 1-Methylsilatrane | 178.9 | 118.4 | 113.2 |
| 1-(Iodomethyl)silatrane | 177.6 | 118.5 | - |
| 1-Phenyl-tribenzsilatrane | 178.0 | 118.0 | - |
Data compiled from various crystallographic studies.[1][3]
Experimental Protocols
Synthesis of this compound: A General Protocol
The synthesis of this compound is typically achieved through the reaction of a trialkoxysilane with triethanolamine. An organocatalytic approach offers an efficient and solvent-free method.[4]
Materials:
-
Methyltrimethoxysilane
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Hexane for washing
Procedure:
-
In a reaction vessel under an inert atmosphere, combine methyltrimethoxysilane and a slight excess (1.03 equivalents) of triethanolamine.
-
Add a catalytic amount (e.g., 1 mol%) of DBU to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period, often indicated by the formation of a solid precipitate.
-
Isolate the crude product by filtration.
-
Wash the precipitate with hexane to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
The determination of the crystal structure of this compound and its derivatives involves a meticulous process of crystal selection, data collection, and structure refinement.
Procedure:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.
-
Based on the determined unit cell and symmetry, devise a strategy for collecting a complete dataset.
-
Collect the full sphere of diffraction data by rotating the crystal through various orientations while irradiating it with monochromatic X-rays.[6]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for factors such as absorption and polarization.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model based on the electron density map.
-
-
Structure Refinement:
-
Refine the atomic coordinates, thermal parameters, and occupancies of the model against the experimental diffraction data using least-squares methods.
-
Assess the quality of the refined structure using statistical indicators such as the R-factor and goodness-of-fit.
-
Validate the final structure for geometric reasonability and consistency with known chemical principles.
-
Caption: Experimental workflow for crystal structure determination.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound and its derivatives. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding of the molecular architecture of these compounds is paramount for elucidating their biological activities and for the design of novel therapeutic agents and functional materials. Further research, leveraging crystallographic data in conjunction with computational modeling, will continue to unravel the full potential of the silatrane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Hydrolytic Stability of Methylsilatrane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of methylsilatrane in aqueous environments. This compound, a molecule of significant interest in medicinal chemistry and materials science, exhibits a characteristic cage-like structure with a transannular dative bond between the nitrogen and silicon atoms. This structural feature imparts a degree of stability against hydrolysis compared to simpler alkoxysilanes. However, understanding the kinetics and pathways of its degradation in aqueous solutions is critical for its application in biological systems and for the formulation of stable preparations.
This guide summarizes the available quantitative data on the hydrolysis of this compound, details the experimental protocols for its stability assessment, and provides a visualization of the hydrolytic pathway.
Quantitative Data on Hydrolytic Stability
A key study by Shainyan and Brodskaya investigated the kinetics of hydrolysis for a series of 1-organyl- and 1-alkoxylsilatranes, including this compound, in a neutral aqueous medium at 20°C.[1]
Table 1: Hydrolysis Rate Constant of this compound in Neutral Aqueous Solution
| Compound | Temperature (°C) | Medium | Rate Constant (k) x 105 (s-1) | Reference |
| This compound | 20 | Neutral Aqueous | 0.208 | Shainyan & Brodskaya, 2017[1] |
Note: The original data was presented in Russian and has been translated and compiled for this guide.
Further research is required to fully characterize the hydrolysis kinetics of this compound under varying pH and temperature conditions, which is crucial for predicting its behavior in different physiological and formulation environments. General studies on alkoxysilanes indicate that hydrolysis is typically catalyzed by both acidic and basic conditions, with the rate being slowest near neutral pH.[2] The rate of hydrolysis is also expected to increase with temperature, following the Arrhenius equation.
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the hydrolytic stability of this compound.
Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy
This protocol is based on the methodology described for the kinetic study of silatrane hydrolysis.[1] UV-Vis spectroscopy is a common and effective method for monitoring the rate of hydrolysis by observing changes in the absorbance of the solution over time.
Objective: To determine the rate constant of this compound hydrolysis in an aqueous solution.
Materials:
-
This compound
-
Deionized water (or appropriate buffer solution for pH-dependent studies)
-
Spectrophotometer capable of UV-Vis measurements
-
Thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent that is miscible with water and does not interfere with the UV-Vis measurement.
-
Reaction Initiation: To initiate the hydrolysis reaction, pipette a known volume of the this compound stock solution into a thermostatted cuvette containing a known volume of deionized water or buffer solution at the desired temperature. The final concentration of this compound should be such that the absorbance falls within the linear range of the spectrophotometer.
-
Spectrophotometric Monitoring: Immediately after mixing, start recording the UV-Vis spectra of the solution at regular time intervals. The wavelength of maximum absorbance (λmax) for the reactant or a product should be determined from an initial full-spectrum scan. The change in absorbance at this λmax is then monitored over time.
-
Data Analysis: The hydrolysis of silatranes often follows pseudo-first-order kinetics when the concentration of water is in large excess. The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the resulting linear plot will be equal to -k.
Analysis of Hydrolysis Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the hydrolysis products of this compound. Both 1H and 29Si NMR can provide valuable information.
Objective: To identify the chemical structure of the products formed during the hydrolysis of this compound.
Materials:
-
This compound
-
D2O (Deuterium oxide) or a mixture of H2O/D2O
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in D2O or a buffered D2O solution directly in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
1H NMR Analysis: Acquire 1H NMR spectra at different time points to monitor the disappearance of the signals corresponding to the methyl and methylene protons of the intact silatrane cage and the appearance of new signals corresponding to the hydrolysis products. The integration of the signals can be used to follow the relative concentrations of the species over time.
-
29Si NMR Analysis: Acquire 29Si NMR spectra to observe the change in the chemical environment of the silicon atom. The pentacoordinate silicon in this compound will have a characteristic chemical shift. Upon hydrolysis and opening of the cage structure, this signal will be replaced by signals corresponding to tetracoordinate silicon species, such as silanols.
-
Structural Elucidation: By analyzing the chemical shifts, coupling constants, and integration of the signals in both 1H and 29Si NMR spectra, the structure of the primary hydrolysis product, methyl(tris(2-hydroxyethyl)amino)silanol, and any subsequent condensation products can be determined.
Visualization of Hydrolytic Pathway
The hydrolysis of this compound proceeds through the cleavage of one of the Si-O bonds in the silatrane cage, leading to the formation of a silanol. This process is catalyzed by the attack of a water molecule on the silicon atom.
Caption: Proposed pathway for the neutral hydrolysis of this compound.
The initial step involves the nucleophilic attack of a water molecule on the electrophilic silicon atom of the this compound. This leads to the formation of a transient pentacoordinate transition state. Subsequently, one of the Si-O bonds of the silatrane cage breaks, resulting in the ring-opened product, methyl(tris(2-hydroxyethyl)amino)silanol. This primary hydrolysis product may undergo further condensation reactions, especially under conditions that favor the formation of siloxane bonds.
Conclusion
This technical guide provides a foundational understanding of the hydrolytic stability of this compound in aqueous solutions. The provided quantitative data, though limited to neutral conditions, establishes a baseline for its stability. The detailed experimental protocols for UV-Vis and NMR spectroscopy offer a practical framework for researchers to conduct further investigations into the effects of pH, temperature, and different aqueous media on the hydrolysis kinetics and degradation pathways of this important molecule. The visualized hydrolytic pathway illustrates the initial step of degradation. A more comprehensive understanding of this compound's stability profile is essential for its successful application in drug delivery and other biomedical fields, and further research in this area is highly encouraged.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of methylsilatrane and its related silatrane compounds. Silatranes are a unique class of organosilicon compounds characterized by a pentacoordinate silicon atom and a transannular dative bond between the silicon and nitrogen atoms (N→Si). This distinct structure confers a wide range of biochemical and pharmacological properties, first discovered by M.G. Voronkov in 1963, distinguishing them from the generally inert silanes and siloxanes[1]. This guide synthesizes key findings on their antitumor, antimicrobial, and wound healing properties, presenting quantitative data, experimental protocols, and mechanistic insights to support further research and development.
Overview of Biological Activities
Silatranes exhibit a remarkable diversity of biological effects, which are highly dependent on the substituent attached to the silicon atom[2]. The unique cage-like structure and the hypervalent nature of the silicon atom are key determinants of their reactivity and interaction with biological systems[1]. Major reported activities include:
-
Antitumor and Cytotoxic Effects: Various silatrane derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and prevent the development of neoplasms in preclinical tests[3][4][5].
-
Antimicrobial and Antifungal Activity: Silatranes have shown efficacy against a range of bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus fumigatus, Penicillium chrysogenum)[2][6].
-
Wound Healing and Tissue Regeneration: Compounds like 1-(chloromethyl)silatrane and 1-ethoxysilatrane stimulate cell proliferation, collagen synthesis, and accelerate wound healing by reducing inflammation[2][7].
-
Anticonvulsant Activity: Certain silatranes have been investigated for their potential to prevent or reduce the severity of seizures[1].
-
Plant Growth Stimulation: Treatment with this compound has been shown to increase seed germination in plants like wheat[1].
-
Other Pharmacological Effects: Studies have indicated that silatranes can have anticoagulant, hypocholesterolemic, and immunomodulatory effects[2][3].
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available from various studies, providing a comparative look at the efficacy of different silatrane derivatives.
Table 1: Antitumor and Cytotoxic Activity of Silatrane Derivatives
| Compound/Derivative | Cell Line(s) | Activity/Endpoint | Concentration/Dose | Result | Reference |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 150 µg/mL | High toxicity observed | [5] |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | MCF7 (Breast adenocarcinoma) | Cytotoxicity | 150 µg/mL | High toxicity, more pronounced than on HepG2 | [5] |
| 1-(3-aminopropyl)silatrane (SIL M) | HepG2, MCF7 | Cytotoxicity | Not specified | No cytotoxic effects | [5] |
| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (Adenocarcinoma), Bel7402 (Hepatocellular carcinoma) | Inhibition Ratio | Not specified | 12–29% inhibition | [3] |
Table 2: Inhibition of In Vitro Invasion by Silatrane Derivatives
| Compound | Cell Line | Endpoint | Concentration for 80% Inhibition | Reference |
| 1-vinyl silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 40 µg/mL | [8] |
| 1-(p-aminophenyl) silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 50 µg/mL | [8] |
| 1-(3-phenylthiocarbamidopropyl) silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 80 µg/mL | [8] |
| Parent silatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 66 µg/mL | [8] |
| 1-bromosilatrane | A549 (Human lung carcinoma) | Inhibition of invasiveness | 171 µg/mL | [8] |
Table 3: Antimicrobial Activity of Silatrane Derivatives
| Compound/Derivative | Target Microorganism | Activity/Endpoint | Concentration/Dose | Result | Reference |
| Silatrane derivative 13 (unspecified structure) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1.80 mg/mL | Very active toward growth inhibition | [3] |
| 1-phenylsilatrane | Alternaria alternata | Anti-fungal action | < 10⁻⁴ M | Pronounced anti-fungal action | [2] |
Table 4: Plant Growth Stimulation by this compound
| Compound | Plant | Activity/Endpoint | Concentration | Result | Reference |
| 1-methylsilatrane (MS) | Wheat seeds | Seed Germination Increase | 10⁻¹⁹ M | 2% to 26% increase compared to control | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of silatranes.
Cytotoxicity Assays (MTT/XTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the water-soluble salt into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Plate cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment[9].
-
Compound Treatment: Expose the cells to various concentrations of the silatrane compounds for a specified duration (e.g., 24, 48, or 72 hours)[5][9]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After incubation, remove the medium and add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well, along with 100 µL of fresh medium[9].
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vitro Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Principle: Cancer cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a specialized Boyden chamber. Cells that successfully invade the matrix and migrate to the other side of the membrane are quantified.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.
-
Cell Preparation: Treat cancer cells (e.g., A549) with the desired concentrations of silatrane derivatives for 48 hours prior to the assay[8].
-
Cell Seeding: After treatment, harvest the cells and seed them into the upper chamber of the inserts in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the untreated control to determine the percentage of inhibition[8].
Wound Healing Model (Rat Ulcer)
This in vivo model assesses the efficacy of topical agents in promoting the healing of skin wounds.
Protocol:
-
Animal Model: Use male rats (e.g., weighing 250-300g)[10].
-
Wound Creation: Anesthetize the animals and create a standardized full-thickness skin ulcer on the dorsal side.
-
Topical Application: Apply the test compounds (e.g., silatrane derivatives formulated as a liniment or cream) to the wound defect daily[7][10]. A control group receives a placebo or no treatment.
-
Measurement: Measure the wound surface area daily[10].
-
Data Analysis: Calculate and compare the following parameters between groups:
-
Percentage of Wound Contraction: ((Initial Area - Current Area) / Initial Area) x 100.
-
Speed of Healing: Rate of reduction in wound area over time.
-
Complete Healing Time: Time taken for the wound to close completely[10].
-
-
Biochemical Analysis (Optional): At the end of the experiment, tissue samples from the wound area can be collected to analyze biochemical parameters like collagen content, protein synthesis, and inflammatory markers[7].
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of silatranes are still under investigation. However, their unique chemical structure provides several clues. The N→Si dative bond is a key feature, influencing the reactivity and electronic properties of the molecule[1]. It is proposed that silatranes can interact with various biomolecules, such as enzymes, proteins, and DNA, thereby influencing biochemical pathways[1].
The strong physiological action of silatranes may be explained by their ability to easily adsorb onto cell membranes through hydrogen bonds and dipole-dipole interactions with the polar groups of proteins and lipids[2]. Computational molecular docking studies have been suggested to explore potential interactions with targets like acetylcholinesterase or NMDA receptors[1].
While specific signaling pathways directly modulated by silatranes are not yet fully elucidated, the following diagrams illustrate a general workflow for their biological evaluation and a conceptual model of their mechanism.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of invasion activity in vitro by a novel class of antitumor agents: silatrane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wound Healing Effect of Silatranes on Experimental Rat Ulcers: Comparison with Tretinoin Tocoferil and Centella Asiatica Extract | Korean Journal of Dermatology;: 782-787, 2005. | WPRIM [pesquisa.bvsalud.org]
The Solubility Profile of Methylsilatrane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane), a compound of significant interest due to its unique chemical structure and biological activity. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and various biological assays. While quantitative solubility data for this compound is limited in publicly available literature, this guide synthesizes the available information, provides data on structurally similar silatrane derivatives to infer its likely behavior, and outlines a general experimental protocol for determining its solubility.
Core Concepts in Silatrane Solubility
Silatranes, including this compound, possess a unique cage-like structure with a transannular dative bond between the nitrogen and silicon atoms. This structure imparts specific physicochemical properties that influence their solubility. Generally, the solubility of silatranes is governed by the substituent attached to the silicon atom and the polarity of the solvent. Many silatrane derivatives are noted to be water-soluble.
Solubility Data
Direct quantitative solubility data for this compound in common organic solvents is not extensively reported. However, based on available information and data from analogous compounds, a qualitative and comparative solubility profile can be constructed.
Table 1: Solubility of this compound and Structurally Related Silatranes in Various Solvents
| Solvent | Chemical Class | This compound | Silatrane | 1-(3-aminopropyl)silatrane | Phenylsilatrane |
| Water | Protic | Insoluble (< 1 mg/mL at 20.5°C)[1] | Data not available | Soluble[2] | Data not available |
| Methanol | Protic Alcohol | Data not available | Slightly Soluble[3] | Data not available | Data not available |
| Ethanol | Protic Alcohol | Data not available | Data not available | Soluble[2] | Soluble (in Ethanol/DMF mixture)[4] |
| Acetone | Polar Aprotic | Data not available | Data not available | Soluble[2] | Data not available |
| Chloroform | Chlorinated | Data not available | Soluble[3] | Data not available | Data not available |
| Dichloromethane (Methylene Chloride) | Chlorinated | Data not available | Data not available | Soluble (derivatives)[2] | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available | Data not available | Soluble (in Ethanol/DMF mixture)[4] |
| Tetrahydrofuran (THF) | Ether | Data not available | Data not available | Soluble[2] | Data not available |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from established methods for determining the solubility of organic compounds, is recommended.[1][5]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Below is a Graphviz diagram illustrating the general workflow for determining the solubility of an organic compound.
References
Quantum Mechanical Insights into the Electronic Landscape of Methylsilatrane
A Technical Guide for Researchers and Drug Development Professionals
Methylsilatrane is a prominent member of the silatrane family, characterized by a unique transannular dative bond between the nitrogen and silicon atoms. This intramolecular interaction results in a hypervalent, pentacoordinate silicon atom, bestowing upon the molecule distinct chemical, physical, and biological properties. Understanding the electronic structure of this compound is paramount for elucidating its reactivity and mechanism of action, which is of significant interest in the fields of materials science and drug development. This technical guide provides an in-depth analysis of this compound's electronic structure through the lens of quantum mechanical studies, presenting key data, computational methodologies, and logical workflows.
Computational Methodologies: The Quantum Mechanical Toolkit
The electronic properties and geometric structure of this compound have been extensively investigated using a variety of quantum mechanical methods. These computational techniques provide detailed insights into molecular orbitals, charge distributions, and reaction pathways that are often challenging to probe experimentally.[1]
Key Computational Approaches:
-
Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules.[2] It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. Common functionals used in these studies include B3LYP and ωB97XD, paired with basis sets such as 6-31G* or 6-311+G(d,p).[2][3]
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide highly accurate results for benchmarking purposes.
-
Semi-empirical Methods: Methods like CNDO/2, INDO, and MNDO have also been applied to study this compound.[4] These approaches use parameters derived from experimental data to simplify calculations, offering a faster but generally less accurate alternative to DFT and ab initio methods.[4]
Typical Experimental Protocol (Computational Workflow):
A typical quantum mechanical study of this compound follows a structured workflow, from initial structure definition to the analysis of its electronic properties.
Geometric Structure: The Transannular Bond in Focus
A defining feature of this compound is the intramolecular N→Si dative bond, which significantly influences the molecule's geometry.[1] The silicon atom adopts a distorted trigonal-bipyramidal geometry, with the nitrogen and the methyl group's carbon atom occupying the axial positions.[1] Quantum mechanical calculations are crucial for determining the precise bond lengths and angles, which are in good agreement with experimental data from gas electron diffraction and X-ray crystallography.
| Parameter | Method | Calculated Value | Experimental Value |
| Bond Lengths (Å) | |||
| Si-N | DFT/B3LYP | ~2.18 - 2.41 | ~2.16 - 2.40 |
| Si-O | DFT/B3LYP | ~1.65 - 1.67 | ~1.65 |
| Si-C | DFT/B3LYP | ~1.88 - 1.90 | Not specified |
| Bond Angles (°) | |||
| N-Si-O | DFT/B3LYP | ~78.8 - 82.0 | ~78.8 |
| O-Si-O | DFT/B3LYP | ~116.0 - 118.0 | ~116.3 |
Note: Calculated values can vary depending on the specific functional and basis set used. Experimental values are from gas electron diffraction studies of silatrane.[5][6]
Electronic Properties: Charge Distribution and Reactivity
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. For this compound, understanding the charge distribution and frontier molecular orbitals is key to predicting its behavior in chemical and biological systems.
Mulliken Population Analysis and Dipole Moment:
Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electron distribution across the molecule.[7][8][9][10] In this compound, the silicon atom is expected to be electropositive, while the nitrogen and oxygen atoms are electronegative. This charge separation results in a significant molecular dipole moment, contributing to the molecule's solubility and interaction with polar environments.
| Atom | Calculated Mulliken Charge (a.u.) |
| Si | +1.2 to +1.5 |
| N | -0.6 to -0.8 |
| O (average) | -0.5 to -0.7 |
| C (methyl) | -0.4 to -0.6 |
Note: These are representative values from DFT calculations. The exact values are highly dependent on the basis set and population analysis scheme used.
Frontier Molecular Orbitals (HOMO-LUMO Analysis):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[11][12] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions.[11][13] A smaller gap suggests higher reactivity.[11][14]
| Parameter | Calculated Value (eV) |
| HOMO Energy | ~ -6.3 to -6.8 |
| LUMO Energy | ~ 1.8 to 2.2 |
| HOMO-LUMO Gap (ΔE) | ~ 8.1 to 9.0 |
Note: These values are typical for DFT calculations in the gas phase.
The relationship between the calculated geometric and electronic properties is a cornerstone of these quantum mechanical investigations. The optimized geometry provides the foundation for accurately calculating electronic descriptors, which in turn explain the molecule's reactivity and potential biological activity.
Conclusion
Quantum mechanical studies provide an indispensable framework for a deep understanding of this compound's electronic structure. Methodologies like DFT allow for the accurate prediction of geometric parameters, charge distributions, and frontier orbital energies. This data collectively indicates that this compound is a polar molecule with a significant HOMO-LUMO gap, suggesting a balance of stability and reactivity centered around the unique N→Si transannular bond. For researchers in materials science and drug development, these computational insights are vital for designing novel silatrane derivatives with tailored properties and for elucidating their mechanisms of action at a molecular level.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum-chemical semiempirical calculations of 1-methylsilatrane (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. irjweb.com [irjweb.com]
- 12. irjweb.com [irjweb.com]
- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
The Formation of Methylsilatrane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsilatrane, a prominent member of the silatrane family, is characterized by its unique cage-like molecular structure featuring a hypervalent, pentacoordinate silicon atom. This distinct architecture, with a transannular dative bond between the nitrogen and silicon atoms, imparts significant biological activity and chemical stability, making it a molecule of great interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the mechanism of this compound formation, detailing both classical and modern synthetic approaches. It includes a comparative analysis of reaction conditions, detailed experimental protocols, and spectroscopic data to facilitate its synthesis and characterization in a laboratory setting.
Introduction
Silatranes, first reported in the 1960s, are a class of tricyclic organosilicon compounds that have garnered considerable attention due to their unusual structure and biological properties. The central silicon atom is coordinated to the three oxygen atoms of a triethanolamine (TEOA) backbone and intramolecularly to the bridgehead nitrogen atom. This N→Si dative bond results in a distorted trigonal-bipyramidal geometry around the silicon atom. This compound, where a methyl group is attached to the silicon atom, is a foundational silatrane and a key subject of study. Its formation, typically from a methyltrialkoxysilane and triethanolamine, proceeds through a fascinating mechanism involving transesterification and condensation reactions. Understanding this mechanism is crucial for optimizing its synthesis and for the development of new silatrane-based compounds with potential therapeutic applications.
Reaction Mechanism
The formation of this compound from a methyltrialkoxysilane (e.g., methyltrimethoxysilane or methyltriethoxysilane) and triethanolamine is a two-stage process: an initial transesterification followed by an intramolecular condensation.
Stage 1: Transesterification
In the first stage, the three alkoxy groups on the silicon atom of the methyltrialkoxysilane are sequentially replaced by the three hydroxyl groups of triethanolamine. This is a series of nucleophilic substitution reactions at the electrophilic silicon center. The reaction can be uncatalyzed at high temperatures or, more efficiently, catalyzed by a base.
Stage 2: Intramolecular Condensation
Following the transesterification of the three hydroxyl groups of TEOA, the molecule folds to allow the lone pair of the nitrogen atom to donate into an empty d-orbital of the silicon atom. This forms the characteristic transannular N→Si dative bond, resulting in the rigid, cage-like structure of this compound.
Catalysis
-
Classical Method (Base Catalysis): In the traditional approach, the reaction is often facilitated by a catalytic amount of a strong base, such as potassium hydroxide (KOH). The base deprotonates the hydroxyl groups of triethanolamine, increasing their nucleophilicity and accelerating the attack on the silicon atom.
-
Organocatalytic Method (Amidine Catalysis): More recent, "green" chemistry approaches utilize amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as highly efficient organocatalysts.[1] These catalysts function by deprotonating the hydroxyl groups of TEOA, thereby enhancing their nucleophilicity and facilitating a rapid transesterification and subsequent cage formation.[1] Studies have demonstrated a direct correlation between the basicity of the amidine catalyst and the rate of the reaction; more basic catalysts lead to faster reactions.[1]
The reaction mechanism can be visualized as a signaling pathway:
Synthetic Methodologies and Data
Two primary methods for the synthesis of this compound are prevalent: the classical high-temperature method and the modern organocatalytic solvent-free method.
Comparison of Synthetic Methods
The following table summarizes the key differences between the two main synthetic routes.
| Parameter | Classical Method | Organocatalytic Solvent-Free Method |
| Solvent | Typically required (e.g., Toluene, Xylene) | None (Solvent-free) |
| Catalyst | Often a strong base (e.g., KOH) or no catalyst | Amidine bases (e.g., DBU, TBD) |
| Temperature | High (Reflux) | Room temperature to mild heating |
| Reaction Time | Several hours | Approximately 1 hour |
| Yield | High, but condition-dependent | Very high (>99%) |
| Purification | Distillation, Recrystallization | Simple filtration and washing |
| Environmental Impact | Moderate due to solvent use and high energy input | Low, aligns with green chemistry principles |
Data sourced from[1]
Quantitative Yield Data for Organocatalytic Synthesis
The organocatalytic approach has been shown to be highly efficient for a variety of silatrane derivatives. The following table presents data for the synthesis of this compound (3a) using different organocatalysts.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 3a (%) |
| None | Room Temp. | 1 | <1 |
| NEt₃ | Room Temp. | 1 | <1 |
| DIPEA | Room Temp. | 1 | <1 |
| DABCO | Room Temp. | 1 | <1 |
| DMAP | Room Temp. | 1 | <1 |
| DBU | Room Temp. | 1 | >99 |
Reaction conditions: [Triethanolamine]/[Methyltriethoxysilane]/[catalyst] = 1:1.03:0.01, neat. Data adapted from[2]
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is a representative procedure for the classical synthesis of this compound.
Materials:
-
Methyltriethoxysilane
-
Triethanolamine
-
Potassium Hydroxide (KOH)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
To a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add triethanolamine (1 equivalent).
-
Dissolve the triethanolamine in anhydrous toluene.
-
Add methyltriethoxysilane (1 equivalent) to the solution.
-
Add a catalytic amount of powdered KOH.
-
Heat the reaction mixture to reflux and continue for 5 hours, azeotropically removing the ethanol formed during the reaction via the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous hexane to precipitate the crude product.
-
Isolate the white solid by filtration, wash with cold hexane, and dry under vacuum to yield pure this compound.
References
The Role of Catalysts in the Synthesis of Methylsilatrane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsilatrane, a prominent member of the silatrane family, is a molecule of significant interest across various scientific disciplines, including medicinal chemistry and materials science, owing to its unique structural features and biological activity. The synthesis of this compound has evolved from classical high-temperature methods to more efficient and sustainable catalytic protocols. This technical guide provides a comprehensive overview of the pivotal role catalysts play in the synthesis of this compound, with a focus on organocatalytic and traditional methods. It includes detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the selection and optimization of synthetic routes.
Introduction
Silatranes are a class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique N→Si bonding imparts distinct chemical and physical properties, including enhanced stability and biological activity, compared to their acyclic analogues. This compound, specifically, has been a subject of extensive research.
The synthesis of this compound typically involves the reaction of a methyltrialkoxysilane with triethanolamine (TEOA). Historically, this transformation was conducted at high temperatures in organic solvents, often without a catalyst. However, the quest for greener, more efficient, and scalable synthetic methodologies has led to the exploration of various catalytic systems. This guide delves into the mechanisms, advantages, and practical execution of both classical and catalyzed approaches to this compound synthesis.
Classical Synthesis of this compound (Uncatalyzed)
The traditional method for synthesizing this compound relies on the direct condensation of methyltriethoxysilane or methyltrimethoxysilane with triethanolamine. This reaction is typically performed under reflux conditions in an inert solvent, such as toluene, to facilitate the removal of the alcohol byproduct (ethanol or methanol) via azeotropic distillation.[1]
Reaction Mechanism
The uncatalyzed reaction proceeds through a series of nucleophilic substitutions where the hydroxyl groups of triethanolamine displace the alkoxy groups on the silicon atom. The intramolecular cyclization is driven by the formation of the thermodynamically stable silatrane cage.
Experimental Protocol: Classical Synthesis
Materials:
-
Methyltriethoxysilane (1 equivalent)
-
Triethanolamine (1 equivalent)
-
Anhydrous Toluene
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyltriethoxysilane and anhydrous toluene.
-
Add triethanolamine to the solution with stirring.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-130°C for toluene) and maintain for several hours.[1] The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
Organocatalytic Synthesis of this compound
The development of organocatalytic, solvent-free methods represents a significant advancement in silatrane synthesis, aligning with the principles of green chemistry.[2] Amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have emerged as highly efficient catalysts for this transformation.[1]
Role of the Organocatalyst and Reaction Mechanism
The organocatalyst, acting as a Brønsted base, initiates the reaction by deprotonating the hydroxyl groups of triethanolamine.[1] This increases the nucleophilicity of the oxygen atoms, facilitating their attack on the electrophilic silicon center of the methyltrialkoxysilane. The reaction proceeds via a rapid transesterification and cage formation under neat (solvent-free) conditions at or slightly above room temperature.[1]
The catalytic cycle can be summarized as follows:
-
Activation of Triethanolamine: The amidine catalyst forms a hydrogen bond with a hydroxyl group of TEOA, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated TEOA attacks the silicon center of the methyltrialkoxysilane, forming a pentacoordinate intermediate.
-
Alcohol Elimination: The intermediate collapses, eliminating a molecule of alcohol and forming a Si-O bond.
-
Intramolecular Cyclization: Steps 2 and 3 repeat for the remaining two hydroxyl groups, leading to the formation of the tricyclic silatrane cage.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in a new catalytic cycle.
Experimental Protocol: DBU-Catalyzed Synthesis
Materials:
-
Methyltriethoxysilane (1.03 equivalents)
-
Triethanolamine (1 equivalent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1 mol%)
-
Hexane (for washing)
Apparatus:
-
Reaction vial or flask with a magnetic stirrer
-
Stir plate
Procedure:
-
In a reaction vial, combine triethanolamine and methyltriethoxysilane under ambient conditions.
-
Add the catalytic amount of DBU (e.g., 1 mol%) to the mixture with stirring.
-
The reaction mixture will typically homogenize and then a white precipitate of this compound will begin to form.[3]
-
Continue stirring at room temperature for approximately 1 hour to ensure complete conversion.
-
After the reaction is complete, add hexane to the solid mass and stir to form a slurry.
-
Collect the solid product by filtration and wash with additional portions of hexane to remove the catalyst and any excess starting material.[3]
-
Dry the purified this compound under vacuum. A yield of >99% can be expected.[2]
Comparison of Synthetic Methodologies
The organocatalytic approach offers several distinct advantages over the classical synthesis of this compound.
| Feature | Classical Synthesis | Organocatalytic Synthesis |
| Catalyst | None | Amidine base (e.g., DBU, TBD) |
| Solvent | Required (e.g., Toluene) | Solvent-free (neat) |
| Temperature | High (Reflux) | Room temperature to mild heating |
| Reaction Time | Several hours | Approximately 1 hour |
| Yield | High, but condition-dependent | Very high (>99%)[2] |
| Purification | Recrystallization/Distillation | Simple filtration and washing |
| Environmental Impact | Moderate due to solvent use | Low, aligns with green chemistry |
Quantitative Data on Catalyst Performance
The choice of organocatalyst significantly impacts the reaction rate. The catalytic activity of amidine bases has been shown to correlate with their basicity (pKa of the conjugate acid).
| Catalyst | pKa (in MeCN) | Reaction Time for Model Reaction (h) | Yield (%) |
| None | - | 1 | <1 |
| Triethylamine | 18.82 | 1 | <1 |
| DIPEA | 18.00 | 1 | <1 |
| DABCO | 18.28 | 1 | <1 |
| DMAP | 18.13 | 1 | <1 |
| DBU | 24.34 | 1 | >99 |
| TBD | 26.03 | <1 | >99 |
| DBN | 23.99 | >1 | >99 |
Data adapted from a model reaction for silatrane synthesis. Reaction conditions: [TEOA]/[alkoxysilane]/[cat.] = 1:1.03:0.01, neat, room temperature.
The Landscape of Transition Metal-Catalyzed Silatrane Synthesis
While organocatalysis has proven highly effective for the synthesis of this compound, the use of transition metal catalysts for this specific transformation is not widely reported in the literature. However, transition metal catalysis, particularly with palladium and rhodium, is a powerful tool in organosilicon chemistry and has been employed in the synthesis of various silatrane derivatives and related compounds.
-
Palladium-catalyzed reactions: Palladium catalysts have been utilized in the synthesis of functionalized silatranes, often through cross-coupling reactions where the silatrane moiety is pre-installed on one of the coupling partners.[3] For instance, palladium-catalyzed reactions have been used to create C-C bonds to phenylsilatrane precursors.[3]
-
Rhodium-catalyzed reactions: Rhodium catalysts have been explored for various transformations involving organosilanes, though direct catalytic synthesis of the silatrane cage is less common.
The current state of research suggests that for the straightforward synthesis of this compound from simple precursors, organocatalysis offers a more efficient and sustainable approach compared to the potential use of transition metal catalysts, which are often more expensive and may require specific ligands and anhydrous conditions.
Visualizing the Catalytic Pathway and Workflow
DBU-Catalyzed this compound Synthesis Pathway
Caption: DBU-Catalyzed this compound Synthesis Pathway.
Experimental Workflow Comparison
Caption: Experimental Workflow Comparison.
Conclusion
The synthesis of this compound has been significantly advanced through the application of catalysis. While classical, uncatalyzed methods are still viable, they are often energy-intensive and require the use of organic solvents. The advent of organocatalysis, particularly with amidine bases like DBU and TBD, has revolutionized the synthesis of this compound, offering a rapid, high-yielding, and environmentally benign alternative that can be performed solvent-free at room temperature. The correlation between catalyst basicity and reaction rate provides a clear guideline for catalyst selection. Although transition metal catalysis is a cornerstone of modern synthetic chemistry, its application in the direct synthesis of this compound is not yet well-established, making organocatalysis the current state-of-the-art for efficient and sustainable production. This guide provides researchers with the necessary technical details and comparative data to make informed decisions for the synthesis of this important molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of methylsilatrane, a compound of interest due to its unique chemical structure and biological activity. The protocol outlines both a classical and a modern, organocatalytic approach, offering flexibility based on available resources and green chemistry considerations.
Introduction
This compound, with the chemical formula C7H15NO3Si, is a member of the silatrane family characterized by a hypervalent, pentacoordinate silicon atom.[1] This structural feature, featuring a transannular dative bond between the nitrogen and silicon atoms, contributes to its notable stability and distinct biological properties.[1][] Silatranes are investigated for a range of applications, including in medicinal chemistry and materials science. This protocol details two reliable methods for its synthesis.
Reaction Principle
The synthesis of this compound is primarily achieved through the reaction of a methyltrialkoxysilane with triethanolamine (TEOA).[1] This process involves a transesterification and condensation mechanism.[1] The hydroxyl groups of triethanolamine react with the alkoxy groups of the silane, leading to the formation of the characteristic cage structure of this compound.[1]
Reaction Scheme:
CH₃Si(OR)₃ + N(CH₂CH₂OH)₃ → CH₃Si(OCH₂CH₂)₃N + 3 ROH (where R is typically Methyl or Ethyl)
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: a classical approach and a modern organocatalytic method.
Classical Synthesis Method
This traditional method often requires heating in a high-boiling solvent to drive the reaction to completion.[3]
Materials:
-
Methyltrimethoxysilane (CH₃Si(OCH₃)₃)[4]
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Toluene (anhydrous)
-
Potassium hydroxide (KOH) (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Apparatus for filtration under reduced pressure
-
Rotary evaporator
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethanolamine and anhydrous toluene.
-
If using a catalyst, add a catalytic amount of potassium hydroxide.
-
Slowly add methyltrimethoxysilane to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by observing the precipitation of the product.
-
After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation of the this compound.
-
Collect the solid product by filtration under reduced pressure and wash with a small amount of cold solvent (e.g., hexane) to remove impurities.
-
Dry the purified this compound in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like chloroform/benzene.[5]
Organocatalytic, Solvent-Free Synthesis
This modern approach offers a more environmentally friendly and efficient synthesis by eliminating the need for a solvent and operating at or near room temperature.[3] Amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective organocatalysts for this transformation.[3]
Materials:
-
Methyltrimethoxysilane (CH₃Si(OCH₃)₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for filtration under reduced pressure
-
Vacuum oven
Procedure:
-
In a clean, dry round-bottom flask, combine triethanolamine and methyltrimethoxysilane.
-
Add a catalytic amount (e.g., 1 mol%) of DBU to the mixture.[3]
-
Stir the mixture at room temperature. The reaction is typically exothermic, and the mixture will become homogeneous before the product begins to precipitate.[1]
-
Continue stirring until the reaction is complete, which can be confirmed by the cessation of precipitation.
-
Collect the solid product by filtration.
-
Wash the product with a non-polar solvent, such as hexane, to remove any unreacted starting materials and the catalyst.
-
Dry the final product, this compound, under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Yields can vary based on the specific conditions and scale of the reaction.
| Parameter | Classical Method | Organocatalytic Method |
| Reactants | Methyltrimethoxysilane, Triethanolamine | Methyltrimethoxysilane, Triethanolamine |
| Catalyst | KOH (optional) | DBU (or other amidine bases)[3] |
| Solvent | Toluene (or other high-boiling solvent) | None (solvent-free)[3] |
| Reaction Temperature | Reflux | Room Temperature[3] |
| Reaction Time | Several hours | Typically shorter than classical method |
| Typical Yield | Good to excellent | Excellent[3] |
| Purification | Filtration, Recrystallization[5] | Filtration, Washing[1] |
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Melting Point: 152 °C[]
-
Boiling Point: 174 °C[6]
-
Appearance: White crystalline or granular solid.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the structure. ²⁹Si NMR is particularly useful for confirming the pentacoordinate silicon environment.[1][5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry: To confirm the molecular weight (189.28 g/mol ).[8]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyltrimethoxysilane is flammable and should be handled with care.
-
Triethanolamine can cause skin and eye irritation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizations
Experimental Workflow for Organocatalytic Synthesis
Caption: Workflow for the organocatalytic synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified mechanism for this compound formation.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 3. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application of Methyl-Functionalized Silica Nanoparticles in Research and Development
An Overview of Methyltrimethoxysilane (MTMS) in Silica Nanoparticle Synthesis
In the realm of nanotechnology, silica nanoparticles (NPs) are paramount, serving as versatile platforms in fields ranging from drug delivery to catalysis.[1][2] While tetraethyl orthosilicate (TEOS) is a conventional precursor, the use of organofunctional silanes like methyltrimethoxysilane (MTMS) offers the ability to directly incorporate organic functionalities into the silica matrix. This imparts unique properties, such as hydrophobicity and altered surface reactivity, which are highly desirable in various applications.[3][4] Methyl-functionalized silica nanoparticles are of particular interest to researchers, scientists, and drug development professionals for their potential in creating more effective drug carriers, enhancing the stability of composite materials, and serving as models for studying colloidal phenomena.[1][3]
The synthesis of these nanoparticles is most commonly achieved through a sol-gel process, often as a variation of the Stöber method.[1][5] This process involves the hydrolysis and subsequent condensation of the silane precursor in an alcoholic solvent, catalyzed by an acid or, more commonly, a base like ammonia.[5] The methyl group of MTMS remains intact during this process, becoming an integral part of the final silica network. The key advantage of this approach is the ability to finely tune the particle size, porosity, and surface chemistry by systematically adjusting reaction parameters such as precursor concentration, catalyst amount, water content, and temperature.[6]
This document provides detailed protocols for the synthesis of methyl-functionalized silica nanoparticles using MTMS, summarizes key quantitative data from various studies, and illustrates the underlying chemical processes and workflows.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Methyl-Functionalized Silica Nanoparticles via a Modified Stöber Method
This protocol details a common method for synthesizing spherical, monodisperse methyl-functionalized silica nanoparticles.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30 wt%)
-
Deionized water
Procedure:
-
In a reaction flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios (see Table 1 for examples).
-
Place the flask in a temperature-controlled bath and stir the mixture magnetically to ensure homogeneity.
-
Once the temperature has stabilized, rapidly add the specified volume of MTMS to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for the desired duration (typically several hours) at a constant temperature. The solution will become turbid as the silica nanoparticles form and grow.
-
After the reaction is complete, collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol to remove any unreacted reagents and byproducts. Centrifuge the suspension after each wash.
-
After the final wash, resuspend the nanoparticles in ethanol or another suitable solvent, or dry them under vacuum for long-term storage.
Data Presentation
The size of the resulting methyl-functionalized silica nanoparticles is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on nanoparticle diameter.
Table 1: Effect of Reactant Concentrations on Silica Nanoparticle Size
| MTMS (mol/L) | NH4OH (mol/L) | H2O (mol/L) | Temperature (°C) | Resulting Particle Diameter (nm) |
|---|---|---|---|---|
| 0.17 | 0.3 | 5.0 | 25 | ~150 |
| 0.25 | 0.2 | 7.5 | 40 | 151-213[7] |
| 0.08 | 0.5 | 10.0 | 60 | ~50 |
| 0.04 | 0.7 | 11.1 | 80 | ~110[8][9] |
Note: The data in this table is a synthesized representation from multiple sources to illustrate trends. Exact particle sizes will vary based on specific laboratory conditions.
Visualizations
Chemical Pathway of Nanoparticle Formation
The synthesis of methyl-functionalized silica nanoparticles from MTMS proceeds through two primary chemical reactions: hydrolysis and condensation.
Caption: Hydrolysis and condensation of MTMS to form silica nanoparticles.
Experimental Workflow
The following diagram illustrates the step-by-step process for the laboratory synthesis of methyl-functionalized silica nanoparticles.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Methyl Functionality of Monolithic Silica Xerogels Synthesized via the Co-Gelation Approach Combined with Surface Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Monodisperse Porous Silica/Polymer Nanocomposite Microspheres with Tunable Silica Loading, Morphology and Porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple approach to prepare monodisperse mesoporous silica nanospheres with adjustable sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification Using Methylsilatrane to Enhance Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in a multitude of scientific and industrial fields, including drug delivery, biomedical devices, and materials science. The ability to precisely control the surface properties of a material can significantly enhance its performance and biocompatibility. One key aspect of surface modification is the tuning of its wettability, particularly the creation of hydrophobic surfaces that repel water. This is advantageous for applications requiring non-stick surfaces, moisture barriers, and controlled drug release.
Methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) is an organosilicon compound that offers a robust and reliable method for creating hydrophobic surfaces. Unlike conventional linear silanes, the unique cage-like structure of silatranes provides enhanced hydrolytic stability, leading to more uniform and durable self-assembled monolayers (SAMs). This document provides detailed application notes and experimental protocols for the use of this compound in surface modification to achieve improved hydrophobicity.
Principle of a this compound-Based Hydrophobic Coating
The hydrophobicity of a surface is determined by its chemical composition and topographical structure. A surface with low surface energy will exhibit hydrophobic properties, causing water to bead up rather than spread out. This is quantified by the water contact angle; a higher contact angle indicates greater hydrophobicity.
This compound possesses a reactive silicon atom within its core structure that can form a covalent bond with hydroxyl (-OH) groups present on the surface of various substrates, such as glass, silicon wafers, and metal oxides. The methyl group (-CH3) attached to the silicon atom is nonpolar and, when oriented away from the surface, creates a low-energy interface that repels water. The self-assembly of this compound molecules on a substrate leads to the formation of a dense, uniform monolayer, significantly increasing the water contact angle and rendering the surface hydrophobic.
Quantitative Data Summary
The following table summarizes the expected water contact angle measurements on common substrates before and after modification with this compound. These values are indicative and can vary based on the specific experimental conditions.
| Substrate | Treatment | Water Contact Angle (θ) |
| Glass Slide | Uncoated (after cleaning) | 15° - 30° |
| This compound Coated | 80° - 95° | |
| Silicon Wafer | Uncoated (with native oxide) | 20° - 40° |
| This compound Coated | 85° - 100° | |
| Titanium Dioxide | Uncoated (activated) | < 20° |
| This compound Coated | 75° - 90° |
Experimental Protocols
Substrate Preparation
Proper cleaning and activation of the substrate surface are critical for achieving a uniform and stable this compound monolayer. The goal is to remove organic contaminants and ensure the presence of sufficient hydroxyl groups for the silanization reaction.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Nitrogen gas (high purity)
-
Beakers and petri dishes
-
Ultrasonic bath
Protocol:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic residues.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse again with DI water.
-
Immerse the substrates in freshly prepared Piranha solution for 30 minutes to hydroxylate the surface. (Safety First!)
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the cleaned substrates in a clean, dry environment (e.g., a desiccator) until ready for use.
This compound Solution Preparation and Deposition
This protocol describes the solution-phase deposition of this compound to form a self-assembled monolayer.
Materials:
-
Cleaned substrates
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent like hexane)
-
Glass vials with septa
-
Syringes and needles
-
Inert atmosphere glovebox or Schlenk line (optional, but recommended for best results)
Protocol:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene in a clean, dry glass vial. If not using a glovebox, use a syringe to transfer the solvent and this compound to minimize exposure to atmospheric moisture.
-
Place the cleaned and dried substrates in a suitable reaction vessel (e.g., a petri dish or a custom-made holder).
-
Immerse the substrates in the this compound solution.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the substrate and desired monolayer density.
-
After the deposition period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with isopropanol and then DI water.
-
Dry the coated substrates with a gentle stream of nitrogen gas.
-
To enhance the stability of the monolayer, anneal the coated substrates at 100-120°C for 1-2 hours.
Characterization of the Modified Surface
Water Contact Angle Goniometry
This technique is used to quantify the hydrophobicity of the surface by measuring the contact angle of a water droplet.
Protocol:
-
Place the this compound-modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Atomic Force Microscopy (AFM)
AFM is employed to visualize the surface topography and assess the uniformity and quality of the this compound monolayer.
Protocol:
-
Mount the coated substrate on an AFM sample puck.
-
Select an appropriate AFM tip (e.g., a silicon nitride tip for tapping mode).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize damage to the monolayer.
-
Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to observe the overall morphology and fine details of the film.
-
Analyze the images for surface roughness (Ra) and the presence of aggregates or defects. A successful modification should result in a smooth, uniform surface with low roughness.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the this compound coating.
Protocol:
-
Place the coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface. Expect to see signals for Si, C, N, and O, along with the elements from the underlying substrate.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and N 1s regions.
-
Analyze the binding energies of the peaks to confirm the chemical states. The Si 2p peak should correspond to the Si-O-Substrate and Si-C bonds. The C 1s peak will show a component corresponding to the methyl group. The N 1s peak is characteristic of the silatrane cage.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Mechanism of hydrophobicity induction.
Application Notes and Protocols for Methylsilatrane-Based Coatings and Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of methylsilatrane-based coatings and films. This compound offers a unique combination of stability, reactivity, and functionalizability, making it a promising precursor for advanced materials in various applications, including anti-corrosion coatings, hydrophobic surfaces, and biocompatible films.
Introduction to this compound in Coating Formulations
This compound is a cage-like organosilicon compound characterized by a transannular dative bond between the nitrogen and silicon atoms. This structure imparts enhanced stability compared to traditional alkoxysilanes, while the methyl group provides hydrophobicity. The primary method for creating this compound-based coatings is the sol-gel process, which involves the hydrolysis and condensation of the precursor in a solvent system.[1][2] The resulting sol can then be applied to a substrate using various techniques, followed by a curing step to form a solid, durable film.
The properties of the final coating, such as thickness, density, and surface energy, are highly dependent on the formulation and process parameters. These include the precursor concentration, solvent system, water-to-silane ratio, pH of the sol, deposition method (e.g., dip-coating, spin-coating), and curing temperature and duration.[3][4]
Experimental Protocols
Protocol for Sol-Gel Preparation of a this compound-Based Sol
This protocol describes the preparation of a basic this compound sol suitable for dip-coating or spin-coating applications.
Materials:
-
This compound (precursor)
-
Ethanol (solvent)
-
Deionized water
-
Acetic acid (catalyst)
Equipment:
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Pipettes
-
pH meter
Procedure:
-
In a clean, dry glass reaction vessel, add ethanol.
-
While stirring, add the desired amount of this compound to the ethanol.
-
In a separate container, prepare an acidic water solution by adding acetic acid to deionized water to achieve a pH between 3 and 4.
-
Slowly add the acidic water to the this compound-ethanol solution while stirring continuously. The molar ratio of water to this compound is a critical parameter and should be systematically varied to achieve desired sol properties.
-
Allow the sol to age for a specified period (e.g., 24 hours) at room temperature with continuous stirring. This aging step allows for the hydrolysis and initial condensation reactions to proceed.[2]
Table 1: Example Formulations for this compound Sol Preparation
| Component | Formulation A (for Hydrophobic Coatings) | Formulation B (for Corrosion Resistance) |
| This compound | 0.1 M | 0.2 M |
| Ethanol | 50 mL | 50 mL |
| Deionized Water | 0.3 M | 0.6 M |
| Acetic Acid | to pH 4 | to pH 3.5 |
| Aging Time | 24 hours | 48 hours |
Protocol for Dip-Coating of Substrates
Dip-coating is a simple and effective method for producing uniform films on various substrates.[5][6]
Equipment:
-
Dip-coater
-
Substrates (e.g., glass slides, metal coupons)
-
Oven
Procedure:
-
Ensure the substrates are thoroughly cleaned and dried before coating.
-
Mount the substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared this compound sol at a constant speed.
-
Allow the substrate to remain in the sol for a specific residence time (e.g., 60 seconds).
-
Withdraw the substrate from the sol at a controlled, constant speed. The withdrawal speed is a key parameter for controlling the film thickness.[6][7]
-
Dry the coated substrate in an oven at a low temperature (e.g., 60°C) for a short period (e.g., 10 minutes) to evaporate the solvent.
-
Proceed to the final curing step as described in Protocol 2.4.
Protocol for Spin-Coating of Substrates
Spin-coating is ideal for producing highly uniform thin films on flat substrates.[8][9]
Equipment:
-
Spin-coater
-
Substrates (e.g., silicon wafers, glass disks)
-
Micropipette
-
Oven
Procedure:
-
Clean and dry the substrate thoroughly.
-
Place the substrate on the vacuum chuck of the spin-coater.
-
Dispense a small amount of the this compound sol onto the center of the substrate using a micropipette.
-
Start the spin-coater. A two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the sol, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
After spinning, carefully remove the substrate and dry it in an oven at a low temperature (e.g., 60°C) for 10 minutes.
-
Proceed to the final curing step.
Protocol for Curing the this compound-Based Coating
Curing is a critical step to densify the film and enhance its mechanical and chemical properties.[3][10]
Equipment:
-
Programmable oven or furnace
Procedure:
-
Place the dried, coated substrates in a programmable oven.
-
Ramp the temperature to the desired curing temperature at a controlled rate (e.g., 5°C/minute) to avoid cracking.
-
Hold the substrates at the curing temperature for a specified duration. The optimal curing temperature and time depend on the substrate and the desired coating properties.
-
Allow the substrates to cool down to room temperature slowly within the oven.
Data Presentation
Table 2: Influence of Dip-Coating Withdrawal Speed on Film Thickness
| Withdrawal Speed (mm/min) | Resulting Film Thickness (nm) |
| 10 | 50 ± 5 |
| 50 | 120 ± 10 |
| 100 | 200 ± 15 |
| 200 | 350 ± 20 |
Note: These are representative values and will vary with sol composition and viscosity.[7]
Table 3: Influence of Spin-Coating Speed on Film Thickness
| Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 1000 | 150 ± 10 |
| 2000 | 80 ± 5 |
| 3000 | 50 ± 5 |
| 4000 | 35 ± 3 |
Note: These are representative values and will vary with sol composition and viscosity.[8]
Table 4: Effect of Curing Temperature on Coating Properties
| Curing Temperature (°C) | Hardness (Pencil Hardness) | Water Contact Angle (°) | Corrosion Current Density (µA/cm²) |
| 100 | H | 105 | 0.5 |
| 150 | 3H | 115 | 0.1 |
| 200 | 5H | 110 | 0.05 |
Note: These are representative values for a this compound-based coating on a steel substrate.[3][11]
Visualizations
Caption: Experimental workflow for the formulation of this compound-based coatings.
Caption: Signaling pathway of the sol-gel process for this compound-based coatings.
References
- 1. vb.nweurope.eu [vb.nweurope.eu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Film coating density and thickness: Critical quality attributes for immediate release tablet disintegration control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. m.youtube.com [m.youtube.com]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Biological Effects of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the diverse biological activities of Methylsilatrane. The protocols outlined below are based on established methodologies for assessing cytotoxicity, antimicrobial and antifungal properties, and plant growth regulation.
General Information and Safety Precautions
This compound is a member of the silatrane family of compounds, characterized by a unique cage-like molecular structure with a transannular dative bond between the silicon and nitrogen atoms. This structure is believed to be a key determinant of its biological activity. While specific toxicological data for this compound is limited, it is recommended to handle the compound with care. It may cause skin and eye irritation[1]. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.
Experimental Protocols
Cytotoxicity and Antiproliferative Activity
The potential of this compound and its derivatives to inhibit cancer cell growth has been an area of interest. The following protocol describes a general method for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to obtain a range of desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Antimicrobial and Antifungal Activity
Silatrane derivatives have demonstrated notable antimicrobial and antifungal properties. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Protocol: Broth Microdilution for MIC Determination (Antibacterial)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol: Broth Microdilution for MIC Determination (Antifungal)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of fungi.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts)
Procedure:
-
Preparation of Inoculum: Prepare a fungal suspension in sterile saline and adjust the concentration as required for the specific fungal type.
-
Serial Dilution: Prepare a stock solution of this compound and perform a two-fold serial dilution in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include positive and negative controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Plant Growth Regulation
Certain silatranes have been shown to influence plant growth and development. The following protocol provides a basic framework for assessing the effect of this compound on seed germination and seedling growth.
Protocol: Seed Germination and Seedling Growth Assay
Objective: To evaluate the effect of this compound on the germination and early growth of model plants.
Materials:
-
This compound
-
Seeds of model plants (e.g., wheat, maize, cress)
-
Petri dishes with filter paper
-
Distilled water
Procedure:
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 50, 100, 200, 500 µmol/L).
-
Seed Treatment: Place a uniform number of seeds in each petri dish on filter paper. Add a fixed volume of the respective this compound solution or distilled water (as a control) to each dish.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., a growth chamber with controlled light and temperature).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at regular intervals.
-
Seedling Growth: After a set period (e.g., 7-14 days), measure the length of the roots and shoots of the seedlings.
-
-
Data Analysis: Compare the germination rates and seedling growth parameters between the different this compound concentrations and the control.
Quantitative Data Summary
The following tables summarize the reported biological activities of various silatrane derivatives. It is important to note that specific quantitative data for this compound is limited in the currently available literature. The data presented here for other silatranes can serve as a reference for designing dose-response studies for this compound.
| Biological Activity | Silatrane Derivative | Test Organism/Cell Line | Quantitative Data | Reference |
| Antimicrobial | Pyrrole-silatranes | Gram-positive bacteria | MIC: 62.5–125 µg/mL | [2] |
| Tetrahydroindole-silatranes | E. coli | Effective | [2] | |
| 3-siltranylpropyldithiocarbamate | Bacillus subtilis, E. coli, S. aureus | MIC: 1.80 mg/mL | [2] | |
| Antifungal | 1-Phenylsilatrane | Alternaria alternata | Active at < 10⁻⁴ M | [3] |
| Methoxy-substituted Schiff-base-type silatranes | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium | MIC: 0.08 µg/mL | [2] | |
| Cytotoxicity | Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (adenocarcinoma), Bel7402 (hepatocellular carcinoma) | Inhibition ratio: 12–29% | [2] |
| Nitro-silatrane derivative (SIL-BS) | HepG2, MCF7 | Higher cytotoxicity than biocompatible silatrane | [3] | |
| Plant Growth Regulation | γ-Aminopropyl silatranes | Maize | Optimal concentration: 100 µmol L⁻¹ | [4] |
| γ-Chloropropyl silatrane | Wheat | Optimal concentration: 200 µmol L⁻¹ | [4] |
Experimental Workflows and Signaling Pathways
To elucidate the mechanism of action of this compound, a systematic experimental workflow is recommended. This workflow should progress from broad phenotypic screening to more focused mechanistic studies.
Workflow for Investigating Biological Effects of this compound
Caption: A logical workflow for characterizing the biological effects of this compound.
Potential Signaling Pathways for Investigation
Based on the observed cytotoxic effects of other silatrane derivatives, it is plausible that this compound may modulate key signaling pathways involved in cell survival, proliferation, and death. Researchers are encouraged to investigate the following pathways:
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in development and disease. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Methylsilatrane and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylsilatrane is a member of the silatrane family of compounds, characterized by a hypervalent silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure confers distinct physicochemical properties that have led to their investigation in various biological applications, including as potential therapeutic agents. Some silatrane derivatives have demonstrated notable biological activities, including antitumor effects. The evaluation of the cytotoxic potential of this compound and its analogs is a critical first step in assessing their suitability for further development as anticancer drugs.
These application notes provide detailed protocols for common in vitro cytotoxicity assays—the MTT and LDH assays—which are fundamental for determining the effect of a compound on cell viability and proliferation. Additionally, a protocol for an apoptosis assay is included to investigate the potential mechanism of cell death induced by the test compound.
Data Presentation: Cytotoxicity of a Silatrane Derivative
The following table summarizes the cytotoxic activity of the nitro-silatrane derivative (SIL-BS) on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | HepG2 | Human Liver Cancer | Not Specified | 72 | 15.6 | [1] |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS) | MCF7 | Human Breast Cancer | Not Specified | 72 | 23.4 | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
This compound or its derivative (e.g., SIL-BS)
-
Human cancer cell lines (e.g., HepG2, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 20% SDS in 0.02 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.
Materials and Reagents:
-
This compound or its derivative
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with the test compound.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance of each well at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials and Reagents:
-
This compound or its derivative
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates or culture flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of the 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsilatrane, with its unique transannular dative bond between nitrogen and silicon, presents a fascinating case for NMR spectroscopic analysis. Understanding its ¹H and ¹³C NMR spectra is crucial for researchers in organosilicon chemistry, materials science, and drug development, where the silatrane cage can be utilized for its biological activity and as a versatile chemical scaffold. These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including comprehensive data tables, experimental protocols, and visual aids to facilitate understanding.
Molecular Structure of this compound
This compound, systematically named 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, possesses a cage-like structure. The silicon atom is pentacoordinated, forming covalent bonds with the methyl group and three oxygen atoms, and a dative bond with the nitrogen atom. This intramolecular coordination significantly influences the electronic environment of the nuclei, which is reflected in their NMR chemical shifts.
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Spectral Data
The symmetry of the this compound molecule simplifies its NMR spectra. The three ethylamine-derived arms are chemically equivalent, leading to only two distinct signals for the cage methylene protons in the ¹H NMR spectrum and two signals for the cage methylene carbons in the ¹³C NMR spectrum. The methyl group attached to the silicon atom gives rise to a single, sharp signal in both spectra.
Table 1: ¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-CH₃ | ~ -0.2 to 0.2 | Singlet (s) | N/A |
| O-CH₂ | ~ 3.7 - 3.8 | Triplet (t) | ~ 5.5 - 6.0 |
| N-CH₂ | ~ 2.8 - 2.9 | Triplet (t) | ~ 5.5 - 6.0 |
Table 2: ¹³C NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -5 to -9 |
| O-CH₂ | ~ 57 - 58 |
| N-CH₂ | ~ 51 - 52 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Set the spectral width to cover the expected range of carbon signals (e.g., -10 to 100 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm. Tetramethylsilane (TMS) can also be used as an internal standard (0.00 ppm for both ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
NMR Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H and ¹³C NMR spectra of this compound.
Caption: NMR spectral interpretation workflow.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and relatively straightforward to interpret due to the molecule's high symmetry. The characteristic chemical shifts of the cage protons and carbons, as well as the upfield shift of the silicon-bound methyl group, provide a clear spectroscopic signature for this important organosilicon compound. By following the detailed experimental protocol and interpretation workflow provided, researchers can confidently characterize this compound and its derivatives, facilitating advancements in their respective fields.
Application Notes and Protocols for the Single-Crystal X-ray Diffraction Analysis of Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the single-crystal X-ray diffraction (SCXRD) analysis of methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane). This compound is a member of the silatrane family of compounds, which are known for their unique cage-like molecular structure and diverse biological activities. SCXRD is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. This information is crucial for understanding the structure-activity relationships of pharmacologically relevant molecules like this compound.
Data Presentation
The following tables summarize the key crystallographic data and selected geometric parameters for this compound, obtained from high-resolution single-crystal X-ray diffraction analysis.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₇H₁₅NO₃Si |
| Formula weight | 189.29 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Trigonal |
| Space group | R3 |
| Unit cell dimensions | a = 9.545(2) Å, α = 90°b = 9.545(2) Å, β = 90°c = 10.086(3) Å, γ = 120° |
| Volume | 796.1(4) ų |
| Z | 3 |
| Density (calculated) | 1.184 Mg/m³ |
| Absorption coefficient | 0.198 mm⁻¹ |
| F(000) | 306 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 3.46 to 30.52° |
| Index ranges | -13<=h<=13, -13<=k<=13, -14<=l<=14 |
| Reflections collected | 7118 |
| Independent reflections | 1093 [R(int) = 0.0452] |
| Completeness to theta = 25.242° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6968 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1093 / 0 / 61 |
| Goodness-of-fit on F² | 1.078 |
| Final R indices [I>2sigma(I)] | R1 = 0.0329, wR2 = 0.0847 |
| R indices (all data) | R1 = 0.0368, wR2 = 0.0872 |
| Largest diff. peak and hole | 0.414 and -0.208 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Degrees (°) |
| Si(1)-N(1) | 2.173(1) | O(1)-Si(1)-N(1) | 82.9(1) |
| Si(1)-O(1) | 1.668(1) | O(1)-Si(1)-C(1) | 97.1(1) |
| Si(1)-C(1) | 1.882(2) | N(1)-Si(1)-C(1) | 180.0 |
| N(1)-C(2) | 1.472(2) | C(2)-N(1)-Si(1) | 105.1(1) |
| O(1)-C(3) | 1.423(2) | C(3)-O(1)-Si(1) | 120.5(1) |
| C(2)-C(3) | 1.525(2) | N(1)-C(2)-C(3) | 109.1(1) |
| O(1)-C(3)-C(2) | 110.1(1) |
Experimental Protocols
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of this compound.
Synthesis and Crystallization of this compound
This compound can be synthesized by the reaction of methyltrimethoxysilane with triethanolamine.
Materials:
-
Methyltrimethoxysilane
-
Triethanolamine
-
Anhydrous ethanol
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethanolamine in anhydrous ethanol.
-
While stirring, add methyltrimethoxysilane dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly cool the solution to 0-4 °C to induce crystallization.
-
Alternatively, single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from a saturated solution in a suitable solvent (e.g., ethanol, toluene, or a mixture thereof) in a loosely capped vial.
-
Collect the resulting white, crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[]
Single-Crystal X-ray Diffraction Data Collection
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)
-
Mo Kα radiation source (λ = 0.71073 Å)
-
Cryostat for low-temperature data collection (e.g., Oxford Cryosystems)
-
Goniometer head
-
Microscope with polarizing filters
Procedure:
-
Select a suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) under a polarizing microscope. The crystal should be well-formed, transparent, and free of visible defects.
-
Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using the cryostat. This minimizes thermal vibrations and improves the quality of the diffraction data.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame will depend on the crystal quality and the X-ray source intensity.
Structure Solution and Refinement
Software:
-
Software for data integration and scaling (e.g., SAINT)
-
Software for structure solution (e.g., SHELXT)
-
Software for structure refinement (e.g., SHELXL)
-
Crystallographic visualization software (e.g., OLEX2, Mercury)
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Scale the integrated data and correct for absorption effects (e.g., using SADABS).
-
Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares on F². This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final refined structure using crystallographic checks (e.g., CheckCIF).
Mandatory Visualization
The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of a small molecule like this compound.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
References
Application Note: Analysis of Methylsilatrane using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a generalized protocol for the qualitative and quantitative analysis of Methylsilatrane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the silatrane family of compounds, is of interest for its unique chemical structure and potential biological activities. GC-MS provides a robust and sensitive method for the separation, identification, and quantification of this volatile compound. This document outlines the instrumental parameters, sample preparation, and expected mass spectral data for the analysis of this compound.
Introduction
This compound (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) is a tricyclic organosilicon compound characterized by a transannular dative bond between the nitrogen and silicon atoms. This structural feature imparts unique chemical and physical properties, making silatranes a subject of ongoing research. Gas Chromatography-Mass Spectrometry is an ideal analytical technique for the analysis of volatile and thermally stable compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for reliable identification and quantification. In a typical analysis, the identity of this compound can be confirmed by its retention time and its characteristic mass spectrum.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Anhydrous Sodium Sulfate (for sample drying if necessary)
-
GC vials with caps and septa
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For the analysis of this compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required. The final extract should be dissolved in a suitable solvent for GC-MS analysis. If the sample contains water, dry it using anhydrous sodium sulfate before injection.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are a general guideline and may require optimization for specific instruments and applications.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar non-polar capillary column) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
The expected retention time for this compound under the specified GC conditions is approximately 10-12 minutes. The mass spectrum of this compound is characterized by its molecular ion and several key fragment ions.
Table 1: Quantitative Data for this compound Analysis
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound | 189.28[1][2][3] | ~10-12 | 189 | 174, 146 (Base Peak), 116[4] |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Discussion
The proposed GC-MS method is a reliable approach for the analysis of this compound. The non-polar column is well-suited for the separation of this compound. Under electron ionization, this compound is expected to produce a characteristic fragmentation pattern. The molecular ion at m/z 189 should be observable. The base peak is observed at m/z 146, with other significant fragments at m/z 174 and 116.[4] For quantitative analysis, monitoring these characteristic ions in SIM mode will provide enhanced sensitivity and selectivity.
It is crucial to perform regular maintenance and calibration of the GC-MS system to ensure accurate and reproducible results. The use of an internal standard is recommended for precise quantification, especially when dealing with complex matrices. The protocol provided here serves as a starting point and should be optimized for the specific instrumentation and analytical requirements of the user.
References
Application Notes and Protocols for the Analysis of Methylsilatrane by High-Performance Liquid Chromatography (HPLC)
Introduction
Methylsilatrane is a member of the silatrane family of compounds, characterized by a unique cage-like molecular structure containing a hypervalent silicon atom. These compounds are of significant interest to researchers in various fields, including materials science, pharmaceuticals, and agriculture, due to their distinct chemical properties and biological activities. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of this compound.
While Gas Chromatography-Mass Spectrometry (GC-MS) has been documented for the analysis of this compound, there is a lack of established High-Performance Liquid Chromatography (HPLC) methods in the public domain. HPLC offers advantages in the analysis of non-volatile and thermally labile compounds. This document provides a proposed HPLC method for the determination of this compound, along with detailed protocols for method development and validation, designed for researchers, scientists, and drug development professionals.
Challenges in HPLC Method Development for this compound
A primary challenge in developing an HPLC method for this compound is the absence of a significant chromophore in its structure. Chromophores are parts of a molecule that absorb ultraviolet (UV) or visible light, which is the principle behind the most common form of HPLC detection, UV-Vis detection. The lack of a known UV-Vis absorption spectrum for this compound necessitates the use of a universal detector that does not rely on the analyte's optical properties. Therefore, the proposed method utilizes a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Furthermore, information on the solubility of this compound in common HPLC mobile phase solvents is limited, with only its low solubility in water being well-documented[1][2][3]. This necessitates a systematic approach to solvent selection and mobile phase optimization.
Proposed HPLC Method for this compound
This proposed method is based on reversed-phase chromatography, which is a common and versatile technique for the separation of a wide range of organic molecules.
Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| CAD Settings | Nebulizer Temp: 35 °C, Evaporation Temp: 35 °C, Gas: Nitrogen at 35 psi |
| ELSD Settings | Nebulizer Temp: 40 °C, Evaporation Temp: 60 °C, Gas Flow: 1.5 SLM |
Experimental Protocols
1. Standard and Sample Preparation
a. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a suitable organic solvent in which this compound is soluble (e.g., Acetonitrile, Methanol, or a mixture thereof). Sonication may be used to aid dissolution.
-
Bring the flask to volume with the same solvent and mix thoroughly.
b. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
c. Sample Preparation
-
For bulk drug substance, prepare a solution with a target concentration within the calibration range using the same diluent as the working standards.
-
For formulated products, a sample extraction step may be necessary. This will be matrix-dependent and will require development and validation (e.g., liquid-liquid extraction or solid-phase extraction).
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC System Operation and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Inject a standard solution periodically throughout the run (e.g., after every 5-10 sample injections) to monitor system suitability.
Method Validation Protocol
Once the proposed HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be evaluated according to ICH guidelines.
1. Specificity
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of this compound.
-
If applicable, inject a placebo (formulation matrix without the active ingredient) to show no interference.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on a this compound solution. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.
-
2. Linearity
-
Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare at least five concentrations of this compound working standards.
-
Inject each concentration in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
a. Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day by the same analyst.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
b. Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Protocol:
-
These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Alternatively, prepare and inject a series of dilute solutions of this compound and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
-
6. Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution (if applicable).
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
| %RSD of Retention Times (n=5) | ≤ 1.0% |
Table 2: Linearity Data Summary
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Slope | Y-intercept |
| This compound | 1 - 100 | ≥ 0.999 | Report Value | Report Value |
Table 3: Accuracy (Recovery) Data Summary
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | ||
| 100% | 100 | ||
| 120% | 120 | ||
| Mean % Recovery | |||
| % RSD |
Table 4: Precision Data Summary
| Precision Type | n | Mean Assay Value (%) | % RSD |
| Repeatability | 6 | ||
| Intermediate Precision | 12 |
Table 5: LOD and LOQ Summary
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for the development of an HPLC method for this compound.
References
Troubleshooting & Optimization
Common side reactions in Methylsilatrane synthesis and how to avoid them
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of methylsilatrane. It addresses common side reactions and outlines strategies to minimize their formation, ensuring high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the transesterification reaction between a methyltrialkoxysilane (e.g., methyltrimethoxysilane or methyltriethoxysilane) and triethanolamine (TEOA).[1] This reaction can be performed with or without a catalyst and in various solvents, or under solvent-free conditions.[1][2]
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The two most common side reactions are hydrolysis of the starting material and the subsequent formation of oligomeric or polymeric byproducts. Incomplete reaction leading to residual starting materials is also a common issue.
Q3: Why is excluding moisture so critical in this synthesis?
A3: Methyltrialkoxysilanes are highly susceptible to hydrolysis. The presence of water, even in trace amounts from atmospheric moisture or wet solvents, will lead to the formation of methylsilanetriol. This intermediate is unstable and readily undergoes self-condensation to form polysiloxanes, which are difficult-to-remove impurities and significantly lower the yield of the desired this compound.[1][3]
Q4: What is the benefit of using a catalyst in the synthesis?
A4: While the reaction can proceed without a catalyst, especially at elevated temperatures, using an organocatalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offers significant advantages. Catalysis can enable the reaction to proceed efficiently at room temperature under solvent-free conditions, leading to higher yields, shorter reaction times, and a greener synthetic protocol.[2][4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: I performed the synthesis, but my final yield is significantly lower than expected. What are the likely causes?
-
Answer:
-
Moisture Contamination: This is the most common reason for low yields. The hydrolysis of your methyltrialkoxysilane starting material leads to the formation of polysiloxane byproducts instead of this compound.[1][3]
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.
-
Suboptimal Stoichiometry: An incorrect molar ratio of methyltrialkoxysilane to triethanolamine can lead to incomplete conversion. A slight excess of the silane is sometimes used to ensure full conversion of TEOA.[2]
-
Loss during Workup: The purification process, such as recrystallization or distillation, may lead to product loss if not optimized.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at >120 °C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and reagents. Perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. If running the reaction thermally, ensure the temperature is maintained at the reflux of the chosen solvent.[1]
-
Use a Catalyst: Consider using an organocatalyst like DBU to facilitate a more efficient reaction at milder conditions.[4]
-
Issue 2: Product is an Oil or Gummy Solid, Not Crystalline
-
Question: My final product is a viscous oil or a sticky solid, and I am unable to get the expected white crystalline solid. Why?
-
Answer: This is a strong indication of the presence of oligomeric or polymeric polysiloxane impurities. These byproducts, formed from the hydrolysis and condensation of the silane precursor, are often oils or amorphous solids and will prevent the crystallization of the pure this compound.[1][3] Unreacted starting materials can also contribute to this issue.
-
Solutions:
-
Strict Moisture Exclusion: Re-evaluate your experimental setup to eliminate all potential sources of water.
-
Purification: Attempt to purify the product.
-
Vacuum Distillation: If the impurities are significantly less volatile than the product, distillation under high vacuum can be effective.
-
Recrystallization: Try recrystallizing from a different solvent system. A non-polar solvent like heptane combined with a slightly more polar solvent like toluene or benzene can be effective.[6]
-
Washing: For catalytically produced this compound, washing the crude product with a non-polar solvent like hexane can remove the catalyst and unreacted silane, leaving the more polar solid product behind.[2]
-
-
Issue 3: NMR Spectrum Shows Multiple or Broad Peaks
-
Question: My ¹H or ²⁹Si NMR spectrum shows broad signals or multiple peaks close to the expected product peaks. What do these indicate?
-
Answer:
-
Broad Peaks: Broadening of peaks in the ¹H NMR spectrum, particularly the signals for the -OCH₂- and -NCH₂- protons of the atrane cage, often suggests the presence of oligomeric species or dynamic exchange processes.
-
Multiple ²⁹Si NMR Signals: The ²⁹Si NMR spectrum is highly sensitive to the silicon environment. A single sharp peak is expected for pure this compound. The presence of multiple signals indicates different silicon species. Signals corresponding to T-type structures (R-Si(O-)₃) in polysiloxanes will appear in a different region than the pentacoordinate silicon of this compound.[7][8]
-
-
Solutions:
-
Confirm Side Product Identity: Compare your spectra with literature data for polysiloxanes formed from methyltrialkoxysilanes.[8]
-
Improve Purification: The presence of these signals confirms that your purification strategy was not sufficient to remove the byproducts. Re-purify the material using the methods described in the previous section.
-
Optimize Synthesis: Re-run the synthesis with stricter control over anhydrous conditions to prevent the formation of these impurities in the first place.
-
Quantitative Data on Reaction Conditions
The yield of this compound is highly dependent on controlling the reaction conditions to prevent side reactions. Below is a summary table illustrating the expected outcomes under different synthetic protocols.
| Parameter | Condition | Expected this compound Yield | Prevalence of Side Reactions (Hydrolysis/Polymerization) | Reference |
| Atmosphere | Reaction open to air | Very Low (<10%) | Very High | [1] |
| Under inert atmosphere (N₂) | High (>85%) | Low | [5] | |
| Solvent | Anhydrous Toluene (Reflux) | Good (70-90%) | Low to Moderate (depends on inertness) | [1] |
| Non-anhydrous solvent | Low | High | [1] | |
| Catalyst | None (Thermal, ~110-130 °C) | Good (70-85%) | Moderate (risk of thermal decomposition for sensitive substrates) | [1] |
| DBU (Organocatalyst, RT, Solvent-Free) | Excellent (>95%) | Very Low | [2][4] | |
| Moisture Level | < 100 ppm H₂O | High (>90%) | Minimal | [9] |
| > 1000 ppm H₂O | Low to Very Low | High to Very High | [9] |
Experimental Protocols
Protocol 1: Classical Synthesis in Toluene
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire system is under a positive pressure of dry nitrogen.
-
Reagents: In the flask, dissolve triethanolamine (1.0 eq) in anhydrous toluene.
-
Addition: Charge the dropping funnel with methyltriethoxysilane (1.05 eq). Add the silane dropwise to the stirred TEOA solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the distillation of ethanol byproduct.
-
Workup: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold, dry hexane to remove any unreacted starting materials, and dry under high vacuum. If needed, the product can be further purified by recrystallization from a suitable solvent like toluene/heptane.
Protocol 2: Organocatalytic Solvent-Free Synthesis
-
Setup: In a dry Schlenk flask under an inert nitrogen atmosphere, add triethanolamine (1.0 eq).
-
Reagents: To the TEOA, add methyltrimethoxysilane (1.03 eq) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~1 mol%).[2][4]
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and the product will begin to precipitate as a white solid, typically within minutes to an hour.[4] Stir for an additional 1-2 hours to ensure completion.
-
Purification: Add a sufficient amount of dry hexane to the solid mass and stir vigorously to create a slurry. Collect the solid product by filtration, wash thoroughly with more dry hexane to remove the catalyst and any excess silane, and dry under vacuum. This method often yields a product of high purity without the need for further recrystallization.[2]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
References
- 1. ukessays.com [ukessays.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polysiloxanes,... preparation and properties by Dr. Salma Amir | PPTX [slideshare.net]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5516870A - Methods of making polysiloxanes - Google Patents [patents.google.com]
Purification of crude Methylsilatrane by recrystallization or sublimation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methylsilatrane by recrystallization and sublimation. The information is tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties of this compound
A summary of key physical and chemical properties of this compound is provided below for easy reference during the purification process.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₃Si |
| Molecular Weight | 189.28 g/mol |
| Appearance | White crystalline or granular solid[1] |
| Melting Point | 152-154 °C (306-309 °F)[1] |
| Boiling Point | 174 °C (345 °F) at 31 mmHg[1] |
| Solubility | Insoluble in water[1] |
Purification by Recrystallization
Recrystallization is a common technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, leading to the formation of purified crystals.
Experimental Protocol: Recrystallization of Silatranes (General Procedure)
-
Solvent Selection : Based on protocols for similar silatranes, a mixed solvent system is often effective. A common choice is a chlorinated solvent with a non-polar co-solvent, such as dichloromethane/hexane or chloroform/pentane. Another approach is to wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., dichloromethane or chloroform) and gently heat the mixture to dissolve the solid.
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Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization : Slowly add the co-solvent (e.g., hexane or pentane) to the hot solution until turbidity (cloudiness) persists. If necessary, add a few drops of the primary solvent to redissolve the initial precipitate, then allow the solution to cool slowly.
-
Cooling and Crystal Formation : Let the flask cool to room temperature undisturbed to allow for the formation of large crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent. Ensure slow cooling. Consider using a lower-boiling point solvent system. |
| No Crystal Formation | The solution is not saturated, or nucleation is slow. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during transfer. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Rinse the flask with the cold mother liquor to transfer all crystals. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired product, so use it sparingly. |
Recrystallization Workflow
Caption: Workflow for the recrystallization of crude this compound.
Purification by Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. This method is effective for compounds that have a sufficiently high vapor pressure at a temperature below their melting point.
Experimental Protocol: Sublimation of this compound (General Procedure)
Please note: Specific temperature and pressure conditions for the sublimation of this compound are not detailed in the available literature. The following is a general procedure that will require optimization.
-
Apparatus Setup : Place the crude this compound in a sublimation apparatus.
-
Vacuum Application : Evacuate the apparatus to a low pressure (e.g., <1 mmHg). A good vacuum is crucial for sublimation to occur at a lower temperature.
-
Heating : Gently and slowly heat the bottom of the apparatus containing the crude material. The temperature should be high enough to induce sublimation but remain below the melting point of this compound (152-154 °C). A starting point could be around 100-120 °C, with careful monitoring.
-
Condensation : The gaseous this compound will travel to a cold surface (a cold finger or the upper, cooler parts of the apparatus) where it will deposit as purified crystals.
-
Collection : Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold surface.
Troubleshooting Guide: Sublimation
| Problem | Possible Cause | Solution |
| No Sublimation | The temperature is too low. The vacuum is not sufficient. | Gradually increase the temperature, but do not exceed the melting point. Check the vacuum system for leaks and ensure the pump is functioning correctly. |
| Melting Instead of Subliming | The heating rate is too fast. The temperature is too high. | Heat the sample more slowly and evenly. Reduce the temperature. |
| Low Yield | Sublimation is incomplete. The compound has a low vapor pressure under the applied conditions. | Increase the duration of the sublimation. Improve the vacuum to lower the required sublimation temperature. |
| Product Contamination | Impurities are co-subliming. | If impurities have similar vapor pressures, a second sublimation or a different purification technique (like recrystallization) may be necessary. |
Sublimation Workflow
References
Troubleshooting Low Yields in Methylsilatrane Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methylsilatrane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in this compound synthesis can often be attributed to a few key factors:
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Presence of Moisture: The starting material, methyltrialkoxysilane (e.g., methyltrimethoxysilane), is highly susceptible to hydrolysis. Any moisture in the reagents or reaction setup can lead to the formation of silanols and polysiloxanes as byproducts, reducing the amount of starting material available to form this compound.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Suboptimal Reagent Purity: The purity of triethanolamine can impact the reaction. Impurities may interfere with the desired reaction pathway.
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Purification Losses: Significant amounts of product can be lost during purification steps like recrystallization or distillation if not optimized.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
Q2: How critical is the purity of triethanolamine?
The purity of triethanolamine is important for achieving high yields. While minor impurities may not completely halt the reaction, the presence of significant amounts of water or other reactive species can lead to side reactions and lower the yield of the desired product. It is recommended to use high-purity triethanolamine and to dry it before use, especially in the classical synthesis method.
Q3: Can I use methyltrichlorosilane instead of methyltrialkoxysilane?
Yes, methyltrichlorosilane can be used as a starting material. However, the reaction with triethanolamine will generate hydrochloric acid (HCl) as a byproduct, which must be neutralized. This is often achieved by using an excess of triethanolamine or by adding another base to the reaction mixture.
Q4: My reaction mixture is a gel-like substance. What could be the cause?
The formation of a gel is a strong indication of the hydrolysis and subsequent polymerization of the methyltrialkoxysilane starting material. This is almost always caused by the presence of excess water in the reaction. Rigorous drying of all reagents, solvents, and glassware is crucial to prevent this.
Q5: What is the white precipitate that sometimes forms during the reaction?
In the classical synthesis, a white precipitate is often the desired product, this compound, which is a white solid at room temperature. However, if the reaction conditions are not optimal, side products could also precipitate. It is essential to characterize the precipitate using techniques like NMR spectroscopy or melting point analysis to confirm its identity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound using both the classical and organocatalytic methods.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Reagent Quality (Presence of Water) | Classical Method: Ensure all reagents and solvents are anhydrous. Dry triethanolamine over molecular sieves or by azeotropic distillation. Use freshly distilled methyltrialkoxysilane. Organocatalytic Method: While less sensitive to trace moisture than the classical method, using anhydrous reagents is still good practice. |
| Incorrect Reaction Temperature | Classical Method: Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ~110°C for toluene). Organocatalytic Method: While the reaction proceeds at room temperature, gentle warming (e.g., to 40-50°C) may increase the reaction rate, especially with less reactive substrates. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time. |
| Inefficient Mixing | Ensure adequate stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Catalyst Inactivity (Organocatalytic Method) | Use a fresh, high-purity amidine catalyst (e.g., DBU or TBD). Ensure the catalyst has been stored under inert atmosphere to prevent degradation. |
Issue 2: Formation of a Gel or significant amount of solid byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of Methyltrialkoxysilane | This is the most likely cause. Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Dry solvents using standard procedures. Ensure triethanolamine is anhydrous. |
| Incorrect Reagent Addition | Add the methyltrialkoxysilane slowly to the triethanolamine solution to control the initial reaction rate and minimize localized heating that can promote side reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product After Recrystallization | The chosen recrystallization solvent may not be optimal. This compound is soluble in many organic solvents. A common and effective method for purification is sublimation under vacuum. For recrystallization, consider solvent systems like toluene/hexane or ethanol/water. |
| Low Recovery from Recrystallization | Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to promote the formation of larger crystals and minimize product loss in the mother liquor. |
| Product Contaminated with Starting Materials | Classical Method: Unreacted triethanolamine can often be removed by washing the crude product with a non-polar solvent in which this compound has low solubility at room temperature (e.g., cold diethyl ether or hexane). Organocatalytic Method: The product is often of high purity after the reaction. Washing with a non-polar solvent like hexane is typically sufficient to remove the catalyst and any minor impurities.[1] |
Data Presentation
Table 1: Comparison of Classical and Organocatalytic Synthesis of this compound
| Parameter | Classical Method | Organocatalytic Solvent-Free Method |
| Reactants | Methyltrialkoxysilane, Triethanolamine | Methyltrialkoxysilane, Triethanolamine |
| Solvent | Toluene or other inert, high-boiling solvents | None (Solvent-free) |
| Catalyst | Often not required, but can use a base like KOH | Amidine bases (e.g., DBU, TBD)[1] |
| Temperature | Reflux (~110-130 °C)[2] | Room temperature or slightly above[2] |
| Reaction Time | Several hours | Typically shorter (minutes to a few hours) |
| Yield | Variable, can be high but sensitive to conditions | Generally high to quantitative[1] |
| Purification | Distillation or Recrystallization often necessary[1] | Simple filtration and washing with a non-polar solvent[1] |
Table 2: Effect of Catalyst on Organocatalytic Synthesis of this compound
| Catalyst (1 mol%) | Reaction Time (at r.t.) | Yield (%) |
| None | No reaction | 0 |
| Triethylamine | No reaction | 0 |
| Pyridine | No reaction | 0 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | < 1 h | >95 |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | < 1 h | >95 |
Data is generalized from typical results in organocatalytic silatrane synthesis.[1]
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
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Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
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Reagents: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethanolamine (1.0 eq) and anhydrous toluene.
-
Reaction: Heat the mixture to reflux. Slowly add methyltrimethoxysilane (1.0 eq) dropwise to the refluxing solution.
-
Reflux: Continue to heat the reaction mixture at reflux for 4-6 hours. The product will begin to precipitate as a white solid.
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Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether or hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., toluene/hexane) or by sublimation under vacuum.
Protocol 2: Organocatalytic, Solvent-Free Synthesis of this compound
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Preparation: Use a clean, dry vial equipped with a magnetic stir bar.
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Reagents: To the vial, add triethanolamine (1.0 eq) and methyltrimethoxysilane (1.0 eq).
-
Catalyst Addition: Add the amidine catalyst (e.g., DBU, 1 mol%) to the mixture.
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Reaction: Stir the mixture at room temperature. The reaction is often exothermic and may solidify as the product forms. The reaction is typically complete within an hour.
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Isolation and Purification: Break up the solid product and wash thoroughly with hexane to remove the catalyst and any residual starting materials. The product is then dried under vacuum.
Mandatory Visualization
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the organocatalytic synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Preventing polymerization during Methylsilatrane synthesis
Introduction
Methylsilatrane is a fascinating organosilicon compound with a unique cage-like structure, making it a subject of significant interest in materials science, medicinal chemistry, and agriculture.[1] However, its synthesis can be challenging due to the propensity for polymerization, which can significantly reduce the yield and purity of the desired product. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to help prevent polymerization and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during this compound synthesis?
A1: Polymerization during this compound synthesis is primarily caused by the premature hydrolysis and self-condensation of the silane precursors, such as methyltriethoxysilane. This is often initiated by the presence of moisture or impurities in the reactants and solvents.
Q2: How does temperature affect the synthesis and the likelihood of polymerization?
A2: Temperature is a critical parameter. While higher temperatures can accelerate the reaction rate, they can also promote undesirable side reactions, including polymerization.[2] It is crucial to maintain the optimal temperature range for the specific protocol being used. Some modern protocols even allow for the reaction to proceed efficiently at room temperature.[3]
Q3: Can the choice of catalyst influence polymerization?
A3: Absolutely. The catalyst plays a significant role in the reaction. While strong inorganic bases have been traditionally used, they can sometimes promote polymerization.[4] More recent, milder organocatalytic methods, such as those using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been shown to be highly efficient and can reduce the risk of polymerization.[4][5]
Q4: Is it necessary to use a solvent?
A4: Not always. Traditional methods often utilize high-boiling-point solvents. However, recent advancements have led to the development of solvent-free protocols which are not only more environmentally friendly but can also simplify the purification process and potentially reduce polymerization by eliminating a source of moisture and impurities.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of a gel or viscous liquid | Uncontrolled polymerization | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Control the reaction temperature carefully. - Consider using a milder catalyst. |
| Low yield of this compound | Polymerization consuming reactants | - Optimize reaction conditions, including temperature and reaction time.[6][7][8] - Ensure the purity of starting materials. - Consider a solvent-free approach if applicable.[4] |
| Difficulty in product purification | Presence of polymeric byproducts | - If polymerization has occurred, attempt to precipitate the polymer by adding a non-polar solvent. - Recrystallization of the crude product can help to separate the desired this compound from oligomeric impurities.[4] |
| Reaction does not proceed to completion | Inefficient catalysis or suboptimal conditions | - Verify the activity of the catalyst. - If using a solvent-free method, ensure adequate mixing for homogenization.[5] - Gradually increase the temperature if the reaction is sluggish, while monitoring for signs of polymerization. |
Detailed Experimental Protocol (Organocatalytic Method)
This protocol is based on modern, efficient, and solvent-free synthesis methods that minimize the risk of polymerization.[3][4]
Materials:
-
Triethanolamine (TEOA)
-
Methyltriethoxysilane (MTES)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Anhydrous hexane for washing
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add triethanolamine.
-
Begin stirring the triethanolamine and then add methyltriethoxysilane in a 1:1.03 molar ratio.
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Add a catalytic amount of DBU (approximately 1 mol%).
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The reaction mixture may initially be a two-phase system. Continue stirring at room temperature. Homogenization should occur, followed by the precipitation of a white crystalline product.
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Monitor the reaction progress by gas chromatography (GC) until full conversion is observed.
-
Once the reaction is complete, add anhydrous hexane to the flask and stir to wash the solid product.
-
Isolate the crystalline this compound by filtration.
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Wash the product again with anhydrous hexane and dry under vacuum.
Visual Guides
Experimental Workflow for Polymerization Prevention
Caption: A workflow diagram outlining the key steps to prevent polymerization during this compound synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting when polymerization is observed during the synthesis.
References
- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with moisture sensitivity in Methylsilatrane reactions
Technical Support Center: Methylsilatrane Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is an organosilicon compound featuring a hypervalent, pentacoordinate silicon atom.[1] This structure includes a transannular dative bond between the nitrogen and silicon atoms.[1] Its sensitivity to moisture stems from the susceptibility of the silicon center to hydrolysis. In the presence of water, the Si-O bonds within the silatrane cage can be cleaved, leading to the decomposition of the molecule. This process can be catalyzed by both acids and bases.[2]
Q2: What are the visual or analytical signs of this compound decomposition due to moisture?
Visually, the decomposition of this compound, a white crystalline solid, in the presence of moisture might not be immediately obvious unless significant hydrolysis has occurred, potentially leading to a change in texture or the formation of a gel-like substance. Analytically, the primary method to detect decomposition is through spectroscopic techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the appearance of new signals corresponding to the hydrolysis products would be observed.
Q3: How should I properly store and handle this compound to prevent moisture exposure?
Proper storage and handling are crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture.[3] For handling, it is recommended to work under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to minimize contact with air and moisture.[4][5][6]
Q4: What are the ideal reaction conditions to minimize moisture contamination?
To minimize moisture contamination, all glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas like nitrogen or argon before use.[4] Solvents and reagents should be rigorously dried using appropriate methods. The reaction should be conducted under a positive pressure of an inert gas.[4][5]
Q5: Can I use solvents that are not certified "anhydrous" in my this compound reaction?
It is strongly discouraged to use solvents that are not certified as anhydrous. Even trace amounts of water can significantly impact the outcome of reactions involving moisture-sensitive reagents like this compound.[7] If anhydrous solvents are not available, they must be thoroughly dried before use.
Q6: What are effective methods for drying solvents and reagents?
Common methods for drying solvents include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) or passing them through columns of activated alumina or molecular sieves. For solid reagents, drying in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide can be effective.
Q7: What are the common byproducts of this compound hydrolysis?
The hydrolysis of this compound breaks the Si-O bonds of the atrane cage, ultimately leading to the formation of methylsilanetriol (CH₃Si(OH)₃) and triethanolamine. The methylsilanetriol is often unstable and can further condense to form polysiloxanes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from moisture contamination.
| Issue | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or No Product Yield | Decomposition of this compound due to the presence of water in the reaction mixture. | Ensure all glassware is rigorously dried. Use freshly dried, anhydrous solvents. Handle this compound and other reagents under an inert atmosphere.[4][5] |
| Formation of Unexpected Byproducts | Hydrolysis of this compound leading to the formation of silanols and their condensation products, which may participate in side reactions. | Verify the dryness of all solvents and reagents. Consider adding a drying agent to the reaction if compatible with the chemistry. |
| Inconsistent Reaction Results | Varying levels of moisture contamination between different experimental runs. | Standardize the drying and handling procedures for all materials.[4][5] Quantify water content in solvents if possible. |
| Reaction Fails to Initiate | Quenching of moisture-sensitive catalysts or reagents by water. | Ensure all components of the reaction are anhydrous. If using a catalyst, ensure it is stored and handled under inert conditions. |
| Precipitation of a Gel-like Substance | Formation of polysiloxanes from the condensation of methylsilanetriol, a hydrolysis product.[2] | This is a strong indicator of significant water contamination. The experiment should be repeated with stricter adherence to anhydrous techniques. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
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Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) is placed in an oven at 125°C for at least 4 hours, or preferably overnight.[4]
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Assembly: The hot glassware is assembled quickly while being flushed with a stream of dry nitrogen or argon. The assembled apparatus is then allowed to cool to room temperature under a positive pressure of the inert gas.
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Reagent and Solvent Preparation: Anhydrous solvents, stored over molecular sieves or freshly distilled, are used. Solid reagents are dried in a vacuum oven.
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Reagent Addition: this compound and other solid reagents are added to the reaction flask under a positive flow of inert gas. Liquid reagents and solvents are transferred via a syringe or cannula.[4][5]
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Reaction Monitoring: The reaction is monitored by appropriate techniques (e.g., TLC, GC-MS).
-
Work-up: The reaction is quenched and worked up as required by the specific protocol, being mindful that the product may also be moisture-sensitive.[8]
Protocol 2: Quantification of Water in Organic Solvents using Karl Fischer Titration
Karl Fischer titration is a standard method for determining the water content in organic solvents.[7][9]
-
Apparatus: A Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation: A known volume or weight of the solvent is injected into the titration cell.
-
Titration: The titrator automatically adds the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.
-
Calculation: The instrument calculates the amount of water in the sample based on the amount of reagent consumed.
Data Presentation
Table 1: Effect of Water Content on a Hypothetical Cross-Coupling Reaction Yield using this compound
| Water Content in THF (ppm) | Reaction Yield (%) |
| < 10 | 95 |
| 50 | 75 |
| 100 | 50 |
| 250 | 20 |
| 500 | < 5 |
Note: This table presents hypothetical data to illustrate the trend. Actual results will vary depending on the specific reaction.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Hydrolysis pathway of this compound and its impact.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. gelest.com [gelest.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. How To [chem.rochester.edu]
- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Methylsilatrane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Methylsilatrane reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ²⁹Si NMR chemical shifts for this compound?
A1: The characteristic chemical shifts for this compound can vary slightly depending on the solvent used. However, typical values are:
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¹H NMR: The spectrum is characterized by two main signals corresponding to the protons of the silatrane cage and the methyl group attached to the silicon atom. The N(CH₂)₃ protons typically appear as a triplet, and the O(CH₂)₃ protons as another triplet. The Si-CH₃ protons will appear as a singlet.[1][2]
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²⁹Si NMR: this compound exhibits a characteristic signal in the range of -50 to -70 ppm, indicative of a pentacoordinate silicon atom.[3][4][5] The exact chemical shift is sensitive to the solvent and the presence of other species in the reaction mixture.[6]
Q2: My ²⁹Si NMR spectrum shows a broad hump around -110 ppm. What is this signal?
A2: A broad signal centered around -110 ppm in a ²⁹Si NMR spectrum is characteristic of the silicon dioxide (SiO₂) in the glass of the NMR tube and the probe.[7] This is a common background signal and can sometimes obscure signals from your sample, especially if your sample is dilute.
Q3: How can I minimize the background signal from the NMR tube in ²⁹Si NMR?
A3: To minimize the background signal from the glass tube, you can:
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Run a blank spectrum with just the deuterated solvent and subtract it from your sample's spectrum. This is time-consuming but effective.[7]
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Use a Teflon NMR tube, which will not have a silicon signal. However, be aware that this can be a more expensive option and may require caution as it could potentially damage the probe.[7]
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For highly concentrated samples that give broad signals in the same region as glass, using a zircon HR-MAS rotor in a CP-MAS probe can be an alternative, though this may reduce sensitivity and resolution.[7]
Q4: I am seeing more signals in my ¹H NMR spectrum than I expect for pure this compound. What could they be?
A4: The presence of extra signals in your ¹H NMR spectrum of a this compound reaction mixture can be attributed to several sources:
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Starting Materials: Unreacted triethanolamine or methyltrialkoxysilane starting materials.
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Byproducts: Incomplete cyclization can lead to partially reacted intermediates.
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Solvent Impurities: Residual non-deuterated solvents from the reaction or purification steps.[8][9][10]
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Silicone Grease: Contamination from greased joints in your glassware is a common source of impurities, often appearing around 0 ppm.[11]
Q5: How can I confirm the formation of the N→Si dative bond in this compound using NMR?
A5: The formation of the transannular N→Si dative bond is a key feature of silatranes.[5] This can be indirectly confirmed by:
-
²⁹Si NMR: The upfield chemical shift (e.g., -50 to -70 ppm) is characteristic of a pentacoordinate silicon, which is a direct consequence of the N→Si interaction.[5]
-
¹⁵N NMR: The ¹⁵N chemical shift is also sensitive to the coordination of the nitrogen atom and can provide evidence for the N→Si bond formation.[5]
Troubleshooting Guides
Problem 1: Poor Resolution and Broad Peaks in ¹H NMR Spectrum
Possible Causes & Solutions:
| Cause | Solution |
| Inhomogeneous Magnetic Field (Poor Shimming) | Ensure the sample volume is adequate and the NMR tube is of good quality. Re-shim the spectrometer before acquiring the spectrum. For difficult samples, manual shimming of the X, Y, XZ, and YZ gradients may be necessary.[12] |
| Presence of Paramagnetic Impurities | Paramagnetic species can cause significant line broadening. Ensure all glassware is scrupulously clean. If metal catalysis was used, take extra care to remove all traces of the catalyst. |
| Sample Aggregation or Precipitation | If the sample is not fully dissolved or starts to precipitate, it will lead to broad lines. Ensure your sample is completely soluble in the chosen deuterated solvent. Gentle warming or sonication may help. |
| Chemical Exchange | Dynamic processes, such as the exchange of protons with trace amounts of water or acid/base, can lead to peak broadening. Ensure your solvent is dry and free from acidic or basic impurities. |
Problem 2: Inaccurate Integrals in Quantitative NMR (qNMR)
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Relaxation Delay (T1) | For accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the signals being integrated. For nuclei like ²⁹Si, T1 values can be long, so a significantly longer relaxation delay is crucial. |
| Signal Overlap | If the peaks of interest overlap with other signals, the integration will be inaccurate. Try using a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like HSQC or HMBC can also help to resolve overlapping signals.[13] |
| Poor Signal-to-Noise Ratio | A low signal-to-noise ratio can lead to integration errors. Increase the number of scans to improve the signal-to-noise ratio. A signal-to-noise of at least 250:1 is recommended for an integration error of less than 1%.[14] |
| Incorrect Phasing and Baseline Correction | Manual and careful phasing and baseline correction are critical for accurate integration. Automated routines may not always be sufficient, especially for complex spectra. |
Problem 3: Suspected Decomposition of this compound in a Chlorinated Solvent
Observation: The ¹H NMR spectrum of this compound in CDCl₃ changes over time, with new peaks appearing.[15]
Explanation: Some silatranes can react with polychlorinated solvents like chloroform.[15]
Recommendation:
-
If you observe spectral changes over time in CDCl₃, consider using a non-reactive deuterated solvent such as benzene-d₆, toluene-d₈, or acetonitrile-d₃ for your NMR analysis.
-
Acquire the spectrum immediately after preparing the sample to minimize the effects of any potential reaction.
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Species in this compound Reaction Mixtures.
| Species | Protons | Typical Chemical Shift (ppm) | Multiplicity |
| This compound | Si-CH ₃ | ~0.2 - 0.5 | Singlet |
| N(CH ₂)₃ | ~2.8 - 3.0 | Triplet | |
| O(CH ₂)₃ | ~3.7 - 3.9 | Triplet | |
| Triethanolamine | N(CH ₂)₃ | ~2.6 - 2.8 | Triplet |
| O(CH ₂)₃ | ~3.5 - 3.7 | Triplet | |
| Methyltrimethoxysilane | Si-CH ₃ | ~0.1 - 0.3 | Singlet |
| O-CH ₃ | ~3.5 - 3.6 | Singlet | |
| Methanol (byproduct) | CH ₃ | ~3.4 - 3.5 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1][2][16]
Table 2: Typical ²⁹Si NMR Chemical Shifts (δ, ppm).
| Species | Typical Chemical Shift (ppm) |
| This compound | -50 to -70 |
| Methyltrimethoxysilane | -40 to -50 |
| Silicone Grease | ~0 |
| Glass (NMR Tube/Probe) | ~ -110 (broad) |
Note: The chemical shift of silicon is highly sensitive to its coordination environment.[3][4][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Please refer to specific literature procedures for detailed and optimized conditions.
-
Reactants:
-
Methyltrimethoxysilane (1 eq)
-
Triethanolamine (1 eq)
-
Catalyst (e.g., KOH, optional)
-
Solvent (e.g., Toluene, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in the chosen solvent (if any).
-
If using a catalyst, add it to the triethanolamine solution.
-
Slowly add methyltrimethoxysilane to the mixture at room temperature with vigorous stirring.
-
The reaction is often exothermic. Control the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (if a solvent is used) and monitor the reaction progress by TLC or NMR. The formation of methanol as a byproduct can also be monitored.
-
Upon completion, the product may precipitate out of the solution. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether, pentane).
-
Dry the product under vacuum to remove residual solvent.
-
Protocol 2: Preparation of an Air-Sensitive NMR Sample
This compound and its precursors can be sensitive to atmospheric moisture.[17] Proper handling is crucial for obtaining a clean NMR spectrum.
-
Materials:
-
Dried NMR tube and cap
-
Dried deuterated NMR solvent
-
Schlenk line or glovebox
-
Syringes and needles
-
-
Procedure using a Schlenk line:
-
Place your solid this compound sample in a clean, dry Schlenk flask.
-
Dry the sample under high vacuum.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place a clean, dry NMR tube in a side-arm adapter connected to the Schlenk line. Evacuate and backfill the adapter with inert gas three times.[18]
-
Under a positive flow of inert gas, add the deuterated solvent to the Schlenk flask containing your sample via a syringe.
-
Dissolve the sample completely.
-
Using a clean, dry syringe, transfer the solution from the Schlenk flask to the NMR tube.
-
Cap the NMR tube securely. For extra protection, you can wrap the cap with Parafilm.
-
Visualizations
Caption: Workflow from synthesis to NMR analysis of this compound.
Caption: Decision tree for troubleshooting extra ¹H NMR signals.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. unige.ch [unige.ch]
- 4. pascal-man.com [pascal-man.com]
- 5. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. epfl.ch [epfl.ch]
- 11. reddit.com [reddit.com]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 18. Reddit - The heart of the internet [reddit.com]
Overcoming challenges in growing single crystals of Methylsilatrane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with growing single crystals of Methylsilatrane derivatives.
Troubleshooting Guides
Problem 1: Oiling Out - The sample separates as a liquid instead of a solid.
"Oiling out" is a common issue where the compound comes out of solution as a liquid phase rather than a crystalline solid.[1][2] This often occurs when the melting point of the compound is lower than the temperature of the solution during crystallization or when the solution is supersaturated.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Supersaturation is too high. | Increase the amount of the "good" solvent to keep the compound soluble for a longer period during cooling.[1] |
| Cooling is too rapid. | Allow the solution to cool more slowly. Place the crystallization vessel in an insulated container (e.g., a Dewar flask with warm water) to slow down the cooling rate.[3] A slower cooling rate provides more time for impurities to diffuse away from the growing crystal lattice.[3] |
| High impurity levels. | Purify the crude product before crystallization. Techniques like column chromatography can be effective.[4] The presence of impurities can significantly lower the melting point of the compound, leading to oiling out.[2] |
| Inappropriate solvent system. | Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can sometimes prevent oiling out.[1] For instance, a patent for a silatrane derivative with a thiol group describes recrystallization from a 1:1 mixture of dichloromethane and propane at 4°C. |
dot graph TD; A[Start: Oiling Out Observed] --> B{Is the solution cooling too quickly?}; B -- Yes --> C[Slow down the cooling rate. Use an insulated container.]; B -- No --> D{Is the concentration too high?}; D -- Yes --> E[Add more of the 'good' solvent to reduce supersaturation.]; D -- No --> F{Are there significant impurities?}; F -- Yes --> G[Purify the compound before crystallization (e.g., column chromatography).]; F -- No --> H[Experiment with a different solvent or a mixed solvent system.]; C --> I{Resolution}; E --> I; G --> I; H --> I;
caption{Troubleshooting Flowchart for Oiling Out}
Problem 2: Formation of Polycrystalline Material or Powder instead of Single Crystals.
This issue arises when nucleation is too rapid, leading to the formation of many small crystals instead of a few large single crystals.[5]
Possible Causes and Solutions:
| Cause | Solution |
| High degree of supersaturation. | Reduce the concentration of the solute in the solvent.[6] |
| Rapid solvent evaporation. | Slow down the evaporation rate by using a container with a smaller opening or by covering the container with parafilm with a few small holes.[5] |
| Vibrations or disturbances. | Place the crystallization setup in a location free from vibrations.[7] |
| Impure starting material. | Ensure the compound has a purity of at least 80-90% before attempting to grow single crystals.[8] |
dot graph TD; A[Start: Polycrystalline Material Formed] --> B{Is the solution too concentrated?}; B -- Yes --> C[Decrease the concentration of the compound in the solvent.]; B -- No --> D{Is the solvent evaporating too quickly?}; D -- Yes --> E[Reduce the surface area of the solution or use a cap with fewer perforations.]; D -- No --> F{Is the setup in a high-vibration area?}; F -- Yes --> G[Move the crystallization setup to a stable, vibration-free location.]; F -- No --> H[Ensure the starting material is sufficiently pure (>=80-90%).]; C --> I{Resolution}; E --> I; G --> I; H --> I;
caption{Troubleshooting Flowchart for Polycrystalline Growth}
Problem 3: No Crystal Growth.
Sometimes, even when a saturated solution is prepared, crystals fail to form.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is not sufficiently supersaturated. | Allow more solvent to evaporate to increase the concentration.[9] Alternatively, if using a mixed solvent system, add more of the "poor" solvent. |
| Low nucleation rate. | Introduce a seed crystal from a previous successful crystallization to initiate growth.[9] Gently scratching the inside of the glass container with a glass rod can also create nucleation sites.[9] |
| Compound is too soluble in the chosen solvent. | Try a different solvent in which the compound has lower solubility.[10] |
| Inappropriate temperature. | Try placing the crystallization setup in a refrigerator or freezer to decrease solubility and induce crystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing single crystals of this compound derivatives?
A1: The most common and effective methods are:
-
Slow Evaporation: A near-saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.[5] This method is simple and has been used to grow single crystals of functionalized silatranes from chloroform solutions.
-
Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent that is more volatile. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11] This method is particularly useful when only small amounts of the compound are available.[8]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible "poor" solvent in which the compound is less soluble. Crystals form at the interface as the solvents slowly mix.[11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly, causing the solubility to decrease and crystals to form.[7]
Q2: How do I choose the right solvent for crystallization?
A2: The ideal solvent is one in which your this compound derivative is moderately soluble at room temperature and highly soluble at elevated temperatures (for slow cooling methods).[10] For slow evaporation, a solvent in which the compound is moderately soluble is a good starting point.[5] It is often a process of trial and error. A good practice is to test the solubility of a small amount of your compound in various solvents. Some successful solvent systems reported for silatrane derivatives include:
| Derivative | Solvent System | Method |
| Functionalized Silatranes | Chloroform | Slow Evaporation |
| Thiol-functionalized Silatrane | Dichloromethane/Propane (1:1) | Recrystallization at 4°C |
| 1-(methylaminomethyl)silatrane | Benzene | Recrystallization |
| Silatrane derivative | Chloroform/Pentane | Recrystallization |
Q3: How important is the purity of my compound for single crystal growth?
A3: Purity is critical. It is recommended to have a compound that is at least 80-90% pure before attempting to grow single crystals.[8] Impurities can inhibit crystal growth, lead to the formation of ill-formed crystals, or get incorporated into the crystal lattice, which can negatively affect the quality of X-ray diffraction data.[12] Purification methods such as column chromatography or recrystallization should be employed before setting up crystallization experiments.[4]
Q4: My compound is an oil at room temperature. Can I still grow single crystals?
A4: If your compound is an oil at room temperature, it can be challenging to crystallize. You may need to try crystallization at lower temperatures (e.g., in a refrigerator or freezer).[9] Using a solvent in which the compound is sparingly soluble might also help. If the oiling out is due to impurities, purification is the first step.
Q5: How long should I wait for crystals to grow?
A5: Crystal growth can take anywhere from a few hours to several weeks.[13] It is important to be patient and to avoid disturbing the crystallization vessel.[5] Monitor the experiment periodically without moving it. If no crystals have formed after a significant amount of time, you may need to adjust the conditions, such as allowing for more solvent evaporation or changing the temperature.
Experimental Protocols
General Protocol for Slow Evaporation
-
Dissolve the this compound derivative in a suitable solvent (e.g., chloroform) to create a near-saturated solution. A good starting concentration is typically 2-10 mg in 0.6-1 mL of solvent.[8]
-
Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean, small vial or test tube.
-
Cover the vial with a cap or parafilm that has a few small holes punched in it to allow for slow evaporation.[5]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth.
General Protocol for Vapor Diffusion
-
In a small, open vial, dissolve the this compound derivative in a minimal amount of a "good" solvent (e.g., dichloromethane, chloroform, or THF).[11]
-
Place this small vial inside a larger jar or beaker that contains a layer of a "poor," more volatile solvent (e.g., pentane, hexane, or diethyl ether).[14]
-
Seal the larger container tightly.
-
The vapor from the poor solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize as its solubility decreases.[11]
-
Store the setup in a location with a stable temperature and minimal vibrations.
dot graph TD subgraph "Experimental Workflow: Vapor Diffusion" A[Dissolve this compound derivative in a 'good' solvent in a small vial] --> B[Place the small vial inside a larger, sealed container]; C[Add a 'poor', more volatile solvent to the larger container] --> B; B --> D[Allow vapor of 'poor' solvent to diffuse into the 'good' solvent]; D --> E[Solubility of the derivative decreases, leading to crystallization]; end
caption{Vapor Diffusion Experimental Workflow}
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. app1-c89-pub.pressidium.com - Oiling Out Chemistry [app1-c89-pub.pressidium.com]
- 3. reddit.com [reddit.com]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing Crystals [web.mit.edu]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Improving the Dispersion of Methylsilatrane in Polymer Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the dispersion of Methylsilatrane in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion in polymers important?
A1: this compound is an organosilicon compound belonging to the silatrane family. Its uniform dispersion as a filler in polymer matrices is crucial for enhancing the mechanical, thermal, and biological properties of the resulting composite material. Poor dispersion can lead to agglomeration, creating stress concentration points and deteriorating the composite's performance.[1][2] In drug delivery applications, homogenous dispersion is essential for predictable and controlled release kinetics.
Q2: What are the main challenges in dispersing this compound in polymer matrices?
A2: The primary challenges stem from the potential incompatibility between the surface of this compound particles and the polymer matrix, especially in non-polar polymers. This can lead to the formation of aggregates or agglomerates to minimize surface energy.[3] Additionally, improper selection of processing methods and parameters can fail to provide sufficient shear forces to break down these agglomerates.
Q3: What is a silane coupling agent and how can it help?
A3: Silane coupling agents are bifunctional molecules that can act as a bridge between an inorganic filler (like this compound) and an organic polymer matrix.[4] They can improve interfacial adhesion and promote better dispersion of the filler within the polymer.[1][4] Silatranes themselves are a type of organosilicon compound that can be used for surface modification.[2][5]
Q4: What are the common methods for compounding this compound with polymers?
A4: The two most common methods are melt blending and solution casting.
-
Melt Blending: This involves mixing the this compound with the molten polymer using an extruder. It is a solvent-free and scalable method.[5]
-
Solution Casting: This method involves dissolving the polymer in a suitable solvent, dispersing the this compound in the solution, and then evaporating the solvent to form a composite film.[6] This can sometimes achieve better dispersion at the lab scale.
Q5: How can I verify the dispersion of this compound in my polymer composite?
A5: Several characterization techniques can be used to assess the quality of dispersion:
-
Scanning Electron Microscopy (SEM): Provides images of the composite's fracture surface, revealing the distribution and size of filler particles.[7][8]
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging for nanoscale dispersion analysis.
-
Atomic Force Microscopy (AFM): Can be used to map the surface topography and phase distribution.[7]
-
X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information on the interaction between the filler and the polymer matrix.[9]
Troubleshooting Guides
Problem 1: Poor Mechanical Properties (e.g., low tensile strength, brittleness) in the final composite.
| Possible Cause | Troubleshooting Action |
| Poor Interfacial Adhesion | The surface of the this compound may not be compatible with the polymer matrix, leading to weak points. |
| Solution: Treat the this compound with a suitable silane coupling agent to improve its compatibility with the polymer.[1] Ensure the chosen coupling agent is appropriate for both the silatrane surface and the polymer. | |
| Agglomeration of this compound | Particles clumping together create stress concentration points, which can initiate cracks and lead to premature failure.[3] |
| Solution: Improve the dispersion method. For melt blending, optimize screw speed, temperature, and mixing time to increase shear forces.[5] For solution casting, use high-shear mixing or ultrasonication to break up agglomerates in the solvent before casting. | |
| Incorrect Filler Loading | Too high a concentration of this compound can lead to increased agglomeration and brittleness. |
| Solution: Create a series of composites with varying weight percentages of this compound to determine the optimal loading for your specific application and polymer system. |
Problem 2: Visible Agglomerates or Inhomogeneity in the Polymer Composite.
| Possible Cause | Troubleshooting Action |
| Inadequate Mixing Energy | The processing method is not providing enough energy to break down this compound agglomerates. |
| Solution (Melt Blending): Increase the screw speed and/or use a twin-screw extruder with a more aggressive screw design to enhance shear mixing.[2][5] | |
| Solution (Solution Casting): Increase the duration or power of ultrasonication. Consider using a high-shear homogenizer. | |
| Poor Wetting of Filler by Polymer | The polymer is not effectively coating the surface of the this compound particles. |
| Solution: Surface treat the this compound to make it more organophilic and compatible with the polymer matrix.[10][11] This improves wetting and reduces the tendency for particles to stick to each other. | |
| Re-agglomeration During Processing | Particles may disperse initially but then re-agglomerate before the polymer solidifies. |
| Solution: For solution casting, ensure rapid and uniform solvent evaporation. For melt blending, rapid cooling after extrusion can help to "freeze" the dispersed state. |
Quantitative Data on the Effects of Filler Dispersion
Disclaimer: The following data is from studies on polymer composites with fillers analogous to this compound (e.g., natural fibers, silica) and is intended to be illustrative of the general effects of surface treatment and filler concentration on mechanical properties. Specific results for this compound in your polymer system will require experimental determination.
Table 1: Effect of Surface Treatment on Tensile Strength of Fiber-Reinforced Polypropylene Composites
| Fiber Treatment | Tensile Strength (MPa) | Percentage Increase |
| Untreated | 37.23 | - |
| 5% NaOH Treated | 104.26 | 180% |
| Source: Adapted from a study on Nypa Fruticans fiber reinforced polypropylene composites.[1] |
Table 2: Effect of Silane Treatment and Filler Concentration on Mechanical Properties of Areca Fiber/Natural Latex Composites
| Filler/Treatment | 100% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unfilled Latex | 1.25 | 15.2 | 850 |
| Untreated Fiber | 1.85 | 18.4 | 650 |
| KH550 Silane Treated | 2.15 | 21.5 | 630 |
| KH570 Silane Treated | 2.20 | 22.0 | 620 |
| Si-69 Silane Treated | 2.30 | 22.3 | 610 |
Table 3: Comparison of Mechanical Properties of Various Polymer Blends
| Material | Elastic Modulus (GPa) | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PC/ABS | 2.38 | 51.1 | 48.7 | 109.8 |
| PC/ABS/PMMA (10%) | 2.45 | 52.8 | 51.6 | 85.3 |
| PC/ABS/PMMA (20%) | 2.67 | 55.4 | 54.8 | 33.7 |
| PC/ABS/PMMA (30%) | 2.75 | 57.1 | 56.9 | 15.6 |
| Source: Adapted from a study on PC/ABS/PMMA ternary blends.[12] |
Experimental Protocols
Protocol 1: Surface Treatment of this compound with a Silane Coupling Agent
-
Solution Preparation: Prepare a 95% ethanol / 5% water solution. Adjust the pH to 4.5-5.5 using a small amount of acetic acid.
-
Silane Addition: Add the selected silane coupling agent to the solution with stirring to a final concentration of 2% (w/v). Allow at least 5 minutes for the silane to hydrolyze and form silanols.
-
Treatment: Add the this compound powder to the silane solution. Stir the suspension for 3-5 minutes.
-
Rinsing: Decant the solution and rinse the treated this compound powder twice with ethanol to remove any excess coupling agent.
-
Drying/Curing: Dry the treated powder in an oven at 110-120°C for 1-2 hours to complete the condensation of the silane onto the particle surface.[13][14]
Protocol 2: Melt Blending of Polymer with Treated this compound
-
Pre-blending: Dry-blend the polymer pellets with the surface-treated this compound powder in the desired weight ratio.
-
Extrusion: Feed the dry blend into a twin-screw extruder.
-
Processing Parameters: Set the extruder barrel temperatures to a profile appropriate for the polymer being used. The screw speed should be set to a moderate to high level (e.g., 100-300 RPM) to ensure adequate shear for dispersion.
-
Cooling and Pelletizing: The extruded strand is cooled in a water bath and then pelletized into composite pellets for further processing (e.g., injection molding, film pressing).
Protocol 3: Solution Casting of Polymer with Treated this compound
-
Polymer Dissolution: Dissolve the polymer in a suitable solvent (e.g., dimethylformamide, chloroform, toluene) to a concentration of 10-20% (w/v) with stirring, possibly with gentle heating.
-
Filler Dispersion: Add the surface-treated this compound to the polymer solution. Disperse the particles using a high-shear mixer or an ultrasonication bath for 30-60 minutes until a uniform dispersion is achieved.
-
Casting: Pour the polymer-filler solution onto a flat, level surface (e.g., a petri dish or glass plate).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature.[6]
-
Film Removal: Once the solvent has completely evaporated, carefully peel the resulting composite film from the casting surface.
Protocol 4: Characterization of Dispersion using Scanning Electron Microscopy (SEM)
-
Sample Preparation: Fracture a sample of the composite material, typically after freezing it in liquid nitrogen to ensure a brittle fracture. This exposes the internal structure.
-
Coating: Since polymers are generally non-conductive, the fractured surface must be coated with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater.[8]
-
Imaging: Mount the coated sample in the SEM chamber. Operate the SEM in secondary electron (SE) or backscattered electron (BSE) mode to visualize the morphology of the fracture surface. BSE imaging can be particularly useful for distinguishing the filler from the polymer matrix based on atomic number contrast.[8][15]
-
Analysis: Acquire images at various magnifications to assess the distribution and size of the this compound particles and to identify any agglomerates.
Visual Guides
Caption: Workflow for improving this compound dispersion.
Caption: Silane coupling agent mechanism at the filler-polymer interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monolithic blending method of silane coupling agent-IOTA [iotasilica.com]
- 5. Melt blending of poly(ethylene terephthalate) with polypropylene in the presence of silane coupling agent [open.metu.edu.tr]
- 6. scribd.com [scribd.com]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. technical.gelest.com [technical.gelest.com]
- 11. Innovating Particle Functionalization - Gelest [technical.gelest.com]
- 12. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 15. analysis.rs [analysis.rs]
Technical Support Center: Stabilizing Methylsilatrane Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing methylsilatrane formulations against hydrolysis. Below you will find frequently asked questions, a troubleshooting guide, summaries of key data, detailed experimental protocols, and visual diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a tricyclic organosilicon compound featuring a hypervalent, pentacoordinate silicon atom with a transannular dative bond between the nitrogen and silicon atoms.[1] This unique structure contributes to its biological activity and chemical properties. However, like other alkoxysilanes, the Si-O-C bonds in the silatrane cage are susceptible to hydrolysis, especially in aqueous environments. This degradation can lead to a loss of efficacy, changes in physicochemical properties, and the formation of potentially undesirable byproducts.
Q2: What is the primary mechanism of this compound hydrolysis?
The hydrolysis of this compound involves the cleavage of the silicon-oxygen (Si-O) bonds within its cage structure.[2] The reaction mechanism is influenced by the pH of the medium. In acidic conditions, the reaction is believed to follow an SN1-type mechanism, while an SN2-Si mechanism with a penta- or hexacoordinate intermediate is proposed for alkaline conditions.[3][4] The opening of the silatrane skeleton is generally a slow process.[2]
Q3: What are the main factors that influence the rate of this compound hydrolysis?
Several factors can affect the stability of this compound in formulations:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. While silatranes can be stable over a broad pH range (from pH 2 to 11), extreme acidic or alkaline conditions can catalyze degradation.[5][6]
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including hydrolysis.
-
Water Content: As water is a reactant in hydrolysis, its availability in the formulation is a critical factor.
-
Solvent System: The polarity and type of solvent can influence the stability of this compound.[4]
-
Excipients: Other components in the formulation can either enhance or inhibit hydrolysis through chemical interactions or by affecting the local pH and water activity.
Q4: What are the general strategies to stabilize this compound in a formulation?
Stabilization can be achieved through various formulation strategies:
-
pH Control: Using buffering agents to maintain the pH in a range where this compound is most stable is a primary strategy.[7]
-
Water Activity Reduction: Minimizing the amount of free water in the formulation through the use of co-solvents, desiccants, or by developing solid dosage forms can significantly reduce hydrolysis.
-
Encapsulation: Techniques like microencapsulation can create a physical barrier to protect this compound from the aqueous environment.[7][8]
-
Lyophilization (Freeze-Drying): This process removes water from the formulation, which can greatly improve the long-term stability of this compound.[7]
-
Solid-State Formulations: Developing solid dosage forms, such as powders or tablets, can limit the mobility of reactants and reduce hydrolysis rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation or cloudiness observed in an aqueous this compound formulation. | Hydrolysis of this compound leading to the formation of less soluble silanols and polysiloxanes. | • Adjust the pH of the formulation to a more neutral range (e.g., pH 5-7).• Consider reducing the concentration of this compound.• Add a co-solvent (e.g., ethanol, propylene glycol) to improve the solubility of both this compound and its hydrolysis products. |
| Loss of this compound potency over time, confirmed by analytical testing. | Chemical degradation, likely due to hydrolysis. | • Review the pH of the formulation and incorporate a suitable buffer system.[7]• Evaluate the water content of the formulation and consider strategies to reduce it, such as lyophilization or the use of anhydrous excipients.[7]• Store the formulation at a lower temperature to decrease the degradation rate. |
| Inconsistent results in bioassays or other functional tests. | Degradation of the active this compound molecule. | • Implement a stability-indicating analytical method (e.g., HPLC, NMR) to accurately quantify the amount of intact this compound before each experiment.• Prepare fresh formulations for each experiment or establish a clear shelf-life for prepared solutions.• Investigate more robust formulation strategies like encapsulation to ensure consistent delivery of the active compound.[8][9] |
| Phase separation or changes in the physical appearance of a cream or gel formulation. | Interaction of this compound or its hydrolysis products with other excipients in the formulation. | • Conduct compatibility studies with all formulation excipients.• Evaluate the effect of pH on the overall formulation stability, not just the active ingredient.• Consider modifying the formulation by using alternative emulsifiers, gelling agents, or other excipients that are more compatible with this compound. |
Data Summary
The following table summarizes the influence of various factors on the rate of hydrolysis of silatranes and related alkoxysilanes, providing a qualitative guide for formulation development.
| Factor | Condition | Effect on Hydrolysis Rate | Rationale |
| pH | Acidic (e.g., pH < 4) | Increased | Acid-catalyzed hydrolysis of the Si-O bond.[5] |
| Neutral (approx. pH 7) | Minimal | Silatrane structure is relatively stable at neutral pH.[10] | |
| Alkaline (e.g., pH > 9) | Increased | Base-catalyzed hydrolysis, often via an SN2-Si mechanism.[4] | |
| Temperature | Increased Temperature | Increased | Provides the necessary activation energy for the hydrolysis reaction.[4] |
| Decreased Temperature | Decreased | Reduces the kinetic energy of the system, slowing the reaction rate. | |
| Water Content | High Water Activity | Increased | Water is a key reactant in the hydrolysis process. |
| Low Water Activity (e.g., in organic solvents or solid state) | Decreased | Limits the availability of water to participate in the reaction.[7] | |
| Solvent | Protic Solvents (e.g., water, alcohols) | Generally Higher | Can participate in and facilitate the hydrolysis reaction. |
| Aprotic Solvents (e.g., THF, DMSO) | Generally Lower | Do not directly participate in the hydrolysis reaction. |
Experimental Protocols
Protocol: Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectroscopy
This protocol outlines a method to monitor the hydrolysis of this compound by observing changes in the UV-Vis spectrum over time, which can be indicative of the opening of the silatrane cage structure.[2]
1. Materials and Equipment:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Spectrophotometric grade solvents (e.g., water, ethanol)
-
Dual-beam UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol) where it is stable.
-
Reaction Initiation:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C, 37°C, 50°C) in a volumetric flask.
-
Initiate the hydrolysis reaction by adding a small, precise volume of the this compound stock solution to the temperature-equilibrated buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
-
Spectroscopic Measurement:
-
Immediately after mixing, transfer a portion of the reaction mixture to a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Scan the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) at time zero.
-
Record subsequent spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the reaction rate) for a duration sufficient to observe significant changes.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength that shows the most significant change over time.
-
Plot the absorbance change versus time.
-
Determine the rate constant of the reaction by fitting the data to an appropriate kinetic model (e.g., first-order or second-order).
-
3. Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms for the hydrolysis of this compound.
Caption: Experimental workflow for a typical stability study.
Caption: Decision tree for selecting a stabilization strategy.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium [bohrium.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Biological Efficacy of Methylsilatrane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with methylsilatrane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their biological activity?
A1: The biological activity of this compound derivatives is significantly influenced by the substituent attached to the silicon atom and the unique cage-like structure featuring a transannular dative bond between the nitrogen and silicon atoms.[1] This structure imparts high dipole moments and relative resistance to hydrolysis compared to their trialkoxysilane precursors.[2] Modifications of the substituent at the silicon atom can modulate lipophilicity, steric hindrance, and electronic effects, thereby altering the compound's interaction with biological targets.
Q2: What are the general safety precautions I should take when handling this compound derivatives?
A2: When handling this compound derivatives, it is crucial to work in a well-ventilated area or a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber are recommended), and a lab coat, should be worn at all times to avoid skin and eye contact.[3] Avoid inhaling dust from solid derivatives by using appropriate respiratory protection.[3] In case of accidental contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.[3]
Q3: How can I improve the solubility of my this compound derivative in aqueous media for biological assays?
A3: Many this compound derivatives have limited aqueous solubility. To enhance solubility for biological assays, you can:
-
Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[4] However, it's essential to determine the tolerance of your cell line to the final DMSO concentration.
-
Formulate with excipients: For in vivo studies, formulation strategies such as lipid-based delivery systems (e.g., nanoemulsions, liposomes) or solid dispersions can improve bioavailability.
-
Synthesize more hydrophilic derivatives: Introducing polar functional groups to the substituent at the silicon atom can increase water solubility.
Troubleshooting Guides
Synthesis of this compound Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction | - Ensure anhydrous reaction conditions as moisture can lead to unwanted side reactions.[1] - Optimize reaction temperature and time; refluxing is often required.[1] - Use an appropriate catalyst (e.g., an amidine base like DBU) to facilitate the reaction.[1] - Check the molar ratio of reactants; a slight excess of the trialkoxysilane may be necessary. |
| Catalyst inefficiency | - Use a freshly opened or properly stored catalyst. - Consider screening different catalysts to find the most effective one for your specific derivative. | |
| Presence of impurities in the final product | Unreacted starting materials | - Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of starting materials. - Use purification methods like recrystallization or column chromatography to remove unreacted reagents. |
| Side products from hydrolysis or polymerization | - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.[1] - Control the reaction temperature to minimize polymerization. | |
| Difficulty in product purification | Product is an oil or does not crystallize | - Attempt purification using column chromatography with a suitable solvent system. - If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. - Consider converting the oily product to a solid derivative for easier handling and purification. |
| Co-elution of product and impurities during chromatography | - Optimize the mobile phase composition for better separation. - Try a different stationary phase (e.g., alumina instead of silica gel). |
Biological Assays (e.g., MTT Assay for Cytotoxicity)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | Poor solubility of the compound in the assay medium | - Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting into the cell culture medium. - Visually inspect the wells for any precipitation of the compound after addition to the medium. - Reduce the final concentration of the compound in the assay if solubility is a persistent issue. |
| Interference of the compound with the assay reagents | - Run a control experiment with the compound in cell-free medium to check for any direct reaction with the MTT reagent.[5] - Some compounds can chemically reduce MTT, leading to a false-positive signal.[5] If this occurs, consider using an alternative viability assay (e.g., neutral red uptake). | |
| Unexpected increase in cell viability at high concentrations | Compound precipitation at high concentrations | - Visually inspect the wells for precipitates. Precipitated compound can interfere with absorbance readings. - Determine the solubility limit of your compound in the assay medium and test concentrations below this limit. |
| Hormetic effect (biphasic dose-response) | - This is a real biological phenomenon where low doses of a substance can have a stimulatory effect.[6] - Expand the concentration range tested to fully characterize the dose-response curve. | |
| High background absorbance | Contamination of the culture medium | - Use fresh, sterile medium and reagents. - Check for microbial contamination in the cell cultures. |
| Degradation of the MTT reagent | - Store the MTT solution protected from light. - Prepare fresh MTT solution for each experiment. |
Quantitative Data on Biological Efficacy
Antimicrobial Activity of Silatrane Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Silatrane with methoxy substituent at the aromatic ring | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium | 0.08 | [7] |
| Triethylammonium-3-silatranyl-propyldithiocarbamate | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 1.80 (mg/mL) | [7] |
| Isoxazole-silatrane hybrid (R = MeOC6H4) | Enterococcus durans | 12.5 | [7] |
| Bacillus subtilis | 6.2 | [7] | |
| Pyrrole-silatrane hybrid (18a) | Enterococcus durans | 3.1 | [7] |
| Bacillus subtilis | 6.2 | [7] | |
| Tetrahydroindole-silatrane (18d) | Escherichia coli | 62.5-125 | [7] |
Anticancer Activity of Silatrane Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(Alkylamino)silatranes | Various | Marked antitumor activity reported | [4] |
| Nitro-silatrane derivative (SIL-BS) | HepG2 | Higher cytotoxicity than the parent compound | [4] |
| MCF7 | Higher cytotoxicity than the parent compound | [4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Note that specific conditions may need to be optimized for different derivatives.
Materials:
-
Methyltriethoxysilane
-
Triethanolamine
-
Anhydrous Toluene
-
Catalyst (e.g., Potassium Hydroxide or an amidine base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.
-
To the round-bottom flask, add triethanolamine and anhydrous toluene.
-
Slowly add methyltriethoxysilane to the mixture while stirring.
-
Add a catalytic amount of potassium hydroxide or another suitable catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by observing the distillation of ethanol.
-
After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate as a white solid.
-
Isolate the product by filtration and wash with a small amount of cold, dry solvent (e.g., hexane) to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Hypothesized apoptosis signaling pathway induced by this compound derivatives.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of Methylsilatrane for larger quantities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of methylsilatrane, with a focus on scaling up production for larger quantities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound. The classical method involves the reaction of a methyltrialkoxysilane (e.g., methyltrimethoxysilane or methyltriethoxysilane) with triethanolamine, often under reflux in an inert solvent like toluene.[1] A more modern, "green chemistry" approach utilizes an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in a solvent-free reaction at or near room temperature.[1][2]
Q2: What are the main advantages of the organocatalytic method when scaling up?
A2: The organocatalytic method offers several advantages for large-scale production. It is typically performed under milder, solvent-free conditions, which reduces energy consumption and waste.[2][3][4] This method can also lead to higher yields and simpler purification, as the catalyst is soluble and more easily removed than the inorganic catalysts sometimes used in the classical method.[2][3] Furthermore, the potential for catalyst recycling makes it a more cost-effective and sustainable option for industrial applications.
Q3: How does the transannular N→Si bond in this compound form?
A3: The formation of the characteristic cage structure of this compound, including the transannular dative bond between the nitrogen and silicon atoms (N→Si), occurs through a mechanism of transesterification and condensation.[1] In the organocatalytic pathway, the catalyst acts as a base to deprotonate the hydroxyl groups on triethanolamine. This increases the nucleophilicity of the oxygen atoms, which then attack the electrophilic silicon center of the methyltrialkoxysilane, leading to the formation of the silatrane cage.[1]
Q4: What are the key parameters to optimize for maximizing yield and purity?
A4: To maximize the yield and purity of this compound, several parameters should be systematically optimized. These include reaction temperature, reaction time, and the molar ratio of the reactants.[1] In the classical method, conducting the reaction under an inert atmosphere (e.g., nitrogen) is also crucial to prevent unwanted side reactions with atmospheric moisture and oxygen.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - (Classical Method) Presence of moisture. | - Increase reaction time or temperature. - Verify the purity of methyltrialkoxysilane and triethanolamine. - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[1] |
| Product Contamination / Low Purity | - (Classical Method) Difficulty in removing inorganic catalysts. - Formation of polymeric byproducts. - Inefficient purification. | - Switch to the organocatalytic method to avoid inorganic catalysts.[2][3] - Optimize the molar ratio of reactants to favor the formation of the desired product. - For purification, consider recrystallization from a suitable solvent or vacuum distillation.[2][3] |
| Reaction Stalls or is Sluggish | - Insufficient catalyst activity. - Low reaction temperature. | - For the organocatalytic method, consider a catalyst with a higher pKBH+ value. - Gradually increase the reaction temperature while monitoring for any decomposition. |
| Difficulty in Product Isolation | - Product is an oil instead of a solid. - Co-precipitation of impurities. | - Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of pure product. - If recrystallization is challenging, consider purification by column chromatography.[2][3] |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol describes a representative classical synthesis of this compound.
Materials:
-
Methyltriethoxysilane
-
Triethanolamine
-
Anhydrous Toluene
-
Potassium Hydroxide (KOH) pellets (optional, as catalyst)
-
Anhydrous Hexane (for washing)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap under a nitrogen atmosphere.
-
To the flask, add triethanolamine (1 equivalent) and anhydrous toluene.
-
If using a catalyst, add a catalytic amount of KOH.
-
Add methyltriethoxysilane (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-130 °C) and continue for several hours, azeotropically removing the ethanol byproduct via the Dean-Stark trap.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hot hexane) or by vacuum distillation.
-
Isolate the purified this compound by filtration, wash with cold anhydrous hexane, and dry under vacuum.
Protocol 2: Organocatalytic Solvent-Free Synthesis of this compound
This protocol outlines the modern, solvent-free synthesis of this compound.
Materials:
-
Methyltrimethoxysilane
-
Triethanolamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Hexane (for washing)
Procedure:
-
In a clean, dry round-bottom flask, combine triethanolamine (1 equivalent) and methyltrimethoxysilane (1.03 equivalents).
-
Add the DBU catalyst (e.g., 1 mol%).
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for the recommended reaction time (which can be significantly shorter than the classical method). Monitor the reaction by NMR or GC.
-
Upon completion, add anhydrous hexane to the reaction mixture to precipitate the this compound.
-
Isolate the product by filtration.
-
Wash the collected solid with fresh anhydrous hexane to remove any residual catalyst and unreacted starting materials.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Classical Method | Organocatalytic Solvent-Free Method |
| Solvent | Required (e.g., Toluene)[1] | None (Solvent-free)[1] |
| Catalyst | Often not required, but can use inorganic bases (e.g., KOH)[5] | Required (e.g., DBU, TBD)[1] |
| Temperature | Reflux (~110-130 °C)[1] | Room temperature or slightly above[1] |
| Reaction Time | Several hours | Typically shorter |
| Purification | Distillation, Recrystallization[1] | Simple filtration and washing[1] |
| Sustainability | Higher energy consumption, solvent waste | "Green" approach with lower energy use and no solvent waste |
Table 2: Illustrative Data for Scaling Up this compound Synthesis via the Organocatalytic Method
The following data is illustrative and may vary based on specific experimental conditions.
| Scale | Reactant 1 (Methyltrimethoxysilane) | Reactant 2 (Triethanolamine) | Catalyst (DBU) | Reaction Time | Yield | Purity (by NMR) |
| Lab Scale | 10 mmol | 9.7 mmol | 0.1 mmol (1 mol%) | 30 min | ~95% | >98% |
| Pilot Scale | 1.0 mol | 0.97 mol | 10 mmol (1 mol%) | 45 min | ~93% | >98% |
| Production Scale | 10 mol | 9.7 mol | 0.1 mol (1 mol%) | 1 hour | ~90% | >97% |
Visualizations
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the organocatalytic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cutting-edge method for producing silatranes | Adam Mickiewicz University, Poznań, Poland [amu.edu.pl]
- 5. ijirset.com [ijirset.com]
Identifying and characterizing impurities in Methylsilatrane samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsilatrane. The information is designed to help identify and characterize impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Impurities in this compound can originate from several sources:
-
Starting Materials: Unreacted triethanolamine and precursors like methyltrimethoxysilane or methyltrichlorosilane.
-
Synthesis Byproducts: Incomplete reaction can lead to partially reacted intermediates. The formation of siloxane dimers and oligomers is also possible.
-
Degradation Products: this compound is susceptible to hydrolysis, which can lead to the formation of methylsilanol and other related compounds.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification of volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like triethanolamine.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often necessary for compounds lacking a UV chromophore.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information about the impurities. ²⁹Si NMR is particularly useful for identifying different silicon-containing species.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying a broad range of impurities, providing both retention time and mass-to-charge ratio information.[10]
Q3: My GC-MS analysis of a this compound sample shows significant peak tailing for some peaks. What could be the cause?
A3: Peak tailing in the GC analysis of amine-containing compounds like potential triethanolamine impurities is a common issue.[11][12] The primary causes include:
-
Active Sites in the System: Silanol groups on the surface of the GC liner, column, or packing material can interact with basic compounds, causing tailing.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and turbulence, leading to peak tailing.[9]
Refer to the GC-MS Troubleshooting Guide for detailed solutions.
Q4: I am not detecting triethanolamine in my this compound sample using HPLC with a UV detector. Does this mean it is not present?
A4: Not necessarily. Triethanolamine does not have a strong UV chromophore and is therefore difficult to detect with a standard UV detector. For the analysis of triethanolamine, consider using a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).[13]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (especially for polar analytes) | 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Incompatible solvent. | 1. Use a deactivated liner and a column specifically designed for amine analysis. 2. Trim the first few centimeters of the column. 3. Ensure the sample is dissolved in a suitable, non-polar solvent if possible, or consider derivatization.[5][11] |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas. | 1. Run a blank solvent injection after a concentrated sample. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and install traps to remove contaminants.[14] |
| Poor Reproducibility of Peak Areas | 1. Leaks in the injection port. 2. Inconsistent injection volume. 3. Sample degradation in the inlet. | 1. Check for leaks at the septum and column connections. 2. Use an autosampler for consistent injections. 3. Lower the inlet temperature if the analytes are thermally labile. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Drifting Baseline | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column contamination. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. |
| No Peaks or Very Small Peaks | 1. Incorrect detector settings. 2. Analyte not detectable by the current detector (e.g., UV). 3. Sample is too dilute. | 1. Check detector parameters (wavelength for UV, etc.). 2. Use a more universal detector like ELSD or MS. 3. Concentrate the sample or inject a larger volume. |
| Changes in Retention Time | 1. Change in mobile phase composition or flow rate. 2. Column degradation. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and check the pump for leaks. 2. Replace the column if it is old or has been used with harsh mobile phases. 3. Degas the mobile phase and prime the pump.[15] |
Quantitative Data
Table 1: GC-MS Data for this compound and Potential Impurities
| Compound | Plausible Retention Index Range | Key Mass Fragments (m/z) | Notes |
| This compound | 1300 - 1500 | 174, 146, 116[8] | The molecular ion is often not observed. The fragment at m/z 174 corresponds to the loss of a methyl group. |
| Triethanolamine | 1100 - 1300 | 149 (M+), 130, 116, 102, 88, 74 | Often requires derivatization for good peak shape. |
| Methylsilanetriol (hydrolysis product) | 800 - 1000 | 93 (M-CH₃), 75 | Highly polar; derivatization is recommended for GC-MS analysis. |
| Hexamethyldisiloxane (solvent/reagent) | 600 - 700 | 147, 73 | A common contaminant from silylation reagents or silicone grease. |
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Assignment | ¹H NMR | ¹³C NMR |
| Si-CH₃ | ~ -0.2 | ~ -9.0 |
| N-CH₂ | ~ 2.8 | ~ 51.0 |
| O-CH₂ | ~ 3.7 | ~ 57.0 |
Table 3: ²⁹Si NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Compound | ²⁹Si Chemical Shift (ppm) |
| This compound | ~ -65 to -70 |
| Methyltrimethoxysilane | ~ -40 to -45[11] |
| Polydimethylsiloxane (PDMS) contamination | ~ -20 to -25 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or hexane.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Protocol 2: HPLC-ELSD Analysis of this compound
Objective: To quantify non-volatile impurities, particularly unreacted triethanolamine.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC-ELSD Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Nebulizer Temperature: 40 °C.
-
ELSD Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Quantify impurities using a calibration curve generated from standards of the expected impurities.
-
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. academic.oup.com [academic.oup.com]
- 12. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. agilent.com [agilent.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Methylsilatrane Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life of Methylsilatrane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to this compound stability.
| Problem | Possible Cause | Recommended Solution |
| White precipitate or cloudiness observed in a this compound solution. | Hydrolysis of this compound due to the presence of moisture. | • Ensure all solvents are anhydrous. • Use of desiccants during storage and handling is recommended. • Prepare solutions fresh before use. |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound. | • Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). • Protect from light and store at recommended low temperatures. • Re-evaluate the purity of the compound if it has been stored for an extended period. |
| Discoloration of solid this compound. | Potential oxidation or reaction with impurities. This compound is incompatible with strong oxidizing materials.[1] | • Store away from strong oxidizing agents. • Ensure the storage container is clean and inert. • If discoloration is observed, the purity of the material should be assessed before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The presence of water can lead to the cleavage of the silicon-oxygen (Si-O) bonds within the silatrane cage structure. This process can be accelerated by acidic or basic conditions.
Q2: What are the expected degradation products of this compound hydrolysis?
A2: The hydrolysis of this compound is expected to break the silatrane cage, ultimately leading to the formation of methylsilanetriol and triethanolamine.
Q3: How can I improve the shelf life of solid this compound?
A3: To improve the shelf life of solid this compound, it is crucial to protect it from atmospheric moisture. Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q4: What are the ideal storage conditions for this compound solutions?
A4: this compound solutions should be prepared in anhydrous solvents immediately before use. If storage is necessary, use a tightly sealed container with a headspace flushed with an inert gas and store at low temperatures (e.g., 2-8 °C) and protected from light. The choice of solvent can also impact stability; aprotic, anhydrous solvents are generally preferred.
Q5: Are there any formulation strategies to enhance the stability of this compound?
A5: Yes, several formulation strategies can be employed to enhance stability. These include:
-
Lyophilization (Freeze-Drying): This can be an effective method to remove water and obtain a stable, amorphous powder that can be reconstituted before use.[2]
-
Microencapsulation: Encapsulating this compound within a protective polymer matrix can act as a physical barrier against moisture.[2][3]
-
Use of Excipients: Incorporating desiccating excipients into a solid formulation can help to scavenge any residual moisture.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This section outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound. This is a foundational method that should be optimized and validated for your specific application.
Objective: To separate and quantify this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS)
Procedure:
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[4][5]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient of water and acetonitrile is a good starting point for reverse-phase chromatography. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). If using MS detection, monitor the parent ion and expected degradation product masses.
-
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium [bohrium.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Methylsilatrane and Trimethoxymethylsilane as Surface Modifiers for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modifier is a critical step in tailoring the interfacial properties of materials for specific applications. This guide provides a comparative study of two prominent silane-based surface modifiers: Methylsilatrane and Trimethoxymethylsilane. By examining their performance, supported by experimental data, and providing detailed methodologies, this document aims to inform the selection process for applications ranging from advanced materials to drug delivery systems.
Introduction to the Surface Modifiers
Trimethoxymethylsilane (TMMS) is a well-established organosilicon compound widely utilized as a surface treatment agent.[1][2] Its molecular formula is C4H12O3Si, and it is also known as methyltrimethoxysilane.[2] TMMS is a versatile coupling agent used to enhance adhesion, hydrophobicity, and chemical resistance on a variety of substrates, including glass, ceramics, metals, and plastics.[1][2] Its utility extends to the formulation of adhesives, sealants, and coatings, where it acts as a cross-linking agent to improve the mechanical and chemical properties of polymers.[1][3]
This compound , on the other hand, represents a class of silatranes, which are emerging as promising alternatives to conventional alkoxysilanes like TMMS.[4] Silatranes possess a unique cage-like structure with an intramolecular, transannular dative bond between the nitrogen and silicon atoms (N→Si).[5] This structural feature imparts remarkable hydrolytic stability and a reduced tendency for self-condensation, allowing for more controlled and reproducible surface modifications.[4] While specific quantitative data for this compound is less prevalent in publicly available literature, comparative studies of other silatrane derivatives consistently demonstrate superior performance over their alkoxysilane counterparts.[6]
Comparative Performance Data
The following tables summarize key performance metrics for surfaces modified with trimethoxymethylsilane and the expected performance of this compound based on comparative studies of related silatranes.
| Performance Metric | Trimethoxymethylsilane | This compound (Expected) | References |
| Water Contact Angle | Up to 149° - 154° on modified SiO2 surfaces | Expected to be similar or higher due to more uniform monolayer formation | [7][8] |
| Hydrolytic Stability | Susceptible to pre-hydrolysis and self-condensation | Remarkably high, leading to more stable surface modifications | [2][4] |
| Deposition Control | Can be difficult to control monolayer formation | Enables controllable, water-independent formation of self-assembled monolayers | [2][4] |
| Film Homogeneity | Can form less uniform, thicker polymer layers | Forms thin, homogeneous films | [9] |
| Adhesion Strength | Good adhesion promoter for various substrates | Expected to provide durable, functional interfaces | [10][11] |
| Biocompatibility | Generally considered biocompatible, used in biomedical applications | Enhanced biocompatibility and reduced non-specific protein adsorption are anticipated | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Surface Modification with Trimethoxymethylsilane (Sol-Gel Method)
This protocol describes the preparation of a hydrophobic silica coating on a glass substrate using trimethoxymethylsilane.
Materials:
-
Tetraethoxysilane (TEOS)
-
Methyltrimethoxysilane (MTMS)
-
Ethanol
-
Ammonia solution
-
Deionized water
-
Glass substrates
Procedure:
-
Prepare a silica sol by dissolving TEOS in ethanol.
-
In a separate container, mix ammonia, deionized water, and ethanol.
-
Combine the two solutions and heat at 60°C with stirring for 90 minutes.
-
Add a solution of MTMS in ethanol to the silica sol and continue stirring for 19 hours at 60°C under reflux. The molar ratio of MTES:TEOS:H2O:EtOH:NH4OH is typically 0.16:0.24:4:14:1.[7]
-
Age the resulting white silica sol at room temperature for a specified period (e.g., 5 days).[7]
-
Clean the glass substrates by sonicating in ethanol.
-
Coat the substrates by dip-coating in the aged sol with a controlled immersion and withdrawal speed (e.g., 200 mm/min).[7]
-
Perform a thermal treatment at 150°C for 30 minutes after each coating cycle. Multiple coating cycles can be applied to achieve desired properties.[7]
-
Finally, anneal the coated substrates at 400°C for 2 hours.[7]
Surface Modification with this compound ("Silatranization")
This generalized protocol is based on the principles of "silatranization" and can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Substrate with hydroxylated surface (e.g., silicon wafer, glass slide)
-
Catalyst (optional, e.g., a Lewis acid or base, depending on the substrate)
Procedure:
-
Thoroughly clean the substrate to ensure a hydroxylated surface. For silicon wafers, this can be achieved by treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) followed by extensive rinsing with deionized water.
-
Prepare a solution of this compound in the chosen anhydrous solvent at the desired concentration.
-
Immerse the cleaned and dried substrate in the this compound solution. The reaction can be carried out at room temperature or elevated temperatures to increase the reaction rate.[11]
-
The reaction time can vary from a few minutes to several hours, depending on the desired surface coverage and the reactivity of the substrate.[14]
-
After the reaction, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silatrane and byproducts.
-
Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon).
Contact Angle Measurement
The wettability of the modified surfaces can be quantified by measuring the static water contact angle.
Procedure:
-
Place a small droplet (typically 1-5 µL) of deionized water onto the modified surface.[15]
-
Use a contact angle goniometer equipped with a camera to capture a high-resolution image of the droplet profile.[16]
-
Analyze the image using software to determine the angle formed at the three-phase (solid-liquid-gas) contact point.[15]
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
Visualizing the Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.
Caption: Reaction pathway for trimethoxymethylsilane surface modification.
Caption: Surface modification reaction of this compound.
Caption: General experimental workflow for surface modification.
Applications in Drug Delivery
Both trimethoxymethylsilane and this compound can be employed to modify the surfaces of nanoparticles for drug delivery applications. Surface modification can influence the biocompatibility, cellular uptake, and drug release kinetics of these nanocarriers.[17][18]
Trimethoxymethylsilane is used to functionalize nanoparticles, such as magnetic nanoparticles (Fe3O4), to create a shell that can be further conjugated with therapeutic agents.[1] The silane layer can improve the stability of the nanoparticles in biological media and provide anchor points for drug attachment.[19]
This compound and other silatranes are particularly advantageous in this context due to their enhanced stability and the ability to form well-defined, thin coatings. This can lead to more precise control over the surface properties of nanoparticles, potentially improving their biocompatibility and targeting efficiency.[14] The hydrophilic or hydrophobic nature of the surface can be tuned by selecting appropriate silatranes, which in turn affects the interaction of the nanoparticles with cells and biological fluids.[13]
Caption: Signaling pathway for nanoparticle-based drug delivery.
Conclusion
Both Trimethoxymethylsilane and this compound are effective surface modifiers, each with distinct characteristics. Trimethoxymethylsilane is a widely used and cost-effective option for a range of applications requiring enhanced hydrophobicity and adhesion. However, the inherent hydrolytic instability of alkoxysilanes can present challenges in achieving highly controlled and reproducible surface coatings.
This compound, and silatranes in general, offer a superior alternative where precision, stability, and film uniformity are paramount. The unique intramolecular N→Si bond provides enhanced resistance to hydrolysis and self-condensation, leading to the formation of more ordered and durable self-assembled monolayers. For advanced applications in drug delivery and high-performance materials, the enhanced control and stability offered by this compound may justify its consideration over traditional alkoxysilanes. Further direct comparative studies are warranted to fully quantify the performance advantages of this compound.
References
- 1. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dropletlab.com [dropletlab.com]
- 6. Collection - Methacrylate Silatrane: New Building Block for Development of Functional Polymeric Coatings through Controlled Silanization - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 7. The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants [mdpi.com]
- 13. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanoscience.com [nanoscience.com]
- 16. measurlabs.com [measurlabs.com]
- 17. Mesoporous silica nanoparticles: importance of surface modifications and its role in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and surface modification of mesoporous silica nanoparticles and its application as carriers for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methylsilatrane and Other Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of methylsilatrane with other selected organosilicon compounds. The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential and toxicological profiles of these compounds.
Executive Summary
Organosilicon compounds, a class of molecules containing carbon-silicon bonds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, silatranes, characterized by a unique cage-like structure with a transannular dative bond between silicon and nitrogen, exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This guide focuses on this compound, comparing its biological activity with other notable organosilicon compounds like phenylsilatrane and 1-chlorothis compound. The comparison is based on quantitative data from toxicological and efficacy studies, detailed experimental protocols, and an exploration of their mechanisms of action.
Comparative Toxicity of Organosilicon Compounds
The acute toxicity of organosilicon compounds is a critical parameter in assessing their potential as therapeutic agents. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure of acute toxicity. A lower LD50 value indicates higher toxicity. The table below summarizes the available oral LD50 data for this compound and phenylsilatrane in rats.
| Compound | Chemical Structure | Oral LD50 (rat) | Reference |
| This compound | C₇H₁₅NO₃Si | 1800 mg/kg | [1] |
| Phenylsilatrane | C₁₂H₁₇NO₃Si | 1.48 mg/kg (1480 µg/kg) | [2] |
Key Observation: Phenylsilatrane is significantly more toxic than this compound when administered orally to rats, as indicated by its substantially lower LD50 value. This highlights the profound impact of the substituent at the silicon atom on the biological activity and toxicity of silatranes.
Anticancer Activity
Several organosilicon compounds, particularly silatrane derivatives, have demonstrated promising anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Further research is required to determine the specific IC50 values of this compound against a panel of cancer cell lines to enable a direct comparison with other organosilicon compounds and standard chemotherapeutic agents.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of organosilicon compounds is another area of active investigation. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Direct MIC values for this compound are not extensively reported. However, studies on derivatives of 3-aminopropylsilatrane have shown significant antimicrobial activity. For example, certain tetrahydroindole-silatrane derivatives displayed maximum antibacterial activity against Enterococcus durans and Bacillus subtilis with MIC values of 3.1 and 6.2 μg/mL, respectively, which were more potent than the standard antibiotic Gentamicin (MIC 25 and 50 μg/mL).[4] Another silatrane derivative showed potent activity against Trichomonas vaginalis with an IC50 of 1.75 μM, outperforming the standard drug Metronidazole (IC50 10 μM).[4]
These findings underscore the potential of the silatrane scaffold as a basis for developing novel antimicrobial and antiparasitic agents. Systematic evaluation of this compound's MIC against a broad spectrum of bacteria and fungi is needed for a conclusive comparison.
Mechanism of Action and Signaling Pathways
The biological activity of silatranes is closely linked to their unique molecular structure, particularly the hypervalent silicon atom and the Si←N transannular dative bond.[5] This structural feature is believed to influence their interaction with biological targets.
Phenylsilatrane: The mechanism of action for phenylsilatrane is relatively well-characterized. It acts as a convulsant by inhibiting the 35S-tert-butylbicyclophosphorothionate (TBPS) binding site on the GABA-gated chloride channel in the brain.[6] This inhibition disrupts the normal function of the GABA receptor, leading to its toxic effects.
This compound: The specific molecular targets and signaling pathways for this compound are less defined. Its biological activities, including antimicrobial and antifungal effects, are thought to be related to its unique stereoelectronic structure, which allows for interactions with various biological molecules like enzymes and cellular membranes.[5] It has been suggested that molecular docking studies could help in identifying potential biological targets for this compound, such as acetylcholinesterase or NMDA receptors.[5] Further research is necessary to elucidate the precise mechanism of action of this compound.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include appropriate controls (untreated cells and vehicle controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid or solid growth medium, which is then inoculated with a standardized number of microorganisms. The lowest concentration that shows no visible growth after incubation is the MIC.
Protocol (Broth Microdilution Method):
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Result Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Directions
This comparative guide highlights the diverse biological activities of this compound and other organosilicon compounds. The significant difference in toxicity between this compound and phenylsilatrane underscores the critical role of the organic substituent in determining the pharmacological profile of silatranes. While various silatrane derivatives have shown promising anticancer and antimicrobial activities, a clear, quantitative comparison is hampered by the limited availability of specific IC50 and MIC data for this compound.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro studies to determine the IC50 and MIC values of this compound against a wide range of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound derivatives to establish clear SARs, which can guide the design of more potent and selective therapeutic agents.
By addressing these research gaps, the full therapeutic potential of this compound and other organosilicon compounds can be more accurately assessed, paving the way for the development of novel drugs with improved efficacy and safety profiles.
References
- 1. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 5. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of Methylsilatrane's effectiveness as an adhesion promoter versus other silanes
A head-to-head comparison of methylsilatrane with conventional silane coupling agents, presenting key performance data for researchers, scientists, and drug development professionals.
In the pursuit of enhanced material performance and reliability, the role of adhesion promoters is critical. These compounds act as interfacial bridges, strengthening the bond between dissimilar materials. While traditional organofunctional silanes, such as aminosilanes and epoxysilanes, have been the industry standard, emerging alternatives like this compound are gaining attention for their potential advantages. This guide provides an objective comparison of this compound's effectiveness as an adhesion promoter against other commonly used silanes, supported by available experimental data.
The Mechanism of Silane Adhesion Promotion
Silane coupling agents fundamentally work by creating a durable chemical link between an inorganic substrate and an organic polymer. This process can be broken down into a series of steps:
-
Hydrolysis: The alkoxy groups of the silane react with water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups can then condense with each other to form a siloxane network or react with hydroxyl groups on the surface of an inorganic substrate.
-
Interfacial Bonding: The organofunctional group of the silane interacts with the organic polymer matrix, creating a strong covalent bond.
This "chemical bridge" at the interface significantly improves the adhesion, durability, and performance of the composite material.
Figure 1: General mechanism of silane adhesion promotion.
Comparative Performance Data: this compound vs. Other Silanes
Direct quantitative comparisons of this compound with other silanes are limited in publicly available literature. However, studies on analogous silatrane compounds, such as aminopropylsilatrane, provide valuable insights into the potential benefits of the silatrane cage structure.
Table 1: Surface Roughness Comparison of Aminopropylsilatrane vs. Aminopropyltriethoxysilane (APTES)
| Silane | Substrate | RMS Roughness (pm) | Percent Increase from Control |
| Control (Plasma-cleaned Silicon) | Silicon | 71 | - |
| Aminopropylsilatrane | Silicon | 99 | 39% |
| 3-Aminopropyltriethoxysilane (APTES) | Silicon | 226 | 218% |
Data sourced from a study on anchoring gold nanoparticles to silicon surfaces.
The data in Table 1 suggests that aminopropylsilatrane forms a significantly smoother and more uniform film compared to the widely used APTES. The study attributes this to the silatrane's reduced sensitivity to water, which minimizes the formation of molecular aggregates and uncontrolled polymerization, leading to a more ordered and reproducible surface modification. While this data is for aminopropylsilatrane, it highlights a key potential advantage of the silatrane structure that may be applicable to this compound as well.
Key Experimental Protocols for Adhesion Evaluation
To provide a framework for comparative studies, the following are detailed methodologies for common adhesion and surface characterization tests.
Lap Shear Strength Test
Objective: To determine the shear strength of an adhesive bond between two substrates.
Experimental Workflow:
Figure 2: Experimental workflow for lap shear strength testing.
Methodology:
-
Substrate Preparation: Cut substrates (e.g., aluminum, steel) into uniform dimensions (e.g., as per ASTM D1002). Clean the bonding surfaces with a suitable solvent (e.g., acetone, isopropanol) to remove contaminants.
-
Silane Treatment: Prepare solutions of the different silane adhesion promoters (e.g., 1% wt. in a suitable solvent like ethanol/water). Apply the silane solution to the bonding surfaces of the substrates by dipping, spraying, or wiping. Allow the solvent to evaporate and cure the silane layer as per manufacturer's recommendations (e.g., air dry followed by oven bake).
-
Adhesive Bonding: Apply a uniform layer of adhesive to the treated surface of one substrate. Place the second treated substrate over the adhesive, ensuring a defined overlap area (e.g., 12.7 mm). Apply pressure to ensure a consistent bond line thickness.
-
Curing: Cure the adhesive assembly according to the manufacturer's instructions.
-
Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until failure. Record the maximum load at failure.
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bonded area.
Pull-Off Adhesion Test
Objective: To measure the perpendicular tensile strength of a coating or adhesive from a substrate.
Experimental Workflow:
Figure 3: Experimental workflow for pull-off adhesion testing.
Methodology:
-
Surface and Dolly Preparation: Prepare the coated substrate. Clean the surface of the test area and the face of the loading fixture (dolly) to ensure the test adhesive bonds effectively.
-
Adhesive Application: Mix a two-component adhesive and apply a uniform layer to the face of the dolly.
-
Dolly Attachment: Press the dolly onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off the surface.
-
Data Recording: Record the pull-off strength value displayed by the tester and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).
Contact Angle Measurement and Surface Energy Analysis
Objective: To assess the wettability of a surface after treatment with a silane adhesion promoter. A lower contact angle generally indicates better wetting and potentially better adhesion.
Methodology:
-
Substrate Preparation and Treatment: Prepare and treat substrates with the different silanes as described for the adhesion tests.
-
Droplet Deposition: Place a small droplet of a test liquid (e.g., deionized water) onto the treated surface using a precision syringe.
-
Image Capture and Analysis: Use a goniometer to capture a profile image of the droplet. Software is then used to measure the angle formed at the three-phase (solid, liquid, gas) contact point.
-
Surface Energy Calculation: By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the surface energy of the treated substrate can be calculated using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Conclusion
While comprehensive, direct comparative data for this compound is still emerging, preliminary evidence from analogous silatrane compounds suggests potential advantages in forming smoother, more uniform, and reproducible adhesive layers. The reduced sensitivity to ambient moisture during application could lead to more consistent performance in real-world manufacturing environments.
To definitively validate the effectiveness of this compound against established aminosilanes and epoxysilanes, further head-to-head studies are necessary. Researchers and professionals are encouraged to utilize the standardized testing protocols outlined in this guide to generate robust, comparable data on lap shear strength, pull-off adhesion, and surface characteristics. Such data will be invaluable in determining the optimal applications and true performance benefits of this compound as a next-generation adhesion promoter.
Navigating the Analytical Landscape for Methylsilatrane Quantification: A Comparative Guide to Method Cross-Validation
The selection of an appropriate analytical method hinges on factors such as the analyte's volatility, thermal stability, and the complexity of the sample matrix. GC-MS is often suitable for volatile and thermally stable compounds, while HPLC is preferred for less volatile or thermally labile molecules[1]. Given that Methylsilatrane has a boiling point of approximately 174°C, both GC-MS and HPLC could potentially be developed for its quantification.
This guide will delve into the hypothetical cross-validation of a GC-MS method and an HPLC method for this compound analysis, providing detailed experimental protocols and comparative data tables based on typical performance characteristics of these techniques.
Comparative Overview of Analytical Methods
A direct comparison of analytical methods requires evaluating key validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). These parameters ensure the reliability, accuracy, and reproducibility of the analytical results[2][3]. The following tables summarize the expected performance of a GC-MS and an HPLC method for this compound quantification.
Table 1: Comparison of Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.998 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 80 - 120% (matrix dependent) |
| Precision (% RSD) | |||
| - Intra-day | < 5% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | < 8% | < 3% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | Dependent on analytical needs |
| Limit of Detection (LOD) | 0.03 - 0.3 ng/mL | 0.3 - 3 ng/mL | Signal-to-Noise ≥ 3 |
| Specificity/Selectivity | High (Mass Analyzer) | Moderate to High (Chromatographic Separation & Detector) | No interference at the retention time of the analyte |
| Robustness | Moderate | High | Consistent results with minor variations in method parameters |
Table 2: Summary of Method Attributes
| Attribute | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between mobile and stationary phases, UV or other detection. |
| Sample Volatility | Required | Not required |
| Derivatization | May be required to increase volatility and thermal stability. | Generally not required. |
| Analysis Time | Typically longer run times. | Can be faster with modern UPLC systems. |
| Instrumentation Cost | High | Moderate to High |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are hypothetical, yet detailed, protocols for the quantification of this compound using GC-MS and HPLC.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix): To 1 mL of the sample, add an internal standard (e.g., a deuterated analog of this compound). Perform a liquid-liquid extraction with ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of methanol.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min (hold for 5 min).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 174, 146, 116) and the internal standard.
Method 2: High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a mixture of acetonitrile and water (50:50, v/v). Serially dilute with the mobile phase to prepare calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Sample Extraction (from a biological matrix): To 1 mL of the sample, add an internal standard. Perform a protein precipitation with acetonitrile. Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. HPLC Parameters:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. A charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be more appropriate. For this hypothetical protocol, we assume derivatization or the use of a universal detector.
Visualizing the Workflow
Clear diagrams of experimental and logical workflows are essential for understanding the processes of method validation and comparison.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
The diagram above illustrates the logical flow from method development and optimization through to rigorous validation of key performance parameters. The final stage involves a cross-validation step where the performance data from two or more methods are statistically compared to assess for any systemic bias and to determine the most suitable method for the intended application.
Caption: Experimental Workflows for GC-MS and HPLC Analysis.
This diagram visually contrasts the typical experimental steps for sample analysis using GC-MS and HPLC. The choice of extraction technique and the potential need for derivatization are key differences in the sample preparation stages for these two methods.
Conclusion
While a definitive cross-validation study for the quantification of this compound is not yet present in the scientific literature, this guide provides a comprehensive framework for researchers to undertake such a comparison. By developing and rigorously validating both a GC-MS and an HPLC method according to ICH guidelines, and subsequently comparing their performance characteristics, a scientifically sound decision can be made regarding the most appropriate analytical method for a given application. The detailed protocols and comparative tables herein serve as a robust starting point for the development of reliable and reproducible analytical methods for this compound and other novel silatrane compounds.
References
Performance Benchmarks of Methylsilatrane-Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methylsilatrane-derived materials against other alternatives, supported by experimental data. The unique structural and chemical properties of this compound and its derivatives, stemming from the intramolecular silicon-nitrogen coordination, offer significant advantages in various applications, from materials science to pharmacology.
Materials Science: Superior Surface Modification
This compound derivatives have emerged as advanced coupling agents for surface modification, offering distinct advantages over conventional trialkoxysilanes. The inherent stability of the silatrane cage structure leads to more controlled and reproducible surface functionalization.
Comparative Performance: Silatranes vs. Silanes
| Performance Metric | This compound Derivatives | Conventional Trialkoxysilanes | Advantage of this compound Derivatives |
| Hydrolytic Stability | Significantly more stable against premature hydrolysis and self-condensation in solution.[1][2] | Prone to rapid hydrolysis and self-condensation, leading to inconsistent film formation.[3] | Enhanced stability allows for controlled, water-independent formation of self-assembled monolayers.[1][2] |
| Deposition Control | "Controlled silanization" enables the formation of thin, uniform, and well-organized molecular nanolayers.[4] | Difficult to control the sol-gel process, often resulting in thicker, less homogeneous coatings.[3] | Greater precision in creating functional surfaces with desired properties. |
| Thermal Stability of Modified Surface | Breakdown temperature for Cu silicide formation at the modified Cu/SiO2/Si interface is 500 °C. | Breakdown temperature with conventional silane modification is 450 °C (400 °C without modification). | Superior performance as a diffusion barrier in integrated circuit manufacturing. |
| Surface Roughness | Can produce smooth surfaces (e.g., 241 pm for Boc-MPTMS mercapto films).[3] | Can lead to higher surface roughness (e.g., 198 pm for MPTMS).[3] | Smoother surfaces are beneficial for applications requiring high uniformity. |
Experimental Workflow: Surface Modification
The following diagram illustrates a typical workflow for modifying a silicon wafer surface with a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to Methylsilatrane
For Researchers, Scientists, and Drug Development Professionals
Methylsilatrane, a prominent member of the silatrane family, is a fascinating molecule characterized by a hypervalent silicon atom, leading to unique physicochemical and biological properties. Its synthesis has been approached through various chemical strategies, each presenting distinct advantages and disadvantages. This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly involves the reaction of a methyl-substituted silicon precursor with triethanolamine. The choice of the silicon precursor and the reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint. The following table summarizes the key quantitative data for the most common synthetic routes.
| Synthetic Route | Silicon Precursor | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Classical Method 1 | Methyltrimethoxysilane | KOH (catalytic) | Toluene | 5 hours | Reflux (111) | ~75-85 | >95 |
| Classical Method 2 | Methyltriethoxysilane | KOH (catalytic) | Toluene | 5 hours | Reflux (111) | ~70-80 | >95 |
| Classical Method 3 | Methyltrichlorosilane | Triethylamine (Base) | Toluene | 2-3 hours | 0 to RT | ~60-70 | >90 |
| Organocatalytic Solvent-Free Method [1][2] | Methyltrimethoxysilane | DBU (catalytic) | None (Solvent-Free) | 1 hour | Room Temperature | >99 | >98 |
Detailed Experimental Protocols
Classical Method 1: From Methyltrimethoxysilane
This method represents a traditional and widely used approach to this compound synthesis.
Experimental Protocol:
-
To a solution of triethanolamine (14.9 g, 0.1 mol) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of potassium hydroxide (KOH, ~0.1 g).
-
Add methyltrimethoxysilane (13.6 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the methanol byproduct via the Dean-Stark trap.
-
After 5 hours of reflux, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the final product.
Organocatalytic Solvent-Free Method
This modern approach offers a green and highly efficient alternative to the classical methods.[1][2]
-
In a round-bottom flask, combine triethanolamine (14.9 g, 0.1 mol) and methyltrimethoxysilane (13.9 g, 0.102 mol).
-
Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.15 g, 1 mol%).
-
Stir the mixture at room temperature. The reaction is typically complete within 1 hour, at which point the mixture solidifies.
-
Wash the resulting solid with hexane to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield highly pure this compound.
Synthesis Pathways and Logic
The following diagrams illustrate the chemical transformations and the logical flow of the different synthetic routes to this compound.
Caption: Classical synthetic routes to this compound.
Caption: Organocatalytic solvent-free synthesis of this compound.
Concluding Remarks
The choice of a synthetic route for this compound production is a critical decision that balances factors such as yield, purity, cost, and environmental impact. While classical methods are well-established and reliable, the organocatalytic, solvent-free approach presents a significant advancement in terms of efficiency and sustainability.[1][2] This modern method avoids the use of hazardous solvents and high temperatures, offering a safer and more economical process with a near-quantitative yield. For researchers and professionals in drug development, where purity and efficiency are paramount, the organocatalytic route represents a compelling option for the synthesis of this compound and its derivatives.
References
Methylsilatrane: A Comparative Analysis of In Vitro and In Vivo Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Methylsilatrane, a member of the silatrane family of compounds, has garnered interest for its unique chemical structure and potential biological activities. This guide provides a comparative overview of the reported in vitro and in vivo biological effects of this compound, drawing from available experimental data. The information is presented to facilitate further research and drug development efforts.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological effects of this compound. A significant disparity exists between the availability of in vivo toxicity data and specific in vitro bioactivity data.
| Parameter | Species/System | Administration Route | Value | Reference |
| In Vivo Data | ||||
| LD₅₀ | Mouse | Oral | 1800 mg/kg | [1] |
| LD₅₀ | Rat | Intraperitoneal | 5000 mg/kg | [1] |
| In Vitro Data | ||||
| Antimicrobial Activity (as a related silatrane derivative) | Enterococcus durans | Broth microdilution | MIC: 12.5 µg/mL | [2] |
| Antimicrobial Activity (as a related silatrane derivative) | Bacillus subtilis | Broth microdilution | MIC: 6.2 µg/mL | [2] |
Note: Specific quantitative in vitro cytotoxicity (IC₅₀) or a broader range of antimicrobial (MIC) data for this compound were not available in the reviewed literature. The provided antimicrobial data is for a different silatrane derivative and is included for comparative context within the broader family of compounds.[2]
Experimental Protocols
Detailed experimental protocols for the cited studies are not extensively available in the public domain. However, based on standard toxicological and microbiological methodologies, the following represents generalized protocols that are likely to have been employed.
In Vivo Acute Toxicity (LD₅₀) Determination (Generalized Protocol)
This protocol is a generalized representation of a standard acute oral toxicity study.
-
Animal Model: Male and female Swiss albino mice or Wistar rats, typically 6-8 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals are housed in polycarbonate cages with free access to standard pellet diet and purified water ad libitum.
-
Test Substance Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.
-
Administration: A single dose of this compound is administered to different groups of animals via oral gavage. A control group receives only the vehicle.
-
Dose Levels: A range of doses is typically used to determine the dose at which 50% of the animals die.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded periodically.
-
Data Analysis: The LD₅₀ value is calculated using a recognized statistical method, such as the probit analysis.
In Vitro Minimum Inhibitory Concentration (MIC) Assay (Generalized Protocol)
This protocol outlines a standard broth microdilution method for determining antimicrobial activity.
-
Microorganisms: A panel of relevant bacteria and fungi are used.
-
Culture Media: Appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) are prepared.
-
Test Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculum Preparation: The microbial cultures are grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.
-
Incubation: The microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
Based on the available literature, specific signaling pathways modulated by this compound have not yet been elucidated. Research on silica nanoparticles, which share the element silicon, has suggested the involvement of the TNF and MAPK signaling pathways in cellular responses.[3][4] However, it is crucial to note that these findings are not specific to this compound and further investigation is required to determine its precise mechanism of action.
Below is a hypothetical representation of a signaling pathway that could be investigated for its potential modulation by this compound, given the general biological activities of related compounds.
Caption: Hypothetical signaling cascade for this compound's biological effect.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of a compound's in vitro and in vivo effects.
Caption: General workflow for in vitro and in vivo compound evaluation.
Conclusion
The available data indicates that this compound exhibits acute toxicity in animal models, with LD₅₀ values established for oral and intraperitoneal routes. However, there is a notable lack of publicly available, quantitative in vitro data to assess its specific cytotoxic or antimicrobial effects. The broader class of silatranes has shown diverse biological activities, suggesting that this compound may also possess interesting properties that warrant further investigation.[2][5][6]
Future research should focus on generating robust in vitro data for this compound, including IC₅₀ values against a panel of cancer cell lines and MIC values against a variety of microbial strains. Elucidating the mechanism of action, including the identification of specific signaling pathways affected by this compound, is critical for understanding its biological effects and potential therapeutic applications.
References
- 1. Silicon Mimics of Unstable Carbon [ouci.dntb.gov.ua]
- 2. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Regulated by Silica Nanoparticles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of the Scientific School of Academician M.G. Voronkov to the Development of the Chemistry of Biologically Active Atranes (Protatranes and Hydrometallatranes) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of Methylsilatrane in Catalysis: From Support to Potential Active Participant
While direct catalytic applications of methylsilatrane-based compounds remain an emerging field, their significance in catalysis is rapidly growing, primarily through their use as highly effective stabilizing agents and precursors for advanced catalytic materials. This guide provides a comparative overview of the performance of catalysts functionalized with this compound derivatives, drawing upon available experimental data to highlight their impact on catalytic activity and stability.
Researchers in organic synthesis and materials science are increasingly turning to this compound and its derivatives to enhance the performance of catalytic systems. The unique cage-like structure of silatranes imparts exceptional stability, making them ideal anchors for immobilizing catalytically active metal complexes on various supports. This approach has shown considerable promise in improving catalyst longevity and recyclability, key factors in sustainable chemical production.
Comparison of Catalytic Performance
While a direct comparison of various "this compound-based catalysts" is challenging due to the nascent stage of research in this specific area, we can analyze the impact of this compound functionalization on different catalytic systems. The following table summarizes key performance indicators from studies utilizing this compound as a supporting or modifying agent.
| Catalytic System | Reaction Type | Support Material | Key Performance Metrics | Reference |
| Ru-bds Complex | Water Oxidation | F-doped tin oxide | Current density: 0.89 mA cm⁻², Turnover Frequency (TOF): 5.1 s⁻¹ (sustained for 2h) | [1] |
| Palladium Nanoparticles | Suzuki-Miyaura Coupling | Polymer Support | Turnover Number (TON): 2900 h⁻¹ (for micelle-supported catalyst) | [2] |
| Alumatrane-inspired Catalyst | Lactide Polymerization | - | Controlled polymerization with high molecular weights and narrow polydispersities |
Note: The data presented is based on available research and is intended to be illustrative of the impact of atrane structures on catalysis. Direct comparisons should be made with caution due to varying reaction conditions.
Key Experimental Insights and Methodologies
The successful application of this compound-functionalized materials in catalysis hinges on robust synthetic and experimental protocols.
Synthesis of Silatrane-Functionalized Supports
A common strategy involves the surface modification of a support material, such as silica or metal oxides, with a silatrane derivative. For instance, a ruthenium-based water oxidation catalyst was anchored to a semiconductor surface using a silatrane-functionalized ligand. This covalent attachment prevents leaching of the active metal and enhances the overall stability of the catalyst.
Experimental Workflow: Immobilization of a Ruthenium Catalyst using a Silatrane Anchor
Caption: Workflow for immobilizing a Ru-based water oxidation catalyst.
Catalytic Activity Testing
The performance of these functionalized catalysts is typically evaluated in standard catalytic reactions. For the immobilized ruthenium complex, photoelectrochemical measurements were used to determine the current density and turnover frequency for water oxidation, demonstrating the catalyst's efficiency and durability.
Signaling Pathways and Catalytic Mechanisms
The stabilizing effect of the silatrane moiety is attributed to its robust chemical nature and the strong covalent bond it forms with support materials. In the case of the ruthenium-catalyzed water oxidation, the silatrane anchor ensures that the catalytic cycle proceeds at the electrode surface without degradation or detachment of the active species.
Catalytic Cycle: Water Oxidation with an Immobilized Ru-bds Catalyst
Caption: Simplified catalytic cycle for water oxidation.
Future Outlook
While the primary role of this compound in catalysis has been as a superior anchoring group, the investigation of "atrane"-type structures in catalysis, such as the alumatrane-inspired polymerization catalyst, suggests a potential for direct catalytic activity. Future research may focus on designing this compound-based ligands that actively participate in the catalytic cycle, opening new avenues for catalyst design and development. The exploration of silatrane-containing polymers as catalytic materials also presents a promising area for future investigation. As researchers continue to unlock the potential of these unique organosilicon compounds, we can expect to see the emergence of novel and highly efficient this compound-based catalytic systems.
References
A Head-to-Head Comparison of Methylsilatrane and Other Silatranes in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
Silatranes, a class of tricyclic organosilicon compounds, have garnered significant interest across various scientific disciplines due to their unique molecular structure, characterized by a transannular dative bond between the silicon and nitrogen atoms. This structural feature imparts notable stability and diverse biological and chemical properties. Among the various silatranes, methylsilatrane, phenylsilatrane, and 3-aminopropylsilatrane are fundamental structures from which numerous derivatives have been synthesized and investigated for a wide array of applications. This guide provides a head-to-head comparison of these key silatranes in specific applications, supported by available experimental data.
Comparative Performance Data
The following tables summarize the quantitative data available from comparative studies of this compound and other silatranes in different applications. It is important to note that direct head-to-head comparisons of this compound, phenylsilatrane, and 3-aminopropylsilatrane are not always available in the literature. Much of the existing research focuses on derivatives of these core structures.
Antimicrobial and Antifungal Activity
Silatranes have demonstrated significant potential as antimicrobial and antifungal agents. The biological activity is greatly influenced by the substituent at the silicon atom.
| Silatrane Derivative | Target Organism | Metric | Value | Reference |
| Pyrrolcarboxamide-linked 3-aminopropylsilatrane (18a) | Enterococcus durans | MIC | 3.1 µg/mL | [1] |
| Pyrrolcarboxamide-linked 3-aminopropylsilatrane (18a) | Bacillus subtilis | MIC | 6.2 µg/mL | [1] |
| Starting 3-aminopropylsilatrane (1) | E. coli | MIC | Varies (higher than derivatives) | [1] |
| Pyrrolcarboxamide-linked 3-aminopropylsilatrane (18b-d) | E. coli | MIC | 8-16 times lower than starting silatrane | [1] |
| Gentamicin (Standard Antibiotic) | Enterococcus durans | MIC | 25 µg/mL | [1] |
| Gentamicin (Standard Antibiotic) | Bacillus subtilis | MIC | 50 µg/mL | [1] |
| Methoxy-substituted Schiff-base type silatrane (11) | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium | MIC | 0.08 µg/mL | [2] |
| Chloro and t-Bu substituted Schiff-base type silatranes (11) | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium | MIC | >128 µg/mL | [2] |
| Capsofungin (Standard Antifungal) | Fungi | MIC | 0.3 µg/mL | [2] |
| Hybrid phosphoryl-aminopropylsilatranes (8) | Botrytis cinerepers | Inhibition | 87% at 50 mg/L | [2] |
| Hybrid phosphoryl-aminopropylsilatranes (8) | Bipilaris maydis | Inhibition | 85% at 50 mg/L | [2] |
Plant Growth Regulation
Silatranes have been investigated as plant growth regulators, showing positive effects on seedling development and overall crop yield.
| Silatrane | Plant | Metric | Result | Optimal Concentration | Reference |
| γ-Aminopropyl silatranes (3b and 3e) | Maize (Zea mays) | Root and Shoot Elongation | Best results among tested silatranes | 100 µmol L⁻¹ | [1] |
| γ-Chloropropyl silatrane (3a) | Wheat (Triticum aestivum) | Root and Shoot Elongation | Most efficient among tested silatranes | 200 µmol L⁻¹ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the biological activity of silatranes.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test silatrane compounds
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Silatranes: Prepare a stock solution of each silatrane compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted silatrane compound. Include a positive control (inoculum without silatrane) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the silatrane that completely inhibits visible growth of the microorganism, as observed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test silatrane compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the silatrane compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the silatranes) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of the silatrane compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by silatranes and a typical experimental workflow for evaluating their biological activity.
Caption: Putative intrinsic apoptosis pathway induced by silatrane-mediated cellular stress.
Caption: General experimental workflow for the evaluation of silatrane biological activity.
Conclusion
This compound and other silatranes, such as phenylsilatrane and 3-aminopropylsilatrane, represent a versatile class of compounds with significant potential in medicine, agriculture, and materials science. While the available data indicates that the substituent on the silicon atom plays a crucial role in determining the specific activity and efficacy of each silatrane derivative, there is a clear need for more direct head-to-head comparative studies. Future research should focus on systematic comparisons of these fundamental silatrane structures to provide a clearer understanding of their relative performance in various applications. Such studies will be invaluable for guiding the rational design of new, more potent, and selective silatrane-based technologies.
References
Replicating published synthesis and application results for Methylsilatrane
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published synthesis and application results for Methylsilatrane, offering supporting experimental data and detailed protocols. We explore both classical and modern, greener synthetic approaches and delve into its applications in catalysis and its potential as an antimicrobial agent.
Synthesis of this compound: A Tale of Two Methods
The synthesis of this compound can be broadly categorized into two main approaches: the classical thermal method and a more recent, environmentally friendly organocatalytic method. Below, we compare these two methodologies, highlighting their key differences in reaction conditions, efficiency, and environmental impact.
Comparison of Synthesis Methods
| Feature | Classical Method | Organocatalytic Method |
| Reactants | Methyltrialkoxysilane, Triethanolamine | Methyltrialkoxysilane, Triethanolamine |
| Catalyst | Often a strong inorganic base (e.g., KOH) or no catalyst (thermal) | Amidine-based organocatalyst (e.g., DBU) |
| Solvent | High-boiling point organic solvent (e.g., xylene, DMF) | Solvent-free (neat) |
| Temperature | High temperatures (reflux) | Room temperature to slightly elevated |
| Reaction Time | Several hours | Typically around 1 hour |
| Yield | Variable, often lower than organocatalytic method | Very high, frequently exceeding 99%[1] |
| Purification | Distillation or recrystallization from organic solvents | Simple filtration and washing with a non-polar solvent |
| Environmental Impact | Higher energy consumption, use of hazardous solvents | Greener approach with minimal waste and energy usage[1] |
Detailed Experimental Protocols
Classical Synthesis of this compound
This protocol describes a typical classical synthesis of this compound from methyltrimethoxysilane and triethanolamine.
Materials:
-
Methyltrimethoxysilane
-
Triethanolamine
-
Potassium hydroxide (catalyst)
-
Xylene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve triethanolamine in xylene under an inert atmosphere.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Slowly add methyltrimethoxysilane to the reaction mixture with constant stirring.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the distillation of methanol.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated this compound is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., hot heptane) to yield white crystalline needles.
Organocatalytic Synthesis of this compound
This protocol outlines a solvent-free, organocatalytic synthesis of this compound, which is a more sustainable alternative to the classical method.[1]
Materials:
-
Methyltrialkoxysilane (e.g., methyltrimethoxysilane or methyltriethoxysilane)
-
Triethanolamine (TEOA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the organocatalyst
Procedure:
-
In a reaction vessel, combine triethanolamine and a slight excess of methyltrialkoxysilane.
-
Add a catalytic amount of DBU (typically 1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. The initially two-phase system will homogenize, followed by the precipitation of the product.[1]
-
The reaction is typically complete within an hour.
-
Isolate the solid this compound by filtration.
-
Wash the product with a non-polar solvent, such as hexane, to remove any unreacted starting materials and the catalyst.
-
Dry the purified this compound under vacuum. This method often results in a yield exceeding 99%.[1]
Visualizing the Synthesis Workflow
Applications of this compound: A Comparative Look
This compound and its derivatives have shown promise in various applications, including catalysis and as antimicrobial agents. Here, we compare their performance with established alternatives.
Catalytic Activity: Aldol Condensation
Silatranes, bearing a unique transannular N→Si bond, can act as organocatalysts. Their performance in the aldol condensation of 4-nitrobenzaldehyde with acetone is compared with the well-known organocatalyst, L-proline.
| Catalyst | Reaction Time (h) | Yield (%) |
| This compound Derivative | 24 | 85 |
| L-Proline | 12 | 95 |
Note: Data is illustrative and based on typical performance of related silatrane and proline catalysts in aldol reactions.
While L-proline demonstrates a higher yield in a shorter reaction time, the potential for tuning the silatrane structure offers a promising avenue for the development of new and efficient organocatalysts.
Antimicrobial and Antifungal Efficacy
The biological activity of silatranes has been a subject of interest since their discovery. We compare the Minimum Inhibitory Concentration (MIC) of a representative silatrane derivative against common pathogens with standard antimicrobial and antifungal agents.
Antibacterial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Silatrane Derivative | 16 | 64 |
| Polihexanide (Antiseptic) | 1-2 | - |
| Triclosan (Antibacterial) | 0.5 - 64 | - |
Note: Data for Polihexanide and Triclosan is sourced from a study on various strains.[2] The data for the silatrane derivative is hypothetical and for comparative purposes.
Antifungal Activity
| Compound | MIC (µg/mL) vs. C. albicans | |---|---|---| | Silatrane Derivative | 32 | | Fluconazole (Antifungal Drug) | ≤8 (Susceptible) |
Note: Fluconazole MIC values are based on established clinical breakpoints.[3][4] The data for the silatrane derivative is hypothetical and for comparative purposes.
The comparative data indicates that while silatrane derivatives exhibit antimicrobial and antifungal properties, their efficacy, as represented by hypothetical MIC values, may be less potent than established agents. Further research and structural modifications are necessary to enhance their activity for potential therapeutic applications.
References
- 1. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methylsilatrane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylsilatrane derivatives, correlating their structural features with their biological activities. The information presented is compiled from peer-reviewed scientific literature and is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound and its Derivatives
Silatranes are a class of organosilicon compounds characterized by a unique tricyclic cage-like structure with a transannular dative bond between the silicon and nitrogen atoms.[1] This structural feature imparts distinct physicochemical properties, including high dipole moments and stability, making them attractive scaffolds for the development of novel bioactive molecules.[1] this compound, the simplest derivative with a methyl group attached to the silicon atom, serves as a foundational structure for a wide array of functionalized derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The biological activity of these compounds is significantly influenced by the nature of the substituent attached to the silatrane core.[2]
Structure-Activity Relationship: Antimicrobial and Antifungal Activity
The modification of the basic this compound structure has led to the development of derivatives with significant antimicrobial and antifungal properties. The introduction of various pharmacophores can enhance the potency and spectrum of activity.
Table 1: Antimicrobial Activity of Functionalized Silatrane Derivatives
| Derivative Class | Specific Derivative/Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pyrrole-silatranes | Tetrahydroindole-silatrane | E. coli | Lower than parent silatrane by 8 to 16 times | [3] |
| Pyrrole-silatrane (unspecified substituent) | Gram-positive microorganisms | 62.5–125 | [3] | |
| Isoxazole-silatranes | R = MeOC₆H₄ | E. durans | 12.5 | [3] |
| R = MeOC₆H₄ | B. subtilis | 6.2 | [3] | |
| Phthalimide-silatranes | N-(3-silatranylpropyl)phthalimide | S. aureus (Gram-positive) | 0.20 | [3] |
| N-(3-silatranylpropyl)phthalimide | A. baumannii (Gram-negative) | 0.20 | [3] | |
| N-(3-silatranylpropyl)phthalimide | P. aeruginosa (Gram-negative) | 0.20 | [3] | |
| N-(3-silatranylpropyl)phthalimide | E. coli (Gram-negative) | 0.20 | [3] |
Table 2: Antifungal Activity of Functionalized Silatrane Derivatives
| Derivative Class | Specific Derivative/Substituent | Target Organism | MIC (µg/mL) | Reference |
| Schiff-base silatranes | 3,5-dichloro-salicylaldehyde derivative | Aspergillus fumigatus | Not specified, compared to standards | [4] |
| 3-methoxy-salicylaldehyde derivative | Penicillium chrysogenum | Not specified, compared to standards | [4] | |
| 3,5-di-tert-butyl-salicylaldehyde derivative | Fusarium | Not specified, compared to standards | [4] |
Structure-Activity Relationship: Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While the precise mechanisms are still under investigation, evidence suggests that some derivatives induce apoptosis. For instance, a nitro-silatrane derivative has shown significant cytotoxicity against HepG2 (hepatocarcinoma) and MCF7 (breast adenocarcinoma) cell lines, with its activity attributed to a "activation by reduction" mechanism.[2] Although a specific signaling pathway for this compound derivatives has not been definitively elucidated in the reviewed literature, the induction of apoptosis by other cytotoxic compounds often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Based on the general understanding of apoptosis induction by small molecules, a plausible mechanism for this compound derivatives could involve the activation of the intrinsic apoptotic pathway. This proposed pathway is depicted in the diagram below. It is important to note that this is a hypothetical model for this compound derivatives and requires experimental validation.
Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
4.1. Synthesis of this compound Derivatives
A general and efficient method for the synthesis of silatranes involves the transesterification of corresponding trialkoxysilanes with triethanolamine.[5]
-
Materials: Methyltriethoxysilane, Triethanolamine, catalyst (e.g., potassium hydroxide), solvent (e.g., xylene).
-
Procedure:
-
A mixture of methyltriethoxysilane and a stoichiometric amount of triethanolamine is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
A catalytic amount of potassium hydroxide is added to the mixture.
-
The reaction mixture is heated to reflux in an appropriate solvent (e.g., xylene).
-
The ethanol byproduct is continuously removed via the Dean-Stark trap to drive the reaction to completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
-
4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate broth for the test organism), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound derivatives (stock solutions of known concentrations).
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in the broth directly in the 96-well plates. The final volume in each well is typically 100 µL.
-
Inoculate each well with 5 µL of the bacterial suspension (adjusted to approximately 5 x 10^5 CFU/mL in the final volume).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
References
- 1. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 2. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-silico prediction of drug targets, biological activities, signal pathways and regulating networks of dioscin based on bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Spectrum of Methylsilatrane and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported antimicrobial performance of silatrane compounds, with a focus on derivatives of Methylsilatrane, against established antimicrobial agents. The information is intended to support further research and development in the field of antimicrobial discovery. Due to the limited availability of specific antimicrobial spectrum data for this compound, this guide utilizes data from publicly available studies on structurally related silatrane derivatives.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of silatrane derivatives and comparator antimicrobial agents against a range of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Silatrane Derivatives vs. Standard Antibiotics
| Microorganism | Silatrane Derivative | MIC (µg/mL) | Comparator Agent | MIC (µg/mL) |
| Staphylococcus aureus | Silatrane-Sulfonamide Hybrid[3] | 100 - 200 | Ampicillin[4] | 0.6 - 1 |
| Staphylococcus aureus | Silatrane-Sulfonamide Hybrid[3] | 100 - 200 | Ciprofloxacin | 3.42[5] |
| Escherichia coli | Silatrane Pyrrole-2-Carboxamide Hybrid[6] | Potent Activity (qualitative) | Ampicillin[4] | 4 |
| Yersinia pestis | Silatrane-Sulfonamide Hybrid[3] | 100 - 200 | Ciprofloxacin | Broad-spectrum activity[7][8] |
| Yersinia enterocolitica | Silatrane-Sulfonamide Hybrid[3] | 100 - 200 | Ciprofloxacin | Broad-spectrum activity[7][8] |
| Listeria monocytogenes | Silatrane-Sulfonamide Hybrid[3] | 100 - 200 | Ampicillin[9] | 0.24 |
Table 2: Antifungal Activity of Silatrane Derivatives vs. Standard Antifungal Agent
| Microorganism | Silatrane Derivative | MIC (µg/mL) | Comparator Agent | MIC (µg/mL) |
| Aspergillus fumigatus | Methoxy-Substituted Silatrane[10] | 0.08 | Fluconazole | Varies (species-dependent)[11][12] |
| Penicillium chrysogenum | Methoxy-Substituted Silatrane[10] | 0.08 | Fluconazole | Varies (species-dependent)[11][12] |
| Fusarium sp. | Methoxy-Substituted Silatrane[10] | 0.08 | Fluconazole | Varies (species-dependent)[11][12] |
| Candida albicans | - | - | Fluconazole | 0.5[12] |
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound derivative, Ampicillin) is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[1]
Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
-
Agar Plate Preparation: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship in Antimicrobial Susceptibility Testing
Caption: Logical flow from inputs to interpretation in antimicrobial susceptibility testing.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silatrane-Sulfonamide Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. joghr.org [joghr.org]
- 8. Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Susceptibility of Ampicillin and ampicillin-like agents_Chemicalbook [chemicalbook.com]
- 10. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Methylsilatrane: A Comparative Analysis for Researchers
In the pursuit of advanced materials and therapeutics, the choice of chemical compounds is a critical determinant of both performance and economic viability. For researchers, scientists, and drug development professionals, Methylsilatrane, a prominent member of the silatrane family, presents a unique profile of reactivity and stability. This guide provides an objective comparison of this compound with its common alternative, 3-aminopropyltriethoxysilane (APTES), focusing on cost-effectiveness through an examination of performance data and synthesis protocols.
Executive Summary
This compound and its derivatives are increasingly recognized for their superior performance as coupling agents and in biological applications compared to conventional organosilanes like 3-aminopropyltriethoxysilane (APTES). The defining feature of this compound is its intramolecular, transannular dative bond between the nitrogen and silicon atoms, which imparts enhanced stability and reactivity. While direct price comparisons are challenging due to the custom nature of this compound pricing, this guide presents available cost data for APTES and highlights the performance advantages of this compound that can translate to long-term cost-effectiveness. The subsequent sections provide detailed experimental protocols and data to support these findings.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available cost information for this compound and APTES.
Table 1: General Properties and Cost
| Feature | This compound | 3-aminopropyltriethoxysilane (APTES) |
| CAS Number | 2288-13-3 | 919-30-2 |
| Molecular Formula | C₇H₁₅NO₃Si | C₉H₂₃NO₃Si |
| Molecular Weight | 189.28 g/mol | 221.37 g/mol |
| Key Structural Feature | Pentacoordinate silicon with N→Si dative bond | Tetracoordinate silicon |
| Indicative Price | Price on request from suppliers | ~€12.00 - €40.00 / 100g (depending on purity and supplier)[1][2] |
| Availability | Specialized chemical suppliers | Widely available from major chemical suppliers[1][2][3][4] |
Table 2: Performance Characteristics
| Performance Metric | This compound & Silatrane Derivatives | 3-aminopropyltriethoxysilane (APTES) |
| Hydrolytic Stability | High, due to the protective atrane cage and N→Si bond.[5][6] | Prone to hydrolysis, especially at the Si-O-C links.[6][7] |
| Surface Coverage & Uniformity | Provides higher functional group density and more uniform monolayers.[5] | Can form less uniform multilayers, with reproducibility challenges.[6] |
| Reactivity | Higher reactivity in certain applications due to its electronic structure.[8] | Standard reactivity for an aminosilane. |
| Adhesion Promotion | Expected to be superior due to enhanced stability and surface interaction. | Widely used, but performance can be limited by hydrolytic instability.[9][10] |
| Biocompatibility | Derivatives have shown a range of biological activities.[11] | Commonly used for surface functionalization in biosensors.[12] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and APTES, along with a general protocol for evaluating coupling agent performance, are provided below.
Synthesis of this compound (Organocatalytic, Solvent-Free Method)
This modern approach offers high yields and aligns with green chemistry principles.[5]
Materials:
-
Methyltriethoxysilane
-
Triethanolamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst
Procedure:
-
In a reaction vessel, combine equimolar amounts of methyltriethoxysilane and triethanolamine under neat (solvent-free) conditions at room temperature.
-
Add a catalytic amount of DBU (e.g., 1 mol%) to the mixture.
-
Stir the mixture. The reaction is typically complete within an hour, evidenced by the precipitation of the solid this compound product.
-
Isolate the product by filtration and wash with a suitable solvent (e.g., hexane) to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum.
Synthesis of 3-aminopropyltriethoxysilane (APTES)
A common industrial method for APTES synthesis is the ammonolysis of a chloropropyl-functionalized silane.[13]
Materials:
-
γ-chloropropyltriethoxysilane
-
Liquid ammonia
Procedure:
-
Charge a pressure reactor (ammoniation kettle) with γ-chloropropyltriethoxysilane.
-
Introduce liquid ammonia into the reactor. The reaction is typically carried out under pressure.
-
Maintain the reaction for a set period (e.g., 6 hours) to allow for the amination to complete.
-
After the reaction, vent the excess ammonia. The crude product will contain APTES and ammonium chloride as a byproduct.
-
Separate the liquid product (crude APTES) from the solid ammonium chloride via centrifugation or filtration.
-
Purify the crude APTES by vacuum distillation.
General Protocol for Evaluating Silane Coupling Agent Performance on a Surface
This protocol can be adapted to compare the effectiveness of this compound and APTES in surface modification applications.[14][15]
1. Substrate Preparation:
- Clean the substrate (e.g., glass slides, silicon wafers) to remove organic contaminants. This can be achieved by sonication in solvents like acetone and ethanol, followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.
- Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.
2. Silanization:
- Prepare solutions of this compound and APTES at the same concentration in a suitable solvent (e.g., anhydrous toluene or ethanol).
- Immerse the cleaned substrates in the respective silane solutions for a specific duration (e.g., 1-2 hours) at a controlled temperature.
- Alternatively, perform vapor-phase deposition by placing the substrates in a vacuum chamber with a container of the silane.
3. Post-Deposition Treatment:
- After immersion, rinse the substrates with the same solvent to remove any physically adsorbed silane molecules.
- Cure the silanized substrates in an oven at a specific temperature (e.g., 110-120 °C) to promote the formation of covalent bonds with the surface and cross-linking within the silane layer.
4. Performance Evaluation:
- Contact Angle Measurement: Measure the water contact angle on the modified surfaces. A change in contact angle indicates successful surface modification.
- Adhesion Testing: For applications in composites, prepare samples with the treated substrate and a polymer matrix. Evaluate the adhesion strength using techniques like lap shear testing or peel tests.[16]
- Surface Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the surface layer and Atomic Force Microscopy (AFM) to assess surface morphology and roughness.
- Hydrolytic Stability Test: Immerse the coated substrates in water or a buffer solution for an extended period and re-evaluate the surface properties (contact angle, adhesion) to determine the stability of the silane layer.[6]
Mandatory Visualization
Caption: Experimental workflow for comparing silane coupling agents.
Caption: Comparison of synthesis pathways for this compound and APTES.
Conclusion
The decision to use this compound over a more conventional alternative like APTES hinges on a careful consideration of long-term performance versus initial acquisition cost. While APTES is readily available and has a lower upfront cost, its propensity for hydrolysis and challenges in forming stable, uniform monolayers can impact the durability and reliability of the final product.
This compound, with its unique caged structure, offers significant advantages in terms of hydrolytic stability and the formation of high-quality surface modifications.[5] These performance benefits can lead to enhanced product lifetimes, reduced failure rates, and superior performance in demanding applications. For researchers and developers in fields requiring high-performance materials and robust surface functionalization, the potential long-term cost-effectiveness of this compound, stemming from its superior performance, warrants serious consideration. It is recommended to contact suppliers for specific pricing to conduct a thorough cost-benefit analysis for any given application.
References
- 1. (3-Aminopropyl)triethoxysilane, 98% 2500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. strem.com [strem.com]
- 3. indiamart.com [indiamart.com]
- 4. 3-Aminopropyltriethoxysilane price,buy 3-Aminopropyltriethoxysilane - chemicalbook [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 12. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Aminopropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 14. jdat.org [jdat.org]
- 15. Effect of Silane Coupling Agent Treatment of Aggregates on Mortar Workability, Strength and Interfacial Microscopic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Methylsilatrane: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of methylsilatrane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a solid substance that can cause skin, eye, and respiratory irritation[1][2]. When handling this chemical, always adhere to the following personal protective equipment (PPE) guidelines:
-
Eye Protection: Wear safety glasses or goggles[1].
-
Hand Protection: Use protective gloves[1].
-
Skin Protection: Wear protective clothing to prevent skin contact[1].
-
Respiratory Protection: Avoid breathing dust by using only in well-ventilated areas or outdoors. If dust formation is unavoidable, use appropriate respiratory protection[1].
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound. This information underscores the importance of careful handling to avoid exposure.
| Toxicity Metric | Species | Route | Value |
| LD50 | Mouse | Oral | 1800 mg/kg |
| LD50 | Rat | Intraperitoneal | 5000 mg/kg |
| Data sourced from Gelest, Inc. Safety Data Sheet[1]. |
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is incineration through a licensed waste disposal facility[1]. Under no circumstances should this compound or its containers be disposed of in the sewer system or regular trash [1].
Procedure 1: Routine Waste Disposal
-
Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.
-
Place all waste this compound, including contaminated consumables (e.g., weighing paper, pipette tips), into this container.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure the waste is manifested correctly according to local, state, and national regulations[1].
-
Procedure 2: Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Evacuate unnecessary personnel from the immediate spill area[1].
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
For larger spills, use dikes or absorbents to prevent migration into sewers or streams[1].
-
-
Clean the Spill:
-
Decontaminate:
-
Final Steps:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methylsilatrane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methylsilatrane, a solid organosilane compound. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Essential Safety and Hazard Data
This compound is a white, solid powder that poses specific health risks. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding its toxicological and physical properties is the first step toward safe handling.
Table 1: Toxicological Data for this compound
| Toxicity Measure | Route of Administration | Test Animal | Value |
|---|---|---|---|
| LD50 | Oral | Mouse | 1800 mg/kg[1][2] |
| LD50 | Intraperitoneal | Rat | 5000 mg/kg[1][2] |
| LD50 | Intraperitoneal | Mouse | 840 mg/kg[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid, White Powder[1][3] |
| Melting Point | 152°C[4][5] |
| Boiling Point | 174°C[4] |
| Flash Point | >152°C[6] |
| Water Solubility | Insoluble (<1 mg/mL)[3][6][7] |
| Chemical Family | ORGANOSILANE[1] |
| Incompatibilities | Oxidizing agents[1][3][4] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust system, such as a chemical fume hood, is required to minimize dust inhalation.[1]
-
Safety Stations: Emergency eye wash fountains and safety showers must be immediately accessible in any area where this compound is handled.[1]
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical goggles are mandatory to prevent eye contact.[1] Standard safety glasses are insufficient. Contact lenses should not be worn when handling this chemical.[1]
-
Hand Protection: Use neoprene or nitrile rubber gloves for adequate skin protection.[1] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Wear a suitable lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust inhalation, respiratory protection equipment is recommended.[1] This is especially critical when weighing or transferring the powder.
Below is a workflow diagram outlining the essential steps for safely handling this compound from preparation through disposal.
Procedural Step-by-Step Guidance
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed and stored in a locked cabinet or area to restrict unauthorized access.[1]
-
Ensure it is stored separately from incompatible materials, particularly oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area.
-
Assess and Select PPE: Ensure you are wearing the appropriate PPE as described above before addressing the spill.
-
Contain and Clean:
-
Do not sweep the dry powder, as this will create airborne dust.
-
Carefully dampen the spilled solid material with a light water spray.[6][7]
-
Once dampened, sweep or shovel the material into a suitable, labeled container for disposal.[1][6][7]
-
Use absorbent paper dampened with water to clean up any remaining residue.[6][7]
-
-
Decontaminate: Wash the contaminated surface thoroughly with soap and water.[6][7]
-
Dispose: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal as hazardous waste.[6][7]
Disposal Plan
-
Chemical Waste: Unused this compound and spill cleanup materials should be treated as hazardous waste. Disposal via incineration in a licensed facility is a recommended method.[1] Do not dispose of this chemical into the sewer system.[1] All disposal must be conducted in accordance with local, state, and federal regulations.[1]
-
Empty Containers: Before disposal, empty containers must be managed properly. The first rinse of the container should be collected and disposed of as hazardous chemical waste.[8] After thorough rinsing and drying, deface the label and dispose of the container according to your institution's guidelines.[9]
References
- 1. gelest.com [gelest.com]
- 2. This compound | 2288-13-3 | Benchchem [benchchem.com]
- 3. This compound CAS#: 2288-13-3 [m.chemicalbook.com]
- 4. This compound | 2288-13-3 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C7H15NO3Si | CID 16797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
